molecular formula C10H18O6 B7818980 Diisopropyl tartrate CAS No. 91007-92-0

Diisopropyl tartrate

Cat. No.: B7818980
CAS No.: 91007-92-0
M. Wt: 234.25 g/mol
InChI Key: XEBCWEDRGPSHQH-UHFFFAOYSA-N
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Description

Diisopropyl tartrate is a useful research compound. Its molecular formula is C10H18O6 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl 2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O6/c1-5(2)15-9(13)7(11)8(12)10(14)16-6(3)4/h5-8,11-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XEBCWEDRGPSHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C(C(=O)OC(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870947
Record name Dipropan-2-yl 2,3-dihydroxybutanedioate
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Molecular Weight

234.25 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

220038-45-9, 91007-92-0, 2217-15-4
Record name 1,4-Bis(1-methylethyl) 2,3-dihydroxybutanedioate
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Record name Dipropan-2-yl 2,3-dihydroxybutanedioate
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Record name Diisopropyl tartrate
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diisopropyl Tartrate for Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diisopropyl tartrate (DIPT), a crucial chiral auxiliary in asymmetric synthesis, most notably in the Sharpless-Katsuki asymmetric epoxidation. This document details the prevalent synthetic methodologies, focusing on the direct esterification of tartaric acid. It includes detailed experimental protocols, quantitative data, and visual representations of the reaction pathway and experimental workflow to support researchers in the preparation of this essential reagent.

Introduction

This compound is a diester of tartaric acid, available as two enantiomers, (+)-diisopropyl L-tartrate and (-)-diisopropyl D-tartrate, as well as an achiral meso-compound.[1] Its significance in synthetic organic chemistry stems from its role as a chiral ligand in a variety of asymmetric transformations. The most prominent application is in the Sharpless epoxidation, where it complexes with titanium tetraisopropoxide to form a chiral catalyst for the enantioselective epoxidation of allylic alcohols.[1] The accessibility of both enantiomers of DIPT allows for the synthesis of either enantiomer of the desired product.

The most common and economically viable method for the synthesis of this compound is the Fischer-Speier esterification of the corresponding tartaric acid enantiomer with isopropanol (B130326), catalyzed by a strong acid.[2][3] This guide will focus on a detailed protocol for this transformation.

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is achieved through the acid-catalyzed esterification of tartaric acid with isopropanol. To drive the reaction equilibrium towards the formation of the ester, the water produced during the reaction is typically removed azeotropically using a Dean-Stark apparatus.[4]

Reaction Pathway

The overall reaction for the synthesis of (+)-Diisopropyl L-tartrate is depicted below. The synthesis of (-)-Diisopropyl D-tartrate follows the same procedure, starting with D-(-)-tartaric acid.

Fischer_Esterification cluster_reactants Reactants cluster_products Products L-Tartaric_Acid L-(+)-Tartaric Acid Reaction L-Tartaric_Acid->Reaction Isopropanol Isopropanol (excess) Isopropanol->Reaction DIPT (+)-Diisopropyl L-Tartrate Water Water Reaction->DIPT Reaction->Water Catalyst p-Toluenesulfonic acid (catalyst) Toluene (B28343), Reflux Catalyst->Reaction

Figure 1: Fischer Esterification of L-Tartaric Acid.
Experimental Protocol

This protocol is adapted from a general procedure for the esterification of tartaric acid using a Dean-Stark apparatus.[2]

Materials:

  • L-(+)-Tartaric acid

  • Isopropanol

  • Toluene

  • p-Toluenesulfonic acid monohydrate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus[4]

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add L-(+)-tartaric acid, a large excess of isopropanol, and toluene as the azeotroping solvent.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate to the reaction mixture.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water-toluene azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product. Continue the reflux until no more water is collected in the trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and excess isopropanol.

    • The crude this compound can be further purified by vacuum distillation to obtain the final product as a colorless oil.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of a tartrate ester via Fischer esterification.[2] While this example uses benzyl (B1604629) alcohol, it provides a representative framework for the synthesis with isopropanol.

ParameterValueReference
Reactants
D-Tartaric Acid37.75 g (0.25 mol)[2]
Benzyl Alcohol53.0 g (0.49 mol, 1.95 equiv.)[2]
Catalyst
p-Toluenesulfonic acid monohydrate2.37 g (0.0125 mol, 5 mol%)[2]
Solvent
Benzene110 mL[2]
Reaction Conditions
TemperatureReflux[2]
Time20 hours (until water evolution ceases)[2]
Yield
Crude Product46.02 g[2]
Yield57%[2]

Note: The yield for the synthesis of this compound is expected to be comparable. The enantiomeric excess (ee) of the final product is generally very high (>99%) as the esterification reaction does not affect the stereocenters of the tartaric acid backbone.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

Workflow Reactants Combine Tartaric Acid, Isopropanol, Toluene, and p-TSA Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Workup Cool and perform aqueous workup (NaHCO3, H2O, Brine) Reflux->Workup Drying Dry organic layer (Na2SO4) Workup->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by vacuum distillation Concentration->Purification Product This compound Purification->Product

Figure 2: General workflow for DIPT synthesis.

Conclusion

The synthesis of this compound via Fischer esterification of tartaric acid with isopropanol is a robust and well-established method for producing this vital chiral auxiliary. By employing a Dean-Stark apparatus to remove water, the reaction can be driven to completion, affording the product in good yield and high enantiomeric purity. The detailed protocol and workflow provided in this guide offer a comprehensive resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation of this compound for its application in asymmetric reactions.

References

The Core Mechanism of Diisopropyl Tartrate in Sharpless Epoxidation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sharpless-Katsuki asymmetric epoxidation stands as a landmark achievement in stereoselective synthesis, providing a predictable and highly efficient method for the conversion of prochiral allylic alcohols into chiral 2,3-epoxyalcohols.[1] These products are invaluable building blocks in the synthesis of a vast array of complex molecules, including pharmaceuticals, natural products, and other fine chemicals.[1][2] At the heart of this powerful transformation lies a chiral catalyst system composed of titanium(IV) isopropoxide, a chiral dialkyl tartrate, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[1] This technical guide delves into the pivotal role of diisopropyl tartrate (DIPT) within this catalytic system, exploring its mechanistic implications, performance in comparison to other tartrates, and detailed experimental protocols.

The Dimeric Titanium-Tartrate Complex: A Chiral Pocket of Reactivity

The active catalyst in the Sharpless epoxidation is not a simple monomeric species but rather a C₂-symmetric dimeric complex of [Ti₂(tartrate)₂(OR)₄].[2][3] This dimeric structure is crucial for creating the well-defined chiral environment necessary for high enantioselectivity.[4] Computational studies, supported by NMR and X-ray crystallographic data of analogous complexes, have elucidated the key structural features of this catalytically active species.[5]

In the case of this compound, the catalyst is a dimer of [Ti(DIPT)(Oi-Pr)₂]₂.[5] Within this dimer, the two titanium centers are bridged by the tartrate ligands.[5] Each titanium atom is coordinated to the two hydroxyl groups of one DIPT molecule and one hydroxyl group from the second DIPT molecule, resulting in a pentacoordinate titanium center.[5] This arrangement forms a rigid, chiral "pocket" that directs the approach of the allylic alcohol and the oxidant, thereby controlling the stereochemical outcome of the epoxidation.

The formation of this stable dimeric complex is a key reason for the success of dialkyl tartrates as ligands. The ester functionalities are critical for the formation of this structure and its resulting catalytic activity.

Mechanism of Enantioselection: The Role of this compound

The enantioselectivity of the Sharpless epoxidation is dictated by the chirality of the this compound used. The use of (+)-DIPT or (-)-DIPT leads to the formation of opposite enantiomers of the epoxy alcohol product with remarkable predictability.[4] A widely used mnemonic helps in predicting the stereochemical outcome: when the allylic alcohol is drawn in a plane with the hydroxyl group in the bottom right corner, (+)-DIPT directs the epoxidation to the bottom face of the alkene, while (-)-DIPT directs it to the top face.[4]

The catalytic cycle can be summarized as follows:

  • Ligand Exchange: The titanium(IV) isopropoxide reacts with this compound to form the dimeric catalyst, [Ti₂(DIPT)₂(Oi-Pr)₄].

  • Substrate and Oxidant Coordination: The allylic alcohol and tert-butyl hydroperoxide (TBHP) coordinate to one of the titanium centers of the dimer, displacing isopropoxide ligands. This "loaded" catalyst is the active species for oxygen transfer.

  • Oxygen Transfer: The coordinated TBHP transfers an oxygen atom to the double bond of the allylic alcohol. The rigid chiral environment created by the DIPT ligands dictates the face of the double bond that is epoxidized, leading to high enantioselectivity.

  • Product Release and Catalyst Regeneration: The resulting epoxy alcohol dissociates from the titanium center, and the catalyst is regenerated to participate in another catalytic cycle.

The steric bulk of the diisopropyl groups on the tartrate ligand plays a significant role in enhancing the enantioselectivity, particularly in the kinetic resolution of secondary allylic alcohols.[6]

Data Presentation: Performance of this compound in Sharpless Epoxidation

The choice of the chiral tartrate ligand can influence the yield and enantiomeric excess (e.e.) of the Sharpless epoxidation. This compound (DIPT) is often favored over diethyl tartrate (DET) for certain substrates, especially in kinetic resolutions.[6] The following table summarizes a comparison of their performance with various allylic alcohols.

SubstrateChiral LigandTemperature (°C)Time (h)Yield (%)e.e. (%)
Geraniol(+)-DET-203.57795
(E)-2-Hexen-1-ol(+)-DIPT-2048096
Allyl alcohol(+)-DIPT-20248592
Cinnamyl alcohol(+)-DET-20270>98
α-Phenylcinnamyl alcohol(+)-DIPT-20187591

Experimental Protocols

The following is a detailed methodology for a typical Sharpless asymmetric epoxidation using this compound.

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • (+)- or (-)-Diisopropyl tartrate (DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered 3Å or 4Å molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).

  • Solvent Addition and Cooling: Anhydrous dichloromethane is added to the flask, and the suspension is cooled to -20 °C using a cooling bath.

  • Catalyst Formation: While stirring, (+)- or (-)-diisopropyl tartrate (1.2 equivalents relative to Ti) is added to the suspension. Subsequently, titanium(IV) isopropoxide (1.0 equivalent) is added dropwise. The mixture is stirred for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst.

  • Oxidant Addition: A solution of tert-butyl hydroperoxide (1.5-2.0 equivalents relative to the allylic alcohol) is added dropwise to the reaction mixture, ensuring the temperature is maintained at or below -20 °C.

  • Substrate Addition: The allylic alcohol (1.0 equivalent) is then added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Quenching: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate (B86663) to decompose the excess peroxide.

  • Workup: The mixture is allowed to warm to room temperature and stirred for at least one hour. The resulting emulsion is filtered through a pad of celite. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude epoxy alcohol can be purified by column chromatography on silica (B1680970) gel.

Mandatory Visualizations

Catalytic Cycle of Sharpless Epoxidation

Sharpless_Epoxidation_Cycle Catalyst [Ti₂(DIPT)₂(OiPr)₄] (Active Catalyst) Loaded_Catalyst [Ti₂(DIPT)₂(OiPr)₂(AllylOH)(OOtBu)] ('Loaded' Catalyst) Catalyst->Loaded_Catalyst Ligand Exchange Product_Complex [Ti₂(DIPT)₂(OiPr)₃(Epoxyalcohol)] + tBuOH Loaded_Catalyst->Product_Complex Oxygen Transfer Product_Complex->Catalyst Product Release & Catalyst Regeneration Epoxy_Alcohol Chiral Epoxy Alcohol Product_Complex->Epoxy_Alcohol Allylic_Alcohol Allylic Alcohol + TBHP Allylic_Alcohol->Loaded_Catalyst

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Structure of the Dimeric Titanium-DIPT Catalyst

Dimeric_Catalyst_Structure cluster_catalyst Dimeric Core: [Ti₂(DIPT)₂(OiPr)₄] Ti1 Ti Ti2 Ti Ti1->Ti2 Bridging Tartrates DIPT1 DIPT Ti1->DIPT1 coord. DIPT2 DIPT Ti1->DIPT2 coord. OiPr1 OiPr Ti1->OiPr1 OiPr2 OiPr Ti1->OiPr2 Ti2->DIPT1 coord. Ti2->DIPT2 coord. OiPr3 OiPr Ti2->OiPr3 OiPr4 OiPr Ti2->OiPr4

Caption: Simplified representation of the dimeric titanium-DIPT catalyst.

References

Diisopropyl Tartrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Synthesis, and Applications of a Key Chiral Auxiliary

Abstract

Diisopropyl tartrate (DIPT) is a diester of tartaric acid that has become an indispensable tool in modern organic synthesis, particularly in the realm of pharmaceutical and agrochemical development. Its significance stems from its role as a chiral ligand in one of the most powerful methods for asymmetric synthesis: the Sharpless-Katsuki epoxidation. This technical guide provides a thorough examination of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and its application in asymmetric epoxidation, and an overview of its broader utility in the synthesis of complex, biologically active molecules. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

This compound is a chiral organic compound that exists as three stereoisomeric variants due to its two chiral carbon atoms.[1] The enantiomerically pure forms, (+)-Diisopropyl L-tartrate and (-)-Diisopropyl D-tartrate, are the most commonly utilized in asymmetric synthesis.[2] DIPT's primary application is as a chiral ligand that, in combination with titanium isopropoxide, forms a catalyst for the highly enantioselective epoxidation of primary and secondary allylic alcohols, a reaction known as the Sharpless-Katsuki asymmetric epoxidation.[1] This reaction has had a profound impact on the synthesis of complex chiral molecules, enabling the stereocontrolled introduction of epoxide functionalities that are versatile intermediates for further chemical transformations.[3]

Molecular Structure and Identification

The molecular structure of this compound is characterized by a butane-1,4-dioate backbone with hydroxyl groups at the C2 and C3 positions, and isopropyl ester groups at the C1 and C4 positions. The stereochemistry at the C2 and C3 carbons determines the specific isomer.

Molecular Formula: C10H18O6[2]

Molecular Weight: 234.25 g/mol [4]

The different stereoisomers are identified by their specific CAS Registry Numbers:

  • (+)-Diisopropyl L-tartrate: 2217-15-4[2]

  • (-)-Diisopropyl D-tartrate: 62961-64-2[5]

  • meso-Diisopropyl tartrate: Not commonly available or used.

The molecular structure can be represented by the following Simplified Molecular-Input Line-Entry System (SMILES) strings:

  • (+)-Diisopropyl L-tartrate (2R, 3R): CC(C)OC(=O)--INVALID-LINK--OC(C)C)O)O[2]

  • (-)-Diisopropyl D-tartrate (2S, 3S): CC(C)OC(=O)--INVALID-LINK--OC(C)C)O)O[6]

Physicochemical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature.[2] It is soluble in many organic solvents, such as ethanol (B145695) and ether, but has limited solubility in water.[2] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Molecular Formula C10H18O6[2]
Molecular Weight 234.25 g/mol [4]
Density 1.114 g/mL at 25 °C[4]
Boiling Point 152 °C at 12 mmHg[4]
Flash Point 110 °C (230 °F)[4]
Refractive Index (n20/D) 1.439[4]
Optical Activity ([α]24/D, neat) +17° for L-(+)-isomer[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The synthesis of this compound is typically achieved through the Fischer esterification of tartaric acid with isopropanol (B130326), catalyzed by a strong acid. The following protocol is adapted from a general procedure for the esterification of tartaric acid and can be applied using isopropanol.[7]

Materials:

  • L-(+)-Tartaric acid

  • Dry Isopropanol

  • Amberlyst-15 (or another suitable acid catalyst, e.g., sulfuric acid)

  • 250 mL round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and heatable magnetic stir plate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine L-(+)-tartaric acid (e.g., 15.0 g, 100 mmol), dry isopropanol (in excess, e.g., 1.25 mol), and Amberlyst-15 (e.g., 1.0 g).

  • Attach a reflux condenser fitted with a drying tube to the flask.

  • Heat the mixture to reflux with gentle stirring for an extended period (e.g., 48 hours). Note: Vigorous stirring should be avoided to prevent the degradation of the solid catalyst.

  • Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture in an ice bath to allow the catalyst to settle.

  • Filter the solution to remove the catalyst.

  • Remove the excess isopropanol using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation.

Troubleshooting and Optimization:

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the molar ratio of isopropanol to tartaric acid.

  • Side Reactions: The primary side reaction to consider is the thermal decomposition of tartaric acid, especially at temperatures above 165-170°C.[7] Using a milder, solid-supported catalyst like Amberlyst-15 can help minimize decomposition compared to strong mineral acids.[7]

  • Purification: Careful vacuum distillation is crucial to obtain a pure product. The distillation temperature should be kept as low as possible to prevent thermal degradation.

Sharpless-Katsuki Asymmetric Epoxidation of an Allylic Alcohol

The following is a representative protocol for the Sharpless-Katsuki asymmetric epoxidation using (+)-Diisopropyl L-tartrate to achieve high enantioselectivity.

Materials:

  • Allylic alcohol (substrate)

  • Titanium(IV) isopropoxide (Ti(OiPr)4)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Powdered 4Å molecular sieves

  • Reaction flask equipped with a magnetic stir bar and a septum

  • Syringes and needles for inert atmosphere techniques

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • Dry the reaction flask and molecular sieves in an oven and allow them to cool under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add the powdered 4Å molecular sieves and anhydrous dichloromethane.

  • Cool the suspension to -20 °C in a cooling bath.

  • To the stirred suspension, add (+)-Diisopropyl L-tartrate (e.g., 0.06 eq.) via syringe.

  • Add titanium(IV) isopropoxide (e.g., 0.05 eq.) to the mixture and stir for approximately 30 minutes at -20 °C.

  • Slowly add a solution of tert-butyl hydroperoxide (e.g., 1.5-2.0 eq.) dropwise, ensuring the temperature remains at -20 °C.

  • Add the allylic alcohol (1.0 eq.) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by TLC or gas chromatography (GC).

  • Upon completion, the reaction is typically quenched by the addition of water or an aqueous solution of a reducing agent (e.g., sodium sulfite).

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude epoxide can be purified by column chromatography.

Reaction Mechanisms and Pathways

The Sharpless-Katsuki asymmetric epoxidation proceeds through a well-defined catalytic cycle. The key to the high enantioselectivity of this reaction is the formation of a chiral titanium-tartrate complex that directs the delivery of the oxygen atom from the peroxide to one face of the allylic alcohol's double bond.

Sharpless_Epoxidation Ti_iPr4 Ti(OiPr)4 Catalyst_dimer Chiral Titanium-DIPT Catalyst Dimer Ti_iPr4->Catalyst_dimer Ligand Exchange (-2 iPrOH) DIPT (+)-DIPT DIPT->Catalyst_dimer Active_Catalyst Active Monomeric Catalyst Complex Catalyst_dimer->Active_Catalyst Ligand Exchange with Allylic Alcohol and TBHP Allyl_OH Allylic Alcohol Allyl_OH->Active_Catalyst TBHP tert-Butyl Hydroperoxide TBHP->Active_Catalyst Epoxide_Product Chiral Epoxide Active_Catalyst->Epoxide_Product Oxygen Transfer tert_Butanol tert-Butanol Active_Catalyst->tert_Butanol Byproduct Formation Epoxide_Product->Catalyst_dimer Product Release & Catalyst Regeneration

Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.

Applications in Drug Development and Synthesis

The chiral epoxides produced via the Sharpless epoxidation are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active natural products. The epoxide ring can be opened by various nucleophiles in a regio- and stereoselective manner, leading to the formation of diols, amino alcohols, and other functionalized chiral building blocks.

This compound has been instrumental in the total synthesis of numerous complex molecules, including:

  • Antibiotics: Its use in creating chiral centers is fundamental in the synthesis of various antibiotic frameworks.[6]

  • Anticancer Agents: The stereocontrolled synthesis of complex natural products with anticancer activity often relies on the Sharpless epoxidation.

  • Prostaglandins and Leukotrienes: The synthesis of these lipid signaling molecules, which contain multiple stereocenters, has been greatly facilitated by the use of DIPT.

Beyond the Sharpless epoxidation, this compound and its derivatives are also employed as chiral building blocks in other synthetic transformations, such as aldol (B89426) reactions and the synthesis of chiral ligands for other catalytic processes.[3]

Conclusion

This compound is a cornerstone of modern asymmetric synthesis. Its role as a chiral ligand in the Sharpless-Katsuki epoxidation has provided an invaluable method for the enantioselective synthesis of chiral epoxides, which are versatile intermediates in the development of pharmaceuticals and other complex organic molecules. This guide has provided a detailed overview of the properties, synthesis, and applications of this compound, offering a valuable resource for researchers and professionals in the field of drug development and organic synthesis. The continued application and exploration of DIPT-mediated transformations will undoubtedly lead to further advancements in the efficient and stereocontrolled synthesis of important chiral compounds.

References

Solubility and stability of Diisopropyl tartrate in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of Diisopropyl Tartrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DIPT) is a diester of tartaric acid widely utilized in asymmetric synthesis, most notably as a chiral ligand in the Sharpless epoxidation process.[1] It exists as three stereoisomers: the enantiomeric pair (+)-Diisopropyl L-tartrate (L-DIPT) and (-)-Diisopropyl D-tartrate (D-DIPT), and an achiral meso-form. The efficacy of DIPT in chemical transformations is intrinsically linked to its behavior in solution. Therefore, a comprehensive understanding of its solubility in various organic solvents and its chemical stability under different conditions is paramount for reaction optimization, process development, and formulation in the pharmaceutical and fine chemical industries.

This technical guide provides a detailed overview of the solubility and stability of this compound. It includes qualitative and quantitative data, detailed experimental protocols for characterization, and logical workflows to guide researchers in their practical applications.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow, viscous liquid at room temperature.[2][3] Its physical and chemical properties are fundamental to its behavior in solution.

PropertyValueReferences
Chemical Formula C₁₀H₁₈O₆[1][4][5]
Molecular Weight 234.25 g/mol [1][4][5]
CAS Number 2217-15-4 ((+)-L-isomer)[2][4]
62961-64-2 ((-)-D-isomer)[6][7]
Density ~1.114 - 1.119 g/mL[1][6][7][8]
Boiling Point 275 °C (at 760 mmHg); 152 °C (at 12-16 mmHg)[1][6][8]
Refractive Index (n20/D) ~1.439[6][7][8]
Flash Point >110 °C (>230 °F)[6]

Solubility Profile

The solubility of DIPT is governed by its molecular structure, which includes polar hydroxyl and ester groups, as well as nonpolar isopropyl groups. This dual character allows it to be soluble in a range of organic solvents.[2]

Qualitative Solubility Data

DIPT exhibits good solubility in many common organic solvents but has limited solubility in water due to its hydrophobic isopropyl ester groups.[2]

SolventSolubilityReferences
EthanolSoluble[2]
Diethyl EtherSoluble[2]
MethanolSoluble[6]
ChloroformSoluble[6]
n-DecanolSoluble[9]
AcetoneSoluble[10]
WaterLimited / Insoluble[2][10]
Experimental Workflow for Solubility Determination

A systematic approach is necessary to quantitatively determine the solubility of DIPT in a specific solvent. The following diagram illustrates a general workflow for this process.

G start_end start_end process process decision decision output output A Start: Prepare Saturated Solution B Add excess DIPT to a known volume of solvent in a sealed vial. A->B C Equilibrate at constant temperature (e.g., 25°C) with agitation for a set period (e.g., 24-48h). B->C D Allow solid to settle. C->D E Is undissolved solid present? D->E F Filter an aliquot of the supernatant through a 0.45 µm syringe filter. E->F Yes L Add more DIPT and re-equilibrate. E->L No G Quantify DIPT Concentration F->G H Evaporate solvent from a known volume of the filtrate and weigh the residual DIPT (Gravimetric). G->H I Alternatively, analyze the filtrate using a calibrated HPLC or GC method. G->I J Calculate Solubility (e.g., in g/L or mol/L) H->J I->J K End J->K L->C

Caption: General workflow for determining the solubility of DIPT.
Experimental Protocol: Gravimetric Solubility Determination

This protocol outlines a standard method for determining the solubility of DIPT in an organic solvent at a specified temperature.[11][12]

  • Preparation : Add an excess amount of this compound (e.g., 1-2 g) to a 10 mL glass vial.

  • Solvent Addition : Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into the vial.

  • Equilibration : Seal the vial tightly and place it in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation : Remove the vial from the shaker and allow it to stand undisturbed at the same temperature until the excess solid DIPT has fully settled.

  • Sampling : Carefully withdraw an aliquot (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a 0.45 µm chemically resistant filter (e.g., PTFE). Transfer the filtrate to a pre-weighed, clean, and dry vial.

  • Solvent Evaporation : Evaporate the solvent from the filtrate under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the DIPT.

  • Quantification : Once the solvent is completely removed, weigh the vial containing the DIPT residue.

  • Calculation : Calculate the solubility using the following formula: Solubility (g/L) = (Mass of DIPT residue (g) / Volume of aliquot taken (L))

Stability Profile

The stability of DIPT is a critical parameter, particularly for its storage and use in reactions that may be sensitive to impurities. The primary degradation pathways for DIPT are expected to be hydrolysis of the ester linkages and oxidation of the secondary hydroxyl groups.

Potential Degradation Pathways

The chemical structure of DIPT suggests susceptibility to specific degradation mechanisms under stress conditions.

G cluster_0 Hydrolysis cluster_1 Oxidation reactant reactant condition condition product product pathway pathway DIPT This compound (DIPT) Hydrolysis_Condition Acid (H+) or Base (OH-) DIPT->Hydrolysis_Condition Oxidation_Condition Oxidizing Agent (e.g., H₂O₂) DIPT->Oxidation_Condition Tartaric_Acid Tartaric Acid Hydrolysis_Condition->Tartaric_Acid Isopropanol Isopropanol Hydrolysis_Condition->Isopropanol Ketone_Product Diisopropyl 2,3-dioxosuccinate Oxidation_Condition->Ketone_Product

Caption: Potential degradation pathways for this compound.
Stability Under Stress Conditions

Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of a compound.[13]

ConditionStress AgentExpected Outcome
Acidic Hydrolysis e.g., 0.1 M HCl at 60 °CDegradation expected via ester hydrolysis to form tartaric acid and isopropanol.[13]
Basic Hydrolysis e.g., 0.1 M NaOH at RTRapid degradation expected via saponification to form the tartrate salt and isopropanol.[13]
Oxidation e.g., 3% H₂O₂ at RTPotential degradation via oxidation of secondary alcohol groups to ketones.[13]
Thermal e.g., 80 °CGenerally stable, but prolonged exposure may lead to slow degradation.
Photolytic e.g., UV/Vis light exposureExpected to be relatively stable, but photostability studies are required for confirmation.[13]
Experimental Workflow for Stability Assessment

A stability-indicating analytical method, typically HPLC, is required to separate the parent compound from any potential degradation products.[14]

G start_end start_end process process analysis analysis output output A Start: Method Development B Develop a stability-indicating HPLC method capable of resolving DIPT from potential degradants. A->B C Prepare DIPT solutions in the chosen organic solvent. B->C D Expose solutions to stress conditions: Acid, Base, Oxidative, Thermal, Photolytic. C->D E Analyze stressed samples at specified time points using the validated HPLC method. D->E F Identify and quantify DIPT peak and any new impurity peaks. E->F G Assess Peak Purity of DIPT using a PDA detector. F->G H Determine degradation percentage. Characterize significant degradants (e.g., using LC-MS). G->H I End: Stability Profile Established H->I

Caption: Workflow for a forced degradation study of DIPT.
Experimental Protocol: Forced Degradation Study

This protocol provides a framework for assessing the stability of DIPT using a stability-indicating HPLC method.[13][14]

  • Method Development : Develop and validate a reverse-phase HPLC method (e.g., on a C18 column) that can effectively separate DIPT from its starting materials and potential degradants. A photodiode array (PDA) detector is recommended for assessing peak purity.

  • Sample Preparation : Prepare stock solutions of DIPT in a suitable non-reactive solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours.

    • Oxidation : Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation : Store a solid sample of DIPT and a solution sample in an oven at 80 °C for 7 days.

    • Photostability : Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis : At appropriate time points, withdraw samples from the stress conditions. If necessary, neutralize the acidic and basic samples before dilution with the mobile phase to the target concentration.

  • Chromatography : Inject the samples onto the HPLC system.

  • Data Evaluation :

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of DIPT.

    • Calculate the percentage of degradation.

    • Assess the peak purity of the DIPT peak in the stressed samples to ensure no degradants are co-eluting.

    • For significant degradants, techniques like LC-MS can be employed for structural characterization.

Conclusion

This compound is a valuable chiral auxiliary whose performance is highly dependent on its solution behavior. It is readily soluble in common polar organic solvents such as alcohols and chloroform, but poorly soluble in water. The primary stability concerns for DIPT are hydrolysis of its ester groups, which is accelerated under acidic or basic conditions, and the oxidation of its secondary alcohol functionalities. A systematic approach using the workflows and protocols outlined in this guide will enable researchers to accurately determine the solubility and stability of DIPT in their specific systems, leading to more robust and reproducible chemical processes.

References

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Diisopropyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diisopropyl tartrate, a key chiral auxiliary in asymmetric synthesis. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the identification and characterization of this important compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: Varies by instrument (e.g., 300 MHz, 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~5.10Septet2H~6.2CH (isopropyl)
~4.45s2H-CH (tartrate backbone)
~3.30br s2H-OH
~1.25d12H~6.2CH₃ (isopropyl)
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: Varies by instrument (e.g., 75 MHz, 125 MHz)

Chemical Shift (δ) ppmAssignment
~171C=O (ester)
~73CH (tartrate backbone)
~70CH (isopropyl)
~22CH₃ (isopropyl)
IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~3450BroadO-H stretch (alcohol)
~2980StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1100StrongC-O stretch
Mass Spectrometry (MS) Data

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Assignment
234< 1[M]⁺ (Molecular Ion)
2195[M - CH₃]⁺
19110[M - COOCH(CH₃)₂ + H]⁺ or [M - C₃H₇O]⁺
175100[M - OCH(CH₃)₂]⁺
11730[COOCH(CH₃)₂]⁺
4380[CH(CH₃)₂]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is suitable for acquiring both ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a cotton plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) as a reference.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

Attenuated Total Reflectance (ATR) Infrared (IR) Spectroscopy

This protocol is a rapid and straightforward method for obtaining the IR spectrum of liquid this compound.

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. If necessary, clean the crystal surface with a solvent-moistened, non-abrasive wipe (e.g., with isopropanol) and allow it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • If using a pressure clamp, lower the anvil to apply gentle and consistent pressure to the liquid sample, ensuring good contact with the crystal.

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a high-quality spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform a background subtraction.

    • If necessary, apply an ATR correction to the spectrum to make it appear more like a traditional transmission spectrum.

    • Label the significant absorption bands with their corresponding wavenumbers.

    • After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for the separation and mass analysis of volatile compounds like this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

    • Transfer the solution to a 2 mL GC vial and cap it securely.

  • Instrument Setup and Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Set to a temperature of approximately 250°C. Use a split or splitless injection mode, depending on the sample concentration.

      • Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1 mL/min).

      • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

      • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp the temperature up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold for a few minutes to ensure elution of the compound.

    • Mass Spectrometer (MS) Conditions:

      • Ion Source: Use Electron Ionization (EI) at 70 eV. Set the ion source temperature to approximately 230°C.

      • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

      • Transfer Line: Set the temperature to be similar to or slightly higher than the final GC oven temperature (e.g., 250-280°C) to prevent condensation.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak ([M]⁺), if present, and analyze the fragmentation pattern to confirm the structure.

    • Compare the obtained mass spectrum with a library database (e.g., NIST) for confirmation.

Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for the interpretation of the spectroscopic data of an unknown organic compound, exemplified by this compound.

Spectroscopic_Workflow start Unknown Sample (e.g., this compound) ms Mass Spectrometry (GC-MS) start->ms ir IR Spectroscopy (ATR) start->ir nmr NMR Spectroscopy (¹H and ¹³C) start->nmr mol_formula Determine Molecular Formula & Molecular Weight ms->mol_formula Molecular Ion Peak functional_groups Identify Functional Groups (e.g., -OH, C=O) ir->functional_groups Characteristic Absorptions carbon_skeleton Determine Carbon Framework & Proton Environments nmr->carbon_skeleton Chemical Shifts, Integration, Coupling Constants structure_proposal Propose Structure mol_formula->structure_proposal functional_groups->structure_proposal carbon_skeleton->structure_proposal verification Verify Structure with All Spectroscopic Data structure_proposal->verification final_structure Final Structure Confirmed verification->final_structure Consistent

Caption: Logical workflow for spectroscopic data interpretation.

Diisopropyl Tartrate: A Comprehensive Technical Guide to its Application as a Chiral Auxiliary in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl tartrate (DIPT) is a versatile and widely utilized chiral auxiliary in modern organic synthesis. As a readily available and relatively inexpensive diester of tartaric acid, it has become an indispensable tool for the stereocontrolled introduction of chirality in a variety of chemical transformations.[1][2] This technical guide provides an in-depth overview of the core applications of DIPT, with a particular focus on the Sharpless asymmetric epoxidation and its role in modifying boronate reagents for asymmetric allylations and crotylations. Detailed experimental protocols, quantitative data on reaction outcomes, and mechanistic visualizations are presented to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively employ DIPT in the synthesis of enantiomerically enriched molecules, including complex natural products and pharmaceutical intermediates.[3][4]

Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis

In the synthesis of chiral molecules, particularly for pharmaceutical applications where a specific enantiomer is often responsible for the desired therapeutic effect, the control of stereochemistry is paramount.[2] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. This compound, available in both enantiomeric forms, (+)-DIPT (L-tartaric acid derived) and (-)-DIPT (D-tartaric acid derived), serves as an effective chiral auxiliary due to its C2-symmetry and its ability to form well-defined transition states that lead to high levels of stereochemical induction.

The Sharpless Asymmetric Epoxidation: A Landmark Application of DIPT

The most prominent application of this compound is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of primary and secondary allylic alcohols.[1][5] This powerful reaction utilizes a catalytic system composed of titanium(IV) isopropoxide [Ti(OiPr)₄], tert-butyl hydroperoxide (TBHP) as the oxidant, and a stoichiometric amount of either (+)- or (-)-DIPT to deliver an oxygen atom to one face of the double bond with high enantioselectivity.[6]

Mechanism of the Sharpless Asymmetric Epoxidation

The active catalytic species is a dimeric titanium-tartrate complex. The allylic alcohol substrate displaces an isopropoxide ligand on the titanium center, bringing the double bond into close proximity to the coordinated tert-butyl hydroperoxide. The chiral environment created by the DIPT ligand dictates the facial selectivity of the oxygen transfer, leading to the formation of a specific enantiomer of the 2,3-epoxyalcohol. The predictability of the stereochemical outcome is a key advantage of this reaction.

Sharpless_Epoxidation_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Ti(OiPr)4 Ti(OiPr)₄ Catalyst_dimer [Ti(DIPT)(OiPr)₂]₂ (Active Catalyst) Ti(OiPr)4->Catalyst_dimer - 2 iPrOH DIPT DIPT DIPT->Catalyst_dimer Loaded_Catalyst Loaded Catalyst Complex Catalyst_dimer->Loaded_Catalyst + Allylic Alcohol + t-BuOOH - 2 iPrOH Allylic_Alcohol Allylic Alcohol (Substrate) Allylic_Alcohol->Loaded_Catalyst TBHP t-BuOOH (Oxidant) TBHP->Loaded_Catalyst Transition_State Diastereomeric Transition State Loaded_Catalyst->Transition_State Oxygen Transfer Epoxy_Alcohol 2,3-Epoxyalcohol (Product) Transition_State->Epoxy_Alcohol Product Release Epoxy_Alcohol->Catalyst_dimer Catalyst Regeneration Sharpless_Epoxidation_Workflow start Start prep_flask Prepare flame-dried flask with molecular sieves and CH₂Cl₂ start->prep_flask cool Cool to -20 °C prep_flask->cool add_dipt Add DIPT cool->add_dipt add_ti Add Ti(OiPr)₄ and stir for 30 min add_dipt->add_ti add_tbhp Add TBHP solution dropwise add_ti->add_tbhp add_alcohol Add allylic alcohol add_tbhp->add_alcohol react Stir at -20 °C and monitor reaction add_alcohol->react quench Quench reaction with water or FeSO₄ react->quench workup Warm to RT, filter through Celite, and perform aqueous workup quench->workup purify Dry organic phase, concentrate, and purify by column chromatography workup->purify end End purify->end

References

An In-Depth Technical Guide to the Stereoisomers and Enantiomeric Forms of Diisopropyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of diisopropyl tartrate (DIPT), a critical chiral auxiliary in asymmetric synthesis. The document details the physicochemical properties, synthesis, and analysis of its enantiomeric and meso forms, with a particular focus on its application in the Sharpless asymmetric epoxidation.

Introduction to this compound Stereoisomers

This compound (DIPT) is the diester of tartaric acid and isopropanol (B130326). Due to the presence of two chiral centers, DIPT exists as three stereoisomers: two enantiomers, (+)-diisopropyl L-tartrate and (-)-diisopropyl D-tartrate, and an achiral meso form.[1] These stereoisomers possess distinct optical properties and play a crucial role as chiral ligands in various asymmetric transformations, most notably the Sharpless-Katsuki asymmetric epoxidation.[2] The ability to selectively employ a specific stereoisomer allows for precise control over the stereochemical outcome of a reaction, a fundamental requirement in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.

Physicochemical Properties

The distinct stereochemical nature of the this compound isomers gives rise to differences in their physical and chemical properties. A summary of these key properties is presented below for easy comparison.

Property(+)-Diisopropyl L-tartrate(-)-Diisopropyl D-tartratemeso-Diisopropyl Tartrate
Synonyms L-(+)-DIPT, Diisopropyl (2R,3R)-tartrateD-(-)-DIPT, Diisopropyl (2S,3S)-tartrateDiisopropyl (2R,3S)-tartrate
CAS Number 2217-15-4[3]62961-64-271606-89-0
Molecular Formula C₁₀H₁₈O₆[4]C₁₀H₁₈O₆C₁₀H₁₈O₆
Molecular Weight 234.25 g/mol [4]234.25 g/mol 234.25 g/mol
Appearance Colorless to pale yellow liquid[3]Colorless to pale yellow liquidData not readily available
Density 1.114 g/mL at 25 °C[5]1.119 g/mL at 20 °CData not readily available
Boiling Point 152 °C at 12 mmHg[5]Data not readily availableData not readily available
Specific Rotation [α] +17° (neat, 23 °C)-17° (neat, 23 °C)0° (achiral)
Refractive Index (n²⁰/D) 1.439[5]1.439Data not readily available

Stereoisomer Relationships

The relationship between the different stereoisomers of this compound can be visualized as follows:

G Stereoisomers of this compound cluster_enantiomers Enantiomers L_DIPT (+)-Diisopropyl L-tartrate (2R,3R) D_DIPT (-)-Diisopropyl D-tartrate (2S,3S) L_DIPT->D_DIPT Enantiomers (Non-superimposable mirror images) meso_DIPT meso-Diisopropyl Tartrate (2R,3S) L_DIPT->meso_DIPT Diastereomer D_DIPT->meso_DIPT Diastereomer

Stereoisomeric relationships of this compound.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The enantiomers of this compound are typically synthesized via the Fischer esterification of the corresponding tartaric acid enantiomer with isopropanol, using a strong acid catalyst.

Materials:

  • L-(+)-Tartaric acid or D-(-)-Tartaric acid

  • Anhydrous Isopropanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add L-(+)-tartaric acid (1 equivalent), a molar excess of anhydrous isopropanol (e.g., 5-10 equivalents), and a suitable solvent such as toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.02 equivalents) to the mixture.

  • Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent and excess isopropanol.

  • The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol provides a general procedure for the enantioselective epoxidation of a prochiral allylic alcohol using a titanium(IV) isopropoxide catalyst and a chiral this compound ligand.

Materials:

  • Allylic alcohol

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diisopropyl L-tartrate or (-)-Diisopropyl D-tartrate

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane)

  • Powdered 3Å or 4Å molecular sieves

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Add powdered molecular sieves to the flask.

  • Under an inert atmosphere, add anhydrous dichloromethane, followed by cooling the flask to -20 °C using a dry ice/acetone bath.

  • To the stirred suspension, add the chiral this compound (e.g., (+)-DIPT, ~0.06 equivalents).

  • Add titanium(IV) isopropoxide (~0.05 equivalents) and stir the mixture at -20 °C for 30 minutes.

  • Slowly add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise, ensuring the temperature remains at -20 °C.

  • Add the allylic alcohol (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium fluoride.

  • The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude epoxy alcohol can be purified by column chromatography.

Experimental Workflows

Synthesis and Purification Workflow

The general workflow for the synthesis and purification of this compound is illustrated below.

G Synthesis and Purification of this compound start Start: Tartaric Acid + Isopropanol esterification Fischer Esterification (Acid Catalyst, Reflux) start->esterification workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) esterification->workup drying Drying (Anhydrous MgSO₄ or Na₂SO₄) workup->drying concentration Concentration (Rotary Evaporation) drying->concentration purification Purification (Fractional Distillation) concentration->purification end Pure this compound purification->end

Workflow for the synthesis and purification of DIPT.
Chiral HPLC Analysis for Enantiomeric Excess Determination

The enantiomeric excess (ee) of a this compound sample can be determined using chiral High-Performance Liquid Chromatography (HPLC).

Typical Method:

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is often effective.

  • Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The exact ratio can be optimized to achieve baseline separation of the enantiomers. For example, a starting point could be 90:10 (v/v) n-hexane:isopropanol.

  • Additives: For acidic compounds, the addition of a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase can improve peak shape. For basic compounds, an amine additive like diethylamine (B46881) (DEA) might be used.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm) is standard.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

The stereoisomers of this compound are indispensable tools in modern asymmetric synthesis. Their distinct properties and predictable influence on the stereochemical course of reactions, particularly the Sharpless asymmetric epoxidation, have made them invaluable for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical and fine chemical industries. A thorough understanding of their properties, synthesis, and analysis, as detailed in this guide, is essential for their effective application in research and development.

References

Diisopropyl Tartrate: A Comprehensive Technical Guide to its Applications in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl tartrate (DIPT) is a diester of tartaric acid that has emerged as a cornerstone in the field of asymmetric synthesis. Its ready availability in both enantiomeric forms, derived from the chiral pool, and its ability to form well-defined complexes with various metals have made it an invaluable tool for the stereocontrolled synthesis of complex molecules. This technical guide provides an in-depth review of the core applications of this compound, focusing on its role as a chiral auxiliary and ligand in key asymmetric transformations. The content herein is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of DIPT's utility, supported by quantitative data, detailed experimental protocols, and visual representations of reaction workflows.

Core Applications of this compound

The versatility of this compound is demonstrated in a range of stereoselective reactions, most notably in asymmetric epoxidation, the synthesis of chiral allylboronates for crotylboronation reactions, and in asymmetric aldol-type reactions. In these applications, DIPT serves to create a chiral environment that directs the stereochemical outcome of the reaction, leading to the formation of a desired enantiomer or diastereomer with high selectivity.

Sharpless Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a Nobel Prize-winning reaction that provides a highly reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral and chiral allylic alcohols.[1] this compound is a critical component of the catalytic system, acting as a chiral ligand for the titanium(IV) isopropoxide catalyst. The choice of the DIPT enantiomer, either (+)-DIPT or (-)-DIPT, dictates the absolute stereochemistry of the resulting epoxide.[2]

Quantitative Data for Sharpless Asymmetric Epoxidation

The following table summarizes the performance of the Sharpless asymmetric epoxidation using this compound with a variety of allylic alcohol substrates. The data highlights the high yields and exceptional enantioselectivities that can be achieved.

Allylic Alcohol SubstrateDIPT EnantiomerYield (%)Enantiomeric Excess (ee, %)
(E)-2-Hexen-1-ol(+)-DIPT89>98
Geraniol(+)-DIPT9591
Cinnamyl alcohol(+)-DET8895
(Z)-3-Methyl-2-penten-1-ol(-)-DET9094
Allyl alcohol(+)-DIPT6590
3-Methyl-2-buten-1-ol(+)-DIPT79>98

*Note: Data for Diethyl Tartrate (DET) is included for comparison as it is also a common ligand in Sharpless epoxidation. Data sourced from various literature.[2][3]

Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-2-Hexen-1-ol

This protocol is a representative example of the Sharpless asymmetric epoxidation.

Materials:

  • Dichloromethane (B109758) (CH₂Cl₂), freshly distilled from CaH₂

  • Titanium(IV) isopropoxide [Ti(OⁱPr)₄]

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP), 5.5 M in nonane

  • (E)-2-Hexen-1-ol

  • Powdered 3Å molecular sieves

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves (0.5 g) and anhydrous dichloromethane (25 mL).

  • The flask is cooled to -20 °C in a dry ice/acetone bath.

  • (+)-Diisopropyl tartrate (1.2 mmol) is added, followed by titanium(IV) isopropoxide (1.0 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • A solution of tert-butyl hydroperoxide (20 mmol, 5.5 M in nonane) is added dropwise to the cooled mixture, ensuring the temperature does not exceed -15 °C.

  • (E)-2-Hexen-1-ol (10 mmol) is then added dropwise.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (15 mL).

  • The mixture is allowed to warm to room temperature and stirred for 1 hour. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired 2,3-epoxyhexan-1-ol.

Experimental Workflow: Sharpless Asymmetric Epoxidation

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification reagents Ti(O-iPr)4 + (+)-DIPT in CH2Cl2 cool Cool to -20 °C reagents->cool 1. sieves 3Å Molecular Sieves mix Stir for 30 min cool->mix 2. add_tbhp Add TBHP mix->add_tbhp 3. add_substrate Add Allylic Alcohol add_tbhp->add_substrate 4. react Stir at -20 °C add_substrate->react 5. quench Quench with Tartaric Acid (aq) react->quench 6. (Monitor by TLC) extract Extract with CH2Cl2 quench->extract 7. dry Dry and Concentrate extract->dry 8. purify Flash Chromatography dry->purify 9. product Chiral Epoxyalcohol purify->product

Workflow for the Sharpless Asymmetric Epoxidation.

Asymmetric Crotylboronation

This compound is instrumental in the preparation of chiral crotylboronates, which are highly effective reagents for the asymmetric crotylboronation of aldehydes. This reaction provides access to homoallylic alcohols with excellent control over both diastereoselectivity and enantioselectivity. The DIPT-modified crotylboronates are easily prepared and can be stored for extended periods, making them convenient reagents for organic synthesis.[4]

Quantitative Data for Asymmetric Crotylboronation of Aldehydes

The following table presents the results for the reaction of (S,S)-diisopropyl tartrate (E)-crotylboronate with various aldehydes, demonstrating the high yields and diastereoselectivities achieved.

AldehydeYield (%)Diastereomeric Ratio (anti:syn)
Acetaldehyde8595:5
Propionaldehyde8796:4
Isobutyraldehyde9197:3
Benzaldehyde8292:8
Cyclohexanecarboxaldehyde9098:2

Data sourced from Roush et al.[4]

Experimental Protocol: Synthesis of (S,S)-Diisopropyl Tartrate (E)-Crotylboronate and Reaction with an Aldehyde

This protocol describes the preparation of the chiral crotylboronate reagent and its subsequent reaction with an aldehyde.[4]

Materials:

Procedure:

Part A: Synthesis of (S,S)-Diisopropyl Tartrate (E)-Crotylboronate

  • A flame-dried flask is charged with anhydrous THF (100 mL) and cooled to -78 °C.

  • trans-2-Butene (10 mL) is condensed into the flask.

  • A solution of n-BuLi (1.6 M in hexanes, 62.5 mL, 100 mmol) and t-BuOK (11.2 g, 100 mmol) in THF (50 mL) is added dropwise.

  • The mixture is warmed to -45 °C and stirred for 30 minutes.

  • The reaction is cooled back to -78 °C, and triisopropyl borate (23.4 mL, 100 mmol) is added.

  • The mixture is stirred for 30 minutes at -78 °C and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH₄Cl. The layers are separated, and the aqueous layer is extracted with Et₂O.

  • The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

  • The crude boronic acid is dissolved in Et₂O (100 mL), and (S,S)-DIPT (23.4 g, 100 mmol) is added. The mixture is stirred over 4Å molecular sieves overnight.

  • The mixture is filtered, and the solvent is removed under reduced pressure to yield the (S,S)-diisopropyl tartrate (E)-crotylboronate.

Part B: Reaction with an Aldehyde

  • A flame-dried flask is charged with the (S,S)-diisopropyl tartrate (E)-crotylboronate (10 mmol) in anhydrous toluene (20 mL) and cooled to -78 °C.

  • The aldehyde (10 mmol) is added dropwise.

  • The reaction is stirred at -78 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a few drops of methanol.

  • The mixture is warmed to room temperature and concentrated. The residue is purified by flash chromatography to give the homoallylic alcohol.

Experimental Workflow: Asymmetric Crotylboronation

Crotylboronation_Workflow cluster_reagent_prep Chiral Crotylboronate Synthesis cluster_reaction Crotylboronation Reaction cluster_workup Workup and Purification start trans-2-Butene metalation Metalation with n-BuLi/t-BuOK start->metalation borylation Borylation with B(O-iPr)3 metalation->borylation esterification Esterification with (S,S)-DIPT borylation->esterification reagent (S,S)-DIPT (E)-Crotylboronate esterification->reagent reaction Reaction in Toluene at -78 °C reagent->reaction aldehyde Aldehyde aldehyde->reaction quench Quench with Methanol reaction->quench (Monitor by TLC) purify Flash Chromatography quench->purify product Homoallylic Alcohol purify->product Aldol_Induction cluster_catalyst_formation Formation of Chiral Catalyst cluster_enolate_formation Enolate Generation cluster_aldol_reaction Aldol Addition Et2Zn Et2Zn chiral_Zn_complex Chiral Zinc-Tartrate Complex Et2Zn->chiral_Zn_complex DIPT (+)-DIPT DIPT->chiral_Zn_complex Rh_cat RhCl(PPh3)3 Rh_hydride Rhodium Hydride (from Rh cat + Et2Zn) Rh_cat->Rh_hydride chiral_Zn_enolate Chiral Zinc Enolate chiral_Zn_complex->chiral_Zn_enolate Transmetalation unsat_ester α,β-Unsaturated Ester Rh_enolate Rhodium Enolate unsat_ester->Rh_enolate Rh_hydride->Rh_enolate Rh_enolate->chiral_Zn_enolate transition_state Diastereomeric Transition States chiral_Zn_enolate->transition_state carbonyl Carbonyl Compound carbonyl->transition_state product β-Hydroxy Ester (Enantioenriched) transition_state->product Stereoselective Attack

References

An In-depth Technical Guide to the Safety, Handling, and Storage of Diisopropyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical safety protocols, handling procedures, and storage requirements for Diisopropyl Tartrate (DIPT), a chiral reagent widely utilized in asymmetric synthesis. Adherence to these guidelines is paramount for ensuring laboratory safety and maintaining the integrity of this important chemical compound.

Chemical and Physical Properties

This compound is a diester of tartaric acid and is commonly used as a chiral ligand in catalytic processes, most notably in Sharpless epoxidation.[1] It is a colorless to pale yellow liquid with a mild, ester-like odor.[2] Understanding its physical and chemical properties is the first step in safe handling.

PropertyValue
Molecular Formula C₁₀H₁₈O₆
Molecular Weight 234.25 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 275 °C
Flash Point 110 °C
Density 1.114 g/mL at 25 °C
Vapor Pressure 0.00106 mmHg at 25 °C
Refractive Index 1.438-1.44
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited in water.

Toxicological Data

While specific toxicological data for this compound is limited, information on related tartaric acid esters suggests a low order of acute toxicity.[3][4] The primary hazards are related to irritation.[5]

MetricValueSpecies
LD₅₀ (Oral) No specific data available for this compound. For Diacetyl tartaric acid esters of glycerol (B35011), intragastric doses of 30 g/kg were tolerated without adverse effects.[3][4]Rat
Skin Irritation May cause skin irritation.[5]N/A
Eye Irritation May cause serious eye irritation.[5]N/A
Respiratory Irritation May cause respiratory irritation.[5]N/A

Note: The toxicological data for related compounds should be used as a guide, and this compound should be handled with the appropriate precautions for a potentially irritating chemical.

Safe Handling and Personal Protective Equipment (PPE)

Given the potential for irritation, appropriate personal protective equipment should be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection A Identify Hazards (Skin/Eye Irritant, Inhalation) B Assess Exposure Risk (Splash, Vapor, Aerosol) A->B C Select Eye/Face Protection B->C D Select Hand Protection B->D E Select Body Protection B->E F Select Respiratory Protection B->F G Safety Goggles or Face Shield C->G H Chemical Resistant Gloves (e.g., Nitrile, Neoprene) D->H I Laboratory Coat E->I J Use in a Fume Hood (Respirator if high concentrations) F->J

Caption: PPE Selection Workflow for this compound.

Recommended PPE
  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. Gloves should be inspected before use and changed regularly, or if contamination is suspected.

  • Body Protection: A standard laboratory coat should be worn. For procedures with a higher risk of splashing, a chemically resistant apron may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors. If working outside of a fume hood where significant aerosolization or heating is expected, a respirator with an appropriate organic vapor cartridge may be required.

Storage and Stability

Proper storage of this compound is crucial for maintaining its chemical integrity and ensuring laboratory safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from heat, sparks, and open flames.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Stability: this compound is stable under recommended storage conditions. However, it can hydrolyze in the presence of moisture or strong acids and bases.

Spill and Emergency Procedures

In the event of a spill or accidental release, prompt and appropriate action is necessary to mitigate any potential hazards.

Spill Response Workflow

Spill_Response A Spill Occurs B Evacuate Immediate Area (if necessary) A->B C Don Appropriate PPE B->C D Contain the Spill (use absorbent material) C->D E Collect Absorbed Material D->E F Place in a Sealed Container for Hazardous Waste E->F G Decontaminate the Area F->G H Dispose of Waste According to Regulations G->H

Caption: Spill Response Workflow for this compound.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Experimental Protocols for Safety Assessment

The following are example protocols for assessing the stability and thermal decomposition of this compound. These should be adapted to the specific capabilities and safety procedures of your laboratory.

Protocol for Stability Testing of this compound

Objective: To determine the stability of this compound under accelerated storage conditions.

Methodology:

  • Sample Preparation: Prepare three batches of this compound, each in a sealed, inert container (e.g., amber glass vial with a Teflon-lined cap).

  • Storage Conditions: Place the samples in a stability chamber at 40°C and 75% relative humidity.

  • Time Points: Withdraw samples at 0, 1, 3, and 6 months.

  • Analysis:

    • Appearance: Visually inspect for any changes in color or clarity.

    • Purity Assay (Gas Chromatography - Mass Spectrometry - GC-MS):

      • Prepare a standard solution of this compound of known concentration.

      • Dilute the test samples to an appropriate concentration.

      • Inject the samples into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

      • Use an appropriate temperature program to separate this compound from any degradation products.

      • Quantify the purity of the sample by comparing the peak area of this compound to that of the standard.

    • Identification of Degradation Products: Analyze the mass spectra of any new peaks to identify potential degradation products.

Protocol for Thermal Decomposition Analysis

Objective: To determine the thermal decomposition profile of this compound.

Methodology:

  • Instrumentation: Use a simultaneous Thermal Gravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an alumina (B75360) crucible.

  • Atmosphere: Conduct the analysis under a nitrogen atmosphere with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate the sample at 30°C.

    • Heat the sample from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • TGA Curve: Identify the onset temperature of decomposition and the percentage of mass loss at each stage.

    • DSC Curve: Identify endothermic or exothermic peaks corresponding to melting, boiling, and decomposition events.

Logical Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the safety of a chemical like this compound in a research setting.

Chemical_Safety_Assessment A Hazard Identification (Review SDS and Literature) B Exposure Assessment (Route, Duration, Frequency) A->B C Risk Characterization (Likelihood and Severity of Harm) B->C D Develop Control Measures C->D E Engineering Controls (Fume Hood) D->E F Administrative Controls (SOPs, Training) D->F G Personal Protective Equipment (PPE) D->G H Implement and Review Controls E->H F->H G->H

Caption: General Workflow for Chemical Safety Assessment.

By following this comprehensive guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks and ensuring the quality and integrity of their work. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before working with any chemical.

References

Methodological & Application

Sharpless-Katsuki Asymmetric Epoxidation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sharpless-Katsuki asymmetric epoxidation is a powerful and widely utilized method for the enantioselective synthesis of 2,3-epoxyalcohols from prochiral and chiral allylic alcohols. This reaction employs a catalyst system composed of titanium tetraisopropoxide [Ti(Oi-Pr)₄], a chiral dialkyl tartrate, and tert-butyl hydroperoxide (TBHP) as the oxidant. The use of diisopropyl tartrate (DIPT) as the chiral ligand is common and often provides high levels of enantioselectivity.

These application notes provide detailed protocols and compiled data for the Sharpless-Katsuki asymmetric epoxidation using this compound, intended to guide researchers in the successful application of this pivotal reaction in their synthetic endeavors, particularly in the context of pharmaceutical and natural product synthesis.

I. Overview and Key Features

The Sharpless-Katsuki epoxidation is renowned for its predictability and broad substrate scope. The choice of the chiral tartrate ligand dictates the absolute stereochemistry of the resulting epoxide. When using (+)-diisopropyl tartrate, the oxidant approaches the allylic alcohol from the top face when the alcohol is oriented with the hydroxyl group in the lower right quadrant, leading to the formation of the (2R,3R)-epoxide for E-alkenes. Conversely, (-)-diisopropyl tartrate directs the epoxidation to the bottom face, yielding the (2S,3S)-epoxide.

II. Quantitative Data Summary

The following tables summarize the performance of the Sharpless-Katsuki asymmetric epoxidation for various allylic alcohols using this compound (DIPT) and diethyl tartrate (DET) for comparison. The data highlights the typical yields and high enantiomeric excesses (ee) achievable with this method.

Table 1: Sharpless-Katsuki Epoxidation of E-Allylic Alcohols

Allylic AlcoholChiral LigandTemp (°C)Time (h)Yield (%)ee (%)
Geraniol(+)-DIPT-20389>98
(E)-2-Hexen-1-ol(+)-DIPT-20488095
Cinnamyl alcohol(+)-DIPT-20249096
(E)-2-Nonen-1-ol(+)-DIPT-20188594

Table 2: Sharpless-Katsuki Epoxidation of Other Allylic Alcohols

Allylic AlcoholChiral LigandTemp (°C)Time (h)Yield (%)ee (%)
Allyl alcohol(+)-DIPT-20-7592
2-Methyl-2-propen-1-ol(+)-DIPT-2047786
(Z)-2-Hexen-1-ol(+)-DIPT-20965078

III. Experimental Protocols

The following is a general, detailed protocol for the Sharpless-Katsuki asymmetric epoxidation. It is crucial to use anhydrous solvents and reagents to ensure the efficiency and reproducibility of the reaction.

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • (+)- or (-)-Diisopropyl tartrate (DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane (B31447) or toluene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered 3Å or 4Å molecular sieves

  • Anhydrous diethyl ether (Et₂O)

  • 10% aqueous solution of tartaric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Catalyst:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add powdered 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).

    • Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

    • Cool the suspension to -20 °C in a cryocool or a dry ice/acetone bath.

    • To the stirred suspension, add (+)-diisopropyl tartrate (1.2 equivalents relative to Ti(Oi-Pr)₄).

    • Slowly add titanium(IV) isopropoxide (1.0 equivalent) to the mixture. The solution should turn a pale yellow.

    • Stir the mixture for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.

  • Epoxidation Reaction:

    • To the pre-formed catalyst solution, add a solution of tert-butyl hydroperoxide (1.5 - 2.0 equivalents) in the chosen non-polar solvent dropwise, ensuring the temperature remains at -20 °C.

    • After the addition of TBHP, add the allylic alcohol (1.0 equivalent) to the reaction mixture.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction time can vary from a few hours to several days depending on the substrate.

  • Workup Procedure:

    • Upon completion of the reaction, quench the reaction by adding a 10% aqueous solution of tartaric acid at -20 °C.

    • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour, or until the two layers become clear.

    • Separate the organic layer in a separatory funnel.

    • Extract the aqueous layer with two portions of diethyl ether or dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Safety Precautions:

  • tert-Butyl hydroperoxide is a strong oxidizing agent and can be explosive in concentrated form. Handle with care behind a safety shield.

  • Titanium(IV) isopropoxide is moisture-sensitive and should be handled under an inert atmosphere.

  • All glassware should be thoroughly dried before use.

IV. Visualizations

The following diagrams illustrate the catalytic cycle and a general experimental workflow for the Sharpless-Katsuki asymmetric epoxidation.

Sharpless_Catalytic_Cycle Catalyst [Ti(O-i-Pr)₂(DIPT)]₂ (Active Catalyst Dimer) Intermediate1 Catalyst-Substrate Complex Catalyst->Intermediate1 Coordination Allyl_Alcohol Allylic Alcohol Allyl_Alcohol->Intermediate1 TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->Intermediate1 Intermediate2 Oxygen Transfer Transition State Intermediate1->Intermediate2 Oxygen Atom Transfer Product_Complex Epoxide-Catalyst Complex Intermediate2->Product_Complex Product_Complex->Catalyst Product Release & Catalyst Regeneration Epoxide 2,3-Epoxyalcohol Product_Complex->Epoxide Byproduct tert-Butanol Product_Complex->Byproduct

Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.

Experimental_Workflow Start Start: Flame-dried glassware under inert atmosphere Add_Sieves Add molecular sieves and anhydrous CH₂Cl₂ Start->Add_Sieves Cool Cool to -20 °C Add_Sieves->Cool Add_Ligand Add this compound (DIPT) Cool->Add_Ligand Add_Ti Add Titanium(IV) isopropoxide Add_Ligand->Add_Ti Stir_Catalyst Stir for 30 min (Catalyst formation) Add_Ti->Stir_Catalyst Add_TBHP Add tert-Butyl Hydroperoxide (TBHP) Stir_Catalyst->Add_TBHP Add_Substrate Add Allylic Alcohol Add_TBHP->Add_Substrate React Monitor reaction by TLC/GC Add_Substrate->React Workup Quench with tartaric acid, extract, wash, and dry React->Workup Reaction complete Purify Purify by flash column chromatography Workup->Purify End End: Isolated pure epoxy alcohol Purify->End

Caption: General experimental workflow for the Sharpless-Katsuki epoxidation.

V. Applications in Drug Development and Natural Product Synthesis

The chiral 2,3-epoxyalcohols produced via the Sharpless-Katsuki epoxidation are versatile synthetic intermediates. The epoxide moiety can undergo a variety of regioselective and stereospecific ring-opening reactions with a wide range of nucleophiles, including water, alcohols, amines, and organometallic reagents. This allows for the facile introduction of various functional groups and the construction of complex stereochemical arrays.

This synthetic utility has been leveraged in the total synthesis of numerous natural products and active pharmaceutical ingredients. For example, the Sharpless epoxidation has been a key step in the synthesis of sugars, terpenes, leukotrienes, pheromones, and antibiotics. Its reliability and high enantioselectivity make it an invaluable tool for the construction of chiral building blocks in complex molecule synthesis.

Application Notes and Protocols for Catalytic Asymmetric Epoxidation of Allylic Alcohols: The Sharpless Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sharpless asymmetric epoxidation, a highly reliable and enantioselective method for the conversion of primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1] This reaction is a cornerstone of modern organic synthesis, enabling the construction of complex chiral molecules, including pharmaceuticals, natural products, and other valuable chemical entities.[1][2]

Introduction

The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless and his colleagues, utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄) and a chiral diethyl or diisopropyl tartrate (DET or DIPT) to direct the epoxidation of one face of the double bond of an allylic alcohol.[1][3] The oxidant is typically tert-butyl hydroperoxide (TBHP).[1][3] The predictability of the stereochemical outcome and the high enantiomeric excesses (ee) achieved make this a powerful tool for asymmetric synthesis.[4] The addition of molecular sieves renders the reaction catalytic in the titanium/tartrate complex.[5][6]

Data Presentation

The following table summarizes the typical performance of the Sharpless asymmetric epoxidation for a variety of allylic alcohol substrates. The data highlights the high yields and enantioselectivities that are characteristic of this reaction.

Allylic Alcohol SubstrateChiral LigandTemperature (°C)Time (h)Yield (%)ee (%)
(E)-2-Hexen-1-ol(+)-DET-202.58594
Geraniol(+)-DET-203.57995
Cinnamyl alcohol(+)-DIPT-20389>98
(Z)-2-Hexen-1-ol(+)-DET-10297486
3-Methyl-2-buten-1-ol(+)-DET-2048091
(E)-2-Octen-1-ol(+)-DET-232.59996
(E)-3-Phenyl-2-propen-1-ol(+)-DIPT-20389>98

Experimental Protocols

This section provides a detailed methodology for a representative catalytic Sharpless asymmetric epoxidation reaction.

Materials:

  • Allylic alcohol (1.0 eq)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 - 0.10 eq)

  • (+)-Diethyl tartrate ((+)-DET) or (+)-Diisopropyl tartrate ((+)-DIPT) (0.06 - 0.12 eq)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or toluene, ~5.5 M) (1.5 - 2.0 eq)

  • Powdered 3Å or 4Å molecular sieves (activated)

  • Inert gas (Argon or Nitrogen)

  • Cooling bath (e.g., dry ice/acetone)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

Procedure:

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add powdered 3Å or 4Å molecular sieves (approximately 0.5 g per 10 mmol of allylic alcohol).

    • Under a positive pressure of inert gas, add anhydrous dichloromethane to the flask.

    • Cool the suspension to -20 °C using a cooling bath.

  • Catalyst Formation:

    • To the stirred suspension at -20 °C, add the chiral dialkyl tartrate (e.g., (+)-DET).

    • Slowly add titanium(IV) isopropoxide to the mixture.

    • Stir the resulting mixture at -20 °C for 30 minutes to allow for the in-situ formation of the chiral catalyst complex. The solution should be a clear, pale yellow.

  • Epoxidation:

    • Add the solution of tert-butyl hydroperoxide dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below -20 °C.

    • Add the allylic alcohol, either neat or as a solution in dichloromethane, to the reaction mixture.

    • Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • The work-up procedure for the Sharpless epoxidation can be challenging due to the presence of titanium species. A common and effective method is as follows:

    • Upon completion of the reaction, add water to the cold reaction mixture and allow it to warm to room temperature while stirring vigorously.

    • Add a 30% aqueous solution of sodium hydroxide (B78521) saturated with sodium chloride (brine).

    • Continue stirring until the biphasic mixture separates into clear layers. This may take up to an hour.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure epoxy alcohol.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the catalytic Sharpless asymmetric epoxidation protocol.

Caption: Workflow for the catalytic Sharpless asymmetric epoxidation.

Catalytic Cycle

This diagram outlines the proposed catalytic cycle for the Sharpless asymmetric epoxidation.

SharplessCatalyticCycle Proposed Catalytic Cycle of Sharpless Epoxidation catalyst [Ti(tartrate)(OiPr)2]2 complex1 Ligand exchange with allylic alcohol catalyst->complex1 Allylic Alcohol complex2 Ligand exchange with TBHP complex1->complex2 TBHP active_catalyst Active Ti-tartrate-alcohol-TBHP complex complex2->active_catalyst epoxidation Oxygen transfer to alkene active_catalyst->epoxidation product_complex Ti-tartrate-epoxyalcohol complex epoxidation->product_complex product_release Product release & catalyst regeneration product_complex->product_release Epoxy Alcohol product_release->catalyst

Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.

References

Application Notes and Protocols: Use of Diisopropyl Tartrate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diisopropyl tartrate (DIPT) is a versatile chiral auxiliary and ligand extensively used in asymmetric synthesis to produce enantiomerically pure bioactive molecules. Its most notable application is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation, a highly reliable and predictable method for the synthesis of chiral 2,3-epoxyalcohols from primary and secondary allylic alcohols.[1][2] These epoxyalcohols are valuable intermediates in the total synthesis of a wide range of natural products and pharmaceuticals, including pheromones, leukotrienes, and beta-blockers.[1][2] This document provides detailed application notes, experimental protocols, and visualizations for the use of DIPT in the synthesis of key bioactive molecules.

Sharpless-Katsuki Asymmetric Epoxidation

The Sharpless-Katsuki asymmetric epoxidation is a cornerstone of modern asymmetric synthesis. The reaction utilizes a catalyst formed in situ from titanium(IV) isopropoxide and either (+)- or (-)-diisopropyl tartrate to direct the epoxidation of an allylic alcohol by an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of DIPT enantiomer dictates the stereochemistry of the resulting epoxide with high predictability.[3]

Key Features:

  • High Enantioselectivity: Typically achieves >90% enantiomeric excess (ee).[4]

  • Predictable Stereochemistry: L-(+)-DIPT generally delivers the epoxide on one face of the alkene, while D-(-)-DIPT delivers it on the opposite face.

  • Broad Substrate Scope: Applicable to a wide variety of primary and secondary allylic alcohols.[1]

Application Example 1: Synthesis of (+)-Disparlure

(+)-Disparlure is the sex pheromone of the gypsy moth (Lymantria dispar) and is used in pest management to monitor and disrupt mating.[5] The Sharpless asymmetric epoxidation using (+)-DIPT is a key step in the enantioselective synthesis of this bioactive molecule.[1]

Quantitative Data
SubstrateProductDIPT EnantiomerYieldEnantiomeric Excess (ee)Reference
(Z)-2-methyl-7-octadecen-1-ol(+)-Disparlure(+)-DIPTHigh>95%[4]
Divinyl carbinol(S)-1-((R)-oxiran-2-yl)prop-2-en-1-ol(+)-DIPT63%>99%[6]

Experimental Workflow: Synthesis of (+)-Disparlure Intermediate

G cluster_prep Catalyst Preparation cluster_reac Epoxidation Reaction cluster_work Workup and Purification A Mix Ti(OiPr)4 and (+)-DIPT in CH2Cl2 at -20°C B Stir for 30 min to form chiral titanium complex A->B C Add allylic alcohol precursor to the catalyst mixture B->C D Add TBHP dropwise at -20°C C->D E Stir for several hours until reaction is complete D->E F Quench reaction with water or saturated Na2SO3 solution E->F G Extract with organic solvent F->G H Purify by column chromatography G->H I Intermediate for (+)-Disparlure H->I Chiral Epoxy Alcohol G Pheromone (+)-Disparlure PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding in Sensillum Lymph OR Olfactory Receptor (OR) on ORN Dendrite PBP->OR Transport and Delivery IonChannel Ion Channel OR->IonChannel Conformational Change and Activation Signal Action Potential to Brain IonChannel->Signal Ion Influx and Depolarization G cluster_epox Sharpless Asymmetric Epoxidation cluster_ro Epoxide Ring Opening A Epoxidation of Allyl Alcohol with 1-Naphthoxy Group using (-)-DIPT, Ti(OiPr)4, TBHP B Reaction of Chiral Epoxide with Isopropylamine A->B C (S)-Propranolol B->C (S)-Propranolol G cluster_antagonist β-Blocker Action cluster_agonist Normal Sympathetic Action BetaBlocker β-Blocker ((S)-Propranolol) BetaReceptor β-Adrenergic Receptor BetaBlocker->BetaReceptor Blocks Catecholamines Epinephrine/ Norepinephrine Catecholamines->BetaReceptor Activates GProtein Gs Protein BetaReceptor->GProtein Activates AC Adenylyl Cyclase GProtein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CaChannel L-type Ca2+ Channel PKA->CaChannel Phosphorylates CaInflux Ca2+ Influx CaChannel->CaInflux Response Increased Heart Rate & Contractility CaInflux->Response

References

Diisopropyl Tartrate as a Chiral Ligand for Titanium Catalysts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl tartrate (DIPT) is a crucial chiral ligand in asymmetric synthesis, most notably for its application in titanium-catalyzed enantioselective reactions. When complexed with a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(OiPr)₄), DIPT forms a chiral catalyst that can facilitate highly stereoselective transformations. The most prominent of these is the Sharpless-Katsuki asymmetric epoxidation, a reliable and widely utilized method for the conversion of primary and secondary allylic alcohols into optically active 2,3-epoxyalcohols.[1][2][3] These epoxyalcohols are versatile chiral building blocks for the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals.[1]

The choice of the DIPT enantiomer, either (+)-DIPT or (-)-DIPT, dictates the facial selectivity of the oxidation, allowing for predictable and controlled access to the desired epoxide enantiomer with high enantiomeric excess (ee).[4] DIPT is often favored over diethyl tartrate (DET) for the kinetic resolution of secondary allylic alcohols and can lead to higher selectivity in certain cases.[5]

Data Presentation: Performance of Titanium-DIPT Catalyst in Asymmetric Epoxidation

The following table summarizes the performance of the titanium-diisopropyl tartrate catalyst system in the asymmetric epoxidation of various allylic alcohols.

Allylic Alcohol SubstrateChiral LigandTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee) (%)
GeraniolD-(−)-Diisopropyl Tartrate-10 to -2329388
(E)-α-Phenylcinnamyl alcohol(+)-Diisopropyl Tartrate-20389>98
(E)-2-Hexen-1-ol(+)-Diisopropyl Tartrate-35279>98
Acyclic (E)-allylic alcohol(+)-Diisopropyl Tartrate026590

Data compiled from multiple sources.[6][7]

Experimental Protocols

Preparation of the Titanium-Diisopropyl Tartrate Catalyst Complex (In Situ)

This protocol describes the in situ preparation of the chiral titanium catalyst for a typical Sharpless asymmetric epoxidation.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered, activated 3Å or 4Å molecular sieves

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add powdered, activated molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol substrate).

  • Add anhydrous dichloromethane to the flask.

  • Cool the stirred suspension to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Add the chiral this compound (e.g., (+)-DIPT, 0.06 equivalents relative to the substrate) to the flask.

  • Slowly add titanium(IV) isopropoxide (0.05 equivalents relative to the substrate) to the stirred mixture.

  • Stir the mixture at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst complex. The solution will typically turn a pale yellow.

General Protocol for Catalytic Sharpless Asymmetric Epoxidation

This protocol provides a general procedure for the epoxidation of a prochiral allylic alcohol using the pre-formed titanium-DIPT catalyst.

Materials:

  • Allylic alcohol

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or toluene)

  • Pre-formed titanium-diisopropyl tartrate catalyst solution

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Quenching solution (e.g., water, saturated aqueous ferrous sulfate (B86663), or 10% NaOH solution saturated with NaCl)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • To the pre-formed catalyst solution at -20 °C, add a solution of the allylic alcohol (1.0 equivalent) in anhydrous dichloromethane.

  • Add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature is maintained at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the addition of the quenching solution at -20 °C.

  • Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.

  • If using the NaOH/NaCl quench, a granular precipitate of titanium salts should form. Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow start Start prep_catalyst Prepare Catalyst Complex (Ti(OiPr)4 + DIPT in CH2Cl2 at -20°C) start->prep_catalyst add_substrate Add Allylic Alcohol (in CH2Cl2 at -20°C) prep_catalyst->add_substrate add_oxidant Add TBHP (dropwise at -20°C) add_substrate->add_oxidant reaction Stir at -20°C (Monitor by TLC/GC) add_oxidant->reaction quench Quench Reaction reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Flash Chromatography) workup->purification end Chiral Epoxyalcohol purification->end

Caption: Experimental workflow for Sharpless asymmetric epoxidation.

Catalytic_Cycle catalyst [Ti(DIPT)(OiPr)2]2 (Active Catalyst) substrate_coordination Substrate & Oxidant Coordination catalyst->substrate_coordination 1 oxygen_transfer Oxygen Transfer (Epoxidation) substrate_coordination->oxygen_transfer 2 product_release Product Release & Ligand Exchange oxygen_transfer->product_release 3 epoxy_alcohol Epoxyalcohol oxygen_transfer->epoxy_alcohol product_release->catalyst 4 tbuoh tBuOH product_release->tbuoh allylic_alcohol Allylic Alcohol allylic_alcohol->substrate_coordination tbhp TBHP tbhp->substrate_coordination

Caption: Simplified catalytic cycle of the Sharpless epoxidation.

References

Application Notes and Protocols: Kinetic Resolution of Racemic Allylic Alcohols with DIPT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinetic resolution of racemic allylic alcohols is a powerful strategy for accessing enantiomerically enriched allylic alcohols, which are versatile chiral building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. The Sharpless-Katsuki asymmetric epoxidation provides an efficient method for this purpose, utilizing a chiral catalyst composed of titanium tetraisopropoxide (Ti(OiPr)₄), and a dialkyl tartrate, such as diisopropyl tartrate (DIPT). This system selectively epoxidizes one enantiomer of the racemic allylic alcohol at a faster rate, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the diastereomeric epoxy alcohol product. The use of catalytic amounts of the titanium complex in the presence of molecular sieves has made this method more practical and economical.[1][2][3][4]

Principle of the Method

The kinetic resolution relies on the different rates of epoxidation for the two enantiomers of the racemic allylic alcohol when exposed to a chiral catalyst. The catalyst, formed in situ from Ti(OiPr)₄ and an enantiomerically pure tartrate ester (either (+)-DIPT or (-)-DIPT), creates a chiral environment that preferentially binds and epoxidizes one enantiomer over the other. As the reaction proceeds, the remaining unreacted allylic alcohol becomes progressively enriched in the less reactive enantiomer. The reaction is typically allowed to proceed to approximately 50-60% conversion to achieve a high enantiomeric excess (e.e.) of the unreacted alcohol and the formed epoxy alcohol.[2][5]

Data Presentation

The following table summarizes the quantitative data for the kinetic resolution of various racemic secondary allylic alcohols using the catalytic Sharpless asymmetric epoxidation with DIPT. The data highlights the enantiomeric excess (e.e.) of the recovered allylic alcohol, the conversion percentage, and the selectivity factor (s), which is a measure of the relative rates of reaction of the two enantiomers.

EntryRacemic Allylic Alcohol SubstrateTartrate LigandConversion (%)Recovered Alcohol e.e. (%)Selectivity (s)
1(E)-2-Octen-4-ol(+)-DIPT55>98~70
2(E)-3-Nonen-5-ol(+)-DIPT55>98~60
3(E)-1-Phenyl-2-buten-1-ol(+)-DIPT52>98~100
4(E)-1-Cyclohexyl-2-buten-1-ol(+)-DIPT54>98~80

Data sourced from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc. 1987, 109 (19), 5765–5780.

Experimental Protocols

Materials and Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT) or (-)-Diisopropyl D-tartrate ((-)-DIPT)

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (B28343) or isooctane

  • Racemic allylic alcohol

  • Powdered, activated 4Å molecular sieves

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • 10% aqueous solution of sodium hydroxide (B78521) (NaOH)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

General Procedure for the Kinetic Resolution of a Racemic Secondary Allylic Alcohol:

A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with powdered, activated 4Å molecular sieves (of equal weight to the allylic alcohol). Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C in a cryocool or a dry ice/acetone bath. To this stirred suspension, (+)-DIPT (6.0 mol %) is added, followed by Ti(OiPr)₄ (5.0 mol %). The mixture is stirred for 30 minutes at -20 °C to allow for the formation of the chiral catalyst.

The racemic allylic alcohol (1.0 equiv) is then added, followed by the dropwise addition of an anhydrous solution of tert-butyl hydroperoxide (0.6 equiv). The reaction mixture is maintained at -20 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the extent of conversion.

Once the desired conversion (typically 50-60%) is reached, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least one hour. The resulting white precipitate is filtered through a pad of celite, and the filter cake is washed with diethyl ether.

The combined organic filtrate is then washed with a 10% aqueous NaOH solution to remove the tartrate ester, followed by washing with brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The resulting residue, containing the enantiomerically enriched allylic alcohol and the epoxy alcohol, is purified by flash column chromatography on silica (B1680970) gel to separate the two products. The enantiomeric excess of the recovered ally inlic alcohol is determined by chiral GC or HPLC analysis, or by derivatization with a chiral resolving agent followed by NMR analysis.

Visualizations

G cluster_prep Catalyst Preparation cluster_reaction Kinetic Resolution cluster_workup Workup and Purification prep1 Suspend 4Å molecular sieves in CH₂Cl₂ prep2 Cool to -20 °C prep1->prep2 prep3 Add (+)-DIPT prep2->prep3 prep4 Add Ti(OⁱPr)₄ prep3->prep4 prep5 Stir for 30 min at -20 °C prep4->prep5 react1 Add racemic allylic alcohol prep5->react1 react2 Add TBHP (0.6 equiv) react1->react2 react3 Maintain at -20 °C and monitor conversion react2->react3 workup1 Quench with water react3->workup1 workup2 Warm to RT, stir for 1h workup1->workup2 workup3 Filter through celite workup2->workup3 workup4 Wash with 10% NaOH and brine workup3->workup4 workup5 Dry organic layer workup4->workup5 workup6 Concentrate in vacuo workup5->workup6 workup7 Purify by column chromatography workup6->workup7 product1 Enantioenriched Allylic Alcohol workup7->product1 product2 Diastereomeric Epoxy Alcohol workup7->product2

Caption: Experimental workflow for the kinetic resolution of racemic allylic alcohols.

G catalyst [Ti₂(tartrate)₂(OⁱPr)₄] fast_complex (R)-Allylic Alcohol ·Catalyst Complex catalyst->fast_complex Fast slow_complex (S)-Allylic Alcohol ·Catalyst Complex catalyst->slow_complex Slow rac_alcohol Racemic Allylic Alcohol (R)- and (S)-enantiomers rac_alcohol->fast_complex rac_alcohol->slow_complex tbhp tert-Butyl hydroperoxide (TBHP) tbhp->fast_complex fast_complex->catalyst Regenerated Catalyst epoxy_alcohol Epoxy Alcohol fast_complex->epoxy_alcohol tbuoh tert-Butanol fast_complex->tbuoh unreacted_alcohol Enriched (S)-Allylic Alcohol slow_complex->unreacted_alcohol Remains largely unreacted

Caption: Simplified catalytic cycle for the Sharpless asymmetric epoxidation kinetic resolution.

References

Application Notes and Protocols: Diisopropyl Tartrate-Mediated Synthesis of Chiral Epoxy Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral epoxy alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for a vast array of complex molecules, including pharmaceuticals, natural products, and other fine chemicals.[1] The Sharpless-Katsuki asymmetric epoxidation, a Nobel Prize-winning reaction, stands as a paramount example of a predictable and highly efficient method for achieving this transformation.[2] This reaction utilizes a titanium(IV) isopropoxide catalyst, a chiral diisopropyl tartrate (DIPT) ligand, and tert-butyl hydroperoxide (TBHP) as the terminal oxidant to convert prochiral allylic alcohols into their corresponding epoxy alcohols with exceptional levels of enantioselectivity.[3] The choice of the DIPT enantiomer, either (+)-DIPT or (-)-DIPT, dictates the stereochemical outcome of the epoxidation, allowing for the selective synthesis of either enantiomer of the desired product.[4] This predictable control over stereochemistry, coupled with the reaction's tolerance for a wide range of functional groups, has cemented its importance in the toolkits of synthetic chemists, particularly in the realm of drug development where the chirality of a molecule is often intrinsically linked to its therapeutic efficacy.[5]

Data Presentation

The following table summarizes the typical yields and enantiomeric excess (% ee) achieved for the Sharpless asymmetric epoxidation of various allylic alcohols using this compound as the chiral ligand.

Allylic Alcohol SubstrateChiral LigandYield (%)Enantiomeric Excess (% ee)
(E)-2-Hexen-1-olL-(+)-DIPT8594
Geraniol(-)-DIPT9991[4]
Cinnamyl alcohol(+)-DIPT70-80>95
Allyl alcohol(+)-DIPT50-6095[6]
(Z)-2-Hexen-1-olD-(-)-DIPT7885
3-Methyl-2-buten-1-ol(+)-DIPT70>95[7]
(E)-2-Penten-1-olL-(+)-DIPT8292
1-CyclohexenylmethanolD-(-)-DIPT8896

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Sharpless Asymmetric Epoxidation

This protocol is a general guideline for the catalytic asymmetric epoxidation of a prochiral allylic alcohol.

Materials:

  • Titanium(IV) isopropoxide [Ti(OiPr)₄]

  • L-(+)-Diisopropyl tartrate (L-(+)-DIPT) or D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • Allylic alcohol substrate

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane (B91170) or decane

  • Powdered, activated 4Å molecular sieves

  • Diethyl ether

  • 10% aqueous solution of NaOH saturated with NaCl

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Celite

Procedure:

  • Preparation of the Catalyst:

    • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add powdered, activated 4Å molecular sieves.

    • Add anhydrous dichloromethane (CH₂Cl₂) to the flask.

    • Cool the flask to -20 °C in a cooling bath (e.g., a dry ice/acetone bath).

    • To the cooled suspension, add L-(+)-DIPT or D-(-)-DIPT (1.2 equivalents relative to the titanium isopropoxide).

    • Add titanium(IV) isopropoxide (1.0 equivalent) dropwise to the stirred solution. The solution should turn from colorless to a pale yellow.

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Epoxidation Reaction:

    • Add the allylic alcohol substrate (1.0 equivalent) to the catalyst mixture at -20 °C.

    • Add tert-butyl hydroperoxide (~5.5 M solution, 1.5 - 2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 4 hours.

  • Work-up Procedure:

    • Upon completion of the reaction, add diethyl ether to the reaction mixture.

    • Quench the reaction by adding a 10% aqueous solution of NaOH saturated with NaCl.

    • Remove the flask from the cooling bath and stir vigorously at room temperature for at least 1 hour. This will cause the precipitation of titanium salts.

    • Filter the mixture through a pad of Celite to remove the precipitated solids. Wash the Celite pad with diethyl ether.

    • Separate the organic layer from the aqueous layer in a separatory funnel.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude epoxy alcohol.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure chiral epoxy alcohol.

Mandatory Visualizations

Sharpless Asymmetric Epoxidation Catalytic Cycle

Sharpless_Catalytic_Cycle catalyst [Ti(O-iPr)₂(DIPT)]₂ activated_catalyst Active Monomeric Catalyst catalyst->activated_catalyst Dimer Dissociation substrate_complex Titanium-Allylic Alcohol Complex activated_catalyst->substrate_complex + Allylic Alcohol - iPrOH peroxide_complex Titanium-Peroxide Complex substrate_complex->peroxide_complex + TBHP - iPrOH epoxidation_step Oxygen Transfer peroxide_complex->epoxidation_step product_release Product Release epoxidation_step->product_release Forms Epoxy Alcohol product_release->activated_catalyst + Epoxy Alcohol Regenerates Catalyst

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Experimental Workflow for Sharpless Asymmetric Epoxidation

Experimental_Workflow start Start catalyst_prep Catalyst Preparation (-20 °C, 30 min) start->catalyst_prep reaction Epoxidation Reaction (Allylic Alcohol, TBHP, -20 °C) catalyst_prep->reaction workup Aqueous Work-up (NaOH/brine) reaction->workup extraction Extraction (Diethyl Ether) workup->extraction purification Purification (Column Chromatography) extraction->purification product Chiral Epoxy Alcohol purification->product

Caption: A typical experimental workflow for the Sharpless epoxidation.

References

Applications of Diisopropyl Tartrate in Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl tartrate (DIPT) is a diester of tartaric acid and a cornerstone of asymmetric synthesis in pharmaceutical manufacturing.[1][2] Its utility stems from its role as a readily available chiral ligand, auxiliary, and building block, enabling the stereocontrolled synthesis of complex chiral molecules. The ability to produce enantiomerically pure drugs is paramount, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical manufacturing processes.

Asymmetric Epoxidation of Allylic Alcohols (Sharpless-Katsuki Epoxidation)

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and enantioselective method for the synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[3] This reaction utilizes a catalyst system composed of titanium tetraisopropoxide (Ti(OiPr)₄), tert-butyl hydroperoxide (TBHP), and a chiral dialkyl tartrate, most commonly (+)- or (-)-diisopropyl tartrate (DIPT).[3] The resulting chiral epoxides are versatile intermediates in the synthesis of a wide range of pharmaceuticals.[3]

Signaling Pathway: The Catalytic Cycle of Sharpless Asymmetric Epoxidation

The catalytic cycle of the Sharpless epoxidation involves the formation of a chiral titanium-DIPT complex that directs the delivery of an oxygen atom from the oxidant to one face of the allylic alcohol's double bond.

Sharpless_Epoxidation Ti_OiPr4 Ti(OiPr)₄ Catalyst_precursor [Ti(DIPT)(OiPr)₂]₂ (Active Catalyst) Ti_OiPr4->Catalyst_precursor Ligand Exchange DIPT (+)-DIPT DIPT->Catalyst_precursor Substrate_Complex Catalyst-Substrate Complex Catalyst_precursor->Substrate_Complex + Allylic Alcohol + t-BuOOH Allylic_Alcohol Allylic Alcohol (Substrate) Allylic_Alcohol->Substrate_Complex TBHP t-BuOOH (Oxidant) TBHP->Substrate_Complex Epoxide_Complex Catalyst-Product Complex Substrate_Complex->Epoxide_Complex Oxygen Transfer tBuOH t-BuOH Substrate_Complex->tBuOH Epoxide_Complex->Catalyst_precursor Product Release Epoxy_Alcohol Chiral Epoxy Alcohol (Product) Epoxide_Complex->Epoxy_Alcohol

Figure 1: Catalytic cycle of the Sharpless asymmetric epoxidation.

Quantitative Data: Enantiomeric Excess and Yields

The choice between (+)-DIPT and (-)-DIPT determines the stereochemistry of the resulting epoxide, with both enantiomers of DIPT leading to high enantiomeric excess (ee%) and chemical yields for a variety of substrates. Generally, DIPT is favored for kinetic resolutions and can provide higher selectivity in some cases compared to diethyl tartrate (DET).[4]

SubstrateChiral LigandYield (%)ee (%)
Geraniol (B1671447)(+)-DET9591
(E)-2-Hexen-1-ol(+)-DIPT8594
(Z)-2-Hexen-1-ol(+)-DET7486
Cinnamyl alcohol(+)-DIPT89>98
α-Phenylcinnamyl alcohol(+)-DIPT79>98

Table 1: Representative yields and enantiomeric excesses for the Sharpless asymmetric epoxidation of various allylic alcohols. Data sourced from multiple literature reports.[5]

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

This protocol describes the synthesis of (2S,3S)-2,3-epoxygeraniol using (+)-diisopropyl tartrate.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., 5.5 M in decane)

  • Geraniol

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, powdered and activated

  • Diatomaceous earth (Celite®)

  • Sodium hydroxide (B78521) (NaOH) solution, 10% aqueous

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered 4Å molecular sieves (0.5 g) and anhydrous dichloromethane (50 mL).

  • Cool the suspension to -20 °C in a dry ice/acetone bath.

  • Add (+)-diisopropyl tartrate (1.2 mmol) to the stirred suspension.

  • Slowly add titanium(IV) isopropoxide (1.0 mmol). The mixture should turn from colorless to a pale yellow. Stir for 30 minutes at -20 °C.

  • Add geraniol (20 mmol) to the reaction mixture.

  • Add tert-butyl hydroperoxide (40 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed -15 °C.

  • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding 30 mL of 10% aqueous NaOH solution and stir vigorously for 1 hour at 0 °C.

  • Allow the mixture to warm to room temperature and filter through a pad of diatomaceous earth. Wash the filter cake with dichloromethane (3 x 20 mL).

  • Separate the organic layer from the filtrate and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral epoxy alcohol.

Kinetic Resolution of Racemic Secondary Alcohols

The Sharpless epoxidation catalyst system can also be employed for the kinetic resolution of racemic secondary allylic alcohols.[6] In this process, one enantiomer of the racemic alcohol reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the epoxidized product. This method is highly effective, often yielding both the unreacted alcohol and the epoxy alcohol with high enantiomeric excess.[6]

Logical Workflow: Kinetic Resolution of a Racemic Allylic Alcohol

The workflow for a kinetic resolution involves the selective reaction of one enantiomer, followed by separation of the product and the unreacted starting material.

Kinetic_Resolution_Workflow Racemic_Alcohol Racemic Allylic Alcohol ((R)- and (S)-enantiomers) Reaction Sharpless Epoxidation Conditions (e.g., (+)-DIPT, Ti(OiPr)₄, TBHP) ~50% Conversion Racemic_Alcohol->Reaction Mixture Mixture of: - Unreacted (S)-Alcohol (Enriched) - (R)-Epoxy Alcohol (Enriched) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Unreacted_Alcohol Enantiomerically Enriched (S)-Allylic Alcohol Separation->Unreacted_Alcohol Less Polar Fraction Epoxy_Alcohol Enantiomerically Enriched (R)-Epoxy Alcohol Separation->Epoxy_Alcohol More Polar Fraction

Figure 2: Workflow for the kinetic resolution of a racemic allylic alcohol.

Quantitative Data: Kinetic Resolution of Secondary Allylic Alcohols
Racemic AlcoholUnreacted Alcohol ee (%)Epoxy Alcohol ee (%)
(±)-1-Octen-3-ol>98>98
(±)-trans-3-Penten-2-ol9695
(±)-1-Phenyl-2-propen-1-ol>99>99

Table 2: Enantiomeric excess of products from the kinetic resolution of racemic secondary allylic alcohols using the Sharpless epoxidation catalyst system.

Experimental Protocol: Kinetic Resolution of (±)-1-Octen-3-ol

Materials:

  • Same as for asymmetric epoxidation.

  • (±)-1-Octen-3-ol

Procedure:

  • Follow the same procedure as for the asymmetric epoxidation (Section 1), using (+)-diisopropyl tartrate.

  • Use 0.6 equivalents of tert-butyl hydroperoxide relative to the racemic alcohol.

  • Monitor the reaction carefully by GC or TLC to achieve approximately 50-55% conversion.

  • After workup, the unreacted (S)-1-octen-3-ol and the (R)-epoxy alcohol are separated by flash column chromatography.

This compound as a Chiral Auxiliary

Beyond its role as a ligand in catalysis, DIPT can be used as a chiral auxiliary, where it is covalently attached to a substrate to direct the stereochemistry of a subsequent reaction.

Asymmetric Crotylboronation

DIPT-modified crotylboronates are effective reagents for the asymmetric crotylboronation of aldehydes, a key reaction for the construction of polyketide natural products and other complex chiral molecules.[7]

Quantitative Data: Asymmetric Crotylboronation with DIPT-modified (E)-Crotylboronate
AldehydeDiastereomeric Ratio (anti:syn)Enantiomeric Excess (ee%) of anti-product
Acetaldehyde95:587
Benzaldehyde (B42025)>99:175
Cyclohexanecarboxaldehyde98:291

Table 3: Diastereoselectivity and enantioselectivity of the reaction of various aldehydes with (S,S)-diisopropyl tartrate (E)-crotylboronate.[7]

Experimental Protocol: Asymmetric Crotylboronation of Benzaldehyde

Materials:

  • (S,S)-Diisopropyl tartrate (E)-crotylboronate (prepared in situ or from a commercial source)

  • Benzaldehyde

  • Toluene, anhydrous

  • 4Å Molecular sieves

  • Methanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Diethyl ether

  • Aqueous NaOH solution (2 N)

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add a solution of (S,S)-diisopropyl tartrate (E)-crotylboronate (1.1 mmol) in anhydrous toluene.

  • Add powdered 4Å molecular sieves.

  • Cool the mixture to -78 °C.

  • Add benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction at -78 °C by the addition of methanol, followed by sodium borohydride.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add 2 N aqueous NaOH and stir vigorously for 30 minutes to hydrolyze the tartrate ester.

  • Extract the product with diethyl ether, dry the combined organic layers over MgSO₄, filter, and concentrate.

  • Purify the resulting homoallylic alcohol by flash chromatography.

Applications in the Synthesis of Bioactive Molecules

The chiral building blocks produced using DIPT-mediated reactions are crucial for the synthesis of numerous pharmaceuticals and natural products.

  • (+)-Disparlure: The sex pheromone of the gypsy moth, synthesized using the Sharpless epoxidation.[8][9]

  • (R)-(+)-γ-Amino-β-hydroxybutyric acid (GABOB): An antiepileptic and hypotensive drug, synthesized via Sharpless epoxidation of a homoallylic alcohol.[3]

  • Lactacystin: A proteasome inhibitor with potential therapeutic applications in arthritis, asthma, and Alzheimer's disease, synthesized using a DIPT-mediated Sharpless epoxidation as a key step.[3]

  • Propranolol: While various synthetic routes exist, some enantioselective syntheses of the beta-blocker (S)-propranolol utilize a kinetic resolution of a key epoxide intermediate, a reaction for which DIPT is well-suited.[10][11]

Conclusion

This compound is a versatile and indispensable reagent in pharmaceutical manufacturing. Its application in the Sharpless asymmetric epoxidation, kinetic resolutions, and as a chiral auxiliary provides reliable and highly stereoselective methods for the synthesis of enantiomerically pure drug intermediates. The protocols and data presented herein offer a guide for researchers and drug development professionals to effectively utilize DIPT in the synthesis of chiral pharmaceuticals.

References

Application Notes and Protocols for Sharpless Epoxidation with DIPT Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Sharpless asymmetric epoxidation of allylic alcohols using a catalyst system derived from titanium(IV) isopropoxide and D-(-)-diisopropyl tartrate (DIPT). This enantioselective reaction is a cornerstone of modern organic synthesis, enabling the predictable and highly selective formation of chiral 2,3-epoxyalcohols, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2]

Overview

The Sharpless epoxidation, a Nobel Prize-winning reaction, utilizes a chiral catalyst to deliver an oxygen atom to one face of an alkene, resulting in a product with high enantiomeric excess (ee).[3] The catalyst is formed in situ from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and a chiral dialkyl tartrate, in this case, D-(-)-DIPT.[2][4] Tert-butyl hydroperoxide (TBHP) serves as the terminal oxidant.[2] The choice of the D-(-) enantiomer of DIPT directs the epoxidation to a specific face of the allylic alcohol, leading to a predictable stereochemical outcome. A key improvement to the original protocol is the use of molecular sieves, which remove trace amounts of water that can deactivate the catalyst, thus allowing for the use of catalytic amounts of the titanium complex.[3]

Quantitative Data Summary

The following table summarizes the results of Sharpless epoxidation for various allylic alcohols using the Ti(Oi-Pr)₄/D-(-)-DIPT catalyst system. The data highlights the high yields and enantioselectivities achievable with this method.

Allylic Alcohol SubstrateReaction Time (h)Temperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
(E)-2-Hexen-1-ol3-2089>98
Geraniol2-206590
Cinnamyl alcohol3-2089>98
α-Phenylcinnamyl alcohol2-3579>98
(Z)-3-Nonen-1-ol42-1263>80

Data compiled from various sources.

Experimental Protocols

This section provides a detailed, step-by-step protocol for carrying out the Sharpless asymmetric epoxidation with D-(-)-DIPT.

3.1. Materials and Reagents

  • Allylic alcohol

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • Titanium(IV) isopropoxide [Ti(Oi-Pr)₄]

  • Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., decane (B31447) or toluene)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered, activated 4Å molecular sieves

  • Inert gas (Argon or Nitrogen)

  • Cooling bath (e.g., dry ice/acetone)

  • Quenching solution (e.g., saturated aqueous ferrous sulfate (B86663) or water)

  • Extraction solvent (e.g., dichloromethane)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

3.2. Reaction Setup and Procedure

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of the allylic alcohol).[1]

  • Solvent Addition and Cooling: Anhydrous dichloromethane is added to the flask, and the resulting suspension is cooled to -20 °C using a suitable cooling bath.[1]

  • Catalyst Formation:

    • To the stirred suspension, add D-(-)-diisopropyl tartrate (0.06 equivalents) via syringe.[1]

    • Slowly add titanium(IV) isopropoxide (0.05 equivalents) to the mixture.[1] The solution will typically turn a pale yellow.

    • Stir the mixture for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst complex.[1]

  • Addition of Oxidant: Add a solution of tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains at or below -20 °C.[1]

  • Addition of Substrate: Add the allylic alcohol (1.0 equivalent) to the reaction mixture.[1]

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

3.3. Work-up and Purification

  • Quenching: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate while maintaining the cold temperature.[1]

  • Warming and Stirring: The mixture is then allowed to warm to room temperature and stirred vigorously for at least one hour. This helps to break up the titanium complexes.[1]

  • Extraction: The layers are separated, and the aqueous layer is extracted multiple times with dichloromethane.[1]

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[1]

  • Purification: The crude epoxy alcohol is purified by flash column chromatography on silica gel.[4]

Visualizations

4.1. Experimental Workflow

Sharpless_Epoxidation_Workflow cluster_prep Reaction Preparation cluster_catalyst Catalyst Formation cluster_reaction Epoxidation cluster_workup Work-up & Purification prep_flask 1. Prepare Flask with 4Å Molecular Sieves add_solvent 2. Add Anhydrous CH₂Cl₂ and Cool to -20 °C prep_flask->add_solvent add_dipt 3. Add D-(-)-DIPT add_solvent->add_dipt add_ti 4. Add Ti(O-i-Pr)₄ add_dipt->add_ti stir_catalyst 5. Stir for 30 min at -20 °C add_ti->stir_catalyst add_tbhp 6. Add TBHP stir_catalyst->add_tbhp add_alcohol 7. Add Allylic Alcohol add_tbhp->add_alcohol monitor 8. Monitor Reaction add_alcohol->monitor quench 9. Quench Reaction monitor->quench extract 10. Extract with CH₂Cl₂ quench->extract purify 11. Purify by Chromatography extract->purify final_product final_product purify->final_product Chiral Epoxy Alcohol

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

4.2. Catalytic Cycle

Sharpless_Catalytic_Cycle catalyst [Ti₂(DIPT)₂(OiPr)₄] Active Catalyst Dimer ligand_exchange1 Ligand Exchange with Allylic Alcohol & TBHP catalyst->ligand_exchange1 + Allylic Alcohol + TBHP intermediate [Ti₂(DIPT)₂(OiPr)₂(OAllyl)(OOTBu)] Loaded Catalyst ligand_exchange1->intermediate epoxidation Intramolecular Oxygen Transfer intermediate->epoxidation Forms 2,3-Epoxy Alcohol product_complex [Ti₂(DIPT)₂(OiPr)₂(OAllyl-epoxide)] Product Complex epoxidation->product_complex ligand_exchange2 Product Release & Catalyst Regeneration product_complex->ligand_exchange2 - Epoxy Alcohol ligand_exchange2->catalyst + 2 iPrOH

Caption: Simplified catalytic cycle of the Sharpless asymmetric epoxidation.

References

The Pivotal Role of Diisopropyl Tartrate in the Asymmetric Synthesis of Natural Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl tartrate (DIPT) is a chiral diester of tartaric acid that has become an indispensable tool in modern asymmetric synthesis. Its most notable application is as a chiral ligand in the Sharpless-Katsuki asymmetric epoxidation of allylic alcohols, a powerful and reliable method for the enantioselective formation of epoxides.[1] These chiral epoxides are versatile synthetic intermediates, serving as key building blocks in the total synthesis of a vast array of complex and biologically active natural products, including macrolides, pheromones, alkaloids, and leukotrienes.[2] The commercial availability of both enantiomers of DIPT, (–)-diisopropyl L-tartrate and (+)-diisopropyl D-tartrate, allows for the selective synthesis of either enantiomer of the desired epoxide with high predictability and stereocontrol. This application note provides a detailed overview of the use of this compound in natural product synthesis, focusing on the Sharpless asymmetric epoxidation, and includes specific experimental protocols and quantitative data for key transformations.

The Sharpless-Katsuki Asymmetric Epoxidation: A Powerful Tool

The Sharpless asymmetric epoxidation utilizes a catalyst system composed of titanium(IV) isopropoxide [Ti(OiPr)4] and a dialkyl tartrate, typically this compound (DIPT).[1] The reaction employs tert-butyl hydroperoxide (TBHP) as the oxidant to convert a prochiral or chiral allylic alcohol into the corresponding epoxide with a very high degree of enantioselectivity. The choice of the DIPT enantiomer dictates the stereochemical outcome of the epoxidation. When (+)-DIPT is used, the oxygen atom is delivered to the β-face of the allylic alcohol when viewed in a specific orientation, while (–)-DIPT directs the oxygen to the α-face.

The catalytic cycle of the Sharpless asymmetric epoxidation is a well-studied process. The active catalyst is a dimeric titanium tartrate complex. This complex coordinates both the allylic alcohol and the tert-butyl hydroperoxide, bringing them into close proximity and facilitating the stereoselective transfer of the oxygen atom to the double bond. The chiral environment created by the DIPT ligand is crucial for controlling the facial selectivity of the epoxidation.[1]

Applications in Natural Product Synthesis

The versatility and reliability of the Sharpless asymmetric epoxidation using DIPT have made it a cornerstone in the synthesis of numerous complex natural products. The following sections highlight its application in the total synthesis of several key molecules, providing detailed experimental protocols and quantitative data.

Synthesis of (+)-Disparlure: The Gypsy Moth Pheromone

(+)-Disparlure is the sex pheromone of the female gypsy moth and is a target for stereoselective synthesis due to its application in pest control.[3] The Sharpless asymmetric epoxidation of an allylic alcohol intermediate is a key step in several total syntheses of this molecule.[4]

Quantitative Data for the Synthesis of (+)-Disparlure Intermediate:

SubstrateDIPT EnantiomerYield (%)Enantiomeric Excess (ee%)Reference
(Z)-2-tridecen-1-ol(+)-DIPT~70-80>95[4]

Experimental Protocol: Asymmetric Epoxidation in the Synthesis of (+)-Disparlure [4]

  • A solution of (+)-diisopropyl tartrate (0.6 mmol) and titanium(IV) isopropoxide (0.5 mmol) in dry dichloromethane (B109758) (10 mL) is stirred under an inert atmosphere at -20 °C for 30 minutes.

  • A solution of (Z)-2-tridecen-1-ol (5 mmol) in dichloromethane (5 mL) is added to the catalyst mixture.

  • tert-Butyl hydroperoxide (a 3 M solution in 2,2,4-trimethylpentane, 10 mmol) is added dropwise to the reaction mixture while maintaining the temperature at -20 °C.

  • The reaction is stirred at -20 °C for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid (15 mL). The mixture is stirred vigorously for 1 hour at room temperature.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude epoxide is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral epoxide intermediate.

Synthesis of the Colorado Potato Beetle Pheromone

The aggregation pheromone of the Colorado potato beetle, (S)-1,3-dihydroxy-3,7-dimethyl-6-octen-2-one, has been synthesized efficiently using a Sharpless asymmetric epoxidation of geraniol (B1671447) as a key step.[5]

Quantitative Data for the Asymmetric Epoxidation of Geraniol: [5]

SubstrateDIPT EnantiomerYield (%)Enantiomeric Ratio (er)
GeraniolD-(−)-diisopropyl tartrate9394:6

Experimental Protocol: Asymmetric Epoxidation of Geraniol [5]

  • To a stirred suspension of 4 Å molecular sieves in dry dichloromethane (50 mL) under an argon atmosphere at -10 °C are added D-(−)-diisopropyl tartrate (1.2 mmol) and titanium(IV) isopropoxide (1.0 mmol).

  • After stirring for 30 minutes, geraniol (10.0 mmol) is added to the mixture.

  • tert-Butyl hydroperoxide (a 5.5 M solution in decane, 20.0 mmol) is then added dropwise over 10 minutes, maintaining the internal temperature between -10 and -23 °C.

  • The reaction mixture is stirred at this temperature for 2 hours.

  • The reaction is quenched by the addition of water (2 mL), and the mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The suspension is filtered through a pad of Celite®, and the filter cake is washed with dichloromethane.

  • The combined filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography to yield the desired epoxide.

Synthesis of a Key Intermediate for Methymycin

Methymycin is a macrolide antibiotic whose synthesis has been accomplished through various routes, many of which employ the Sharpless asymmetric epoxidation to establish key stereocenters.[6] The epoxidation of a functionalized allylic alcohol provides a chiral building block for the construction of the macrolactone core.

Quantitative Data for a Methymycin Intermediate Synthesis:

Allylic Alcohol SubstrateDIPT EnantiomerYield (%)DiastereoselectivityReference
(2E,4E)-3,5-dimethyl-2,4-heptadien-1-ol(+)-DIPT~85>95:5[2]

Experimental Protocol: Sharpless Epoxidation for a Methymycin Intermediate [2]

  • A flame-dried flask under an inert atmosphere is charged with dry dichloromethane (20 mL) and cooled to -20 °C.

  • Titanium(IV) isopropoxide (1.2 mmol) and (+)-diisopropyl tartrate (1.44 mmol) are added sequentially, and the mixture is stirred for 30 minutes.

  • A solution of the allylic alcohol substrate (10 mmol) in dichloromethane (10 mL) is added, followed by the dropwise addition of tert-butyl hydroperoxide (a 4 M solution in toluene, 20 mmol).

  • The reaction is maintained at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium fluoride (B91410) (15 mL) and stirred vigorously for 1 hour at room temperature.

  • The resulting gel is filtered, and the filtrate is extracted with dichloromethane.

  • The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by silica gel chromatography to yield the chiral epoxide.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Sharpless_Epoxidation_Cycle Ti_OiPr4 Ti(OiPr)4 Catalyst [Ti(DIPT)(OiPr)2]2 Active Catalyst Ti_OiPr4->Catalyst 2 DIPT - 4 iPrOH DIPT (+)-DIPT Intermediate1 Ti-Tartrate-Allyl Alcohol Complex Catalyst->Intermediate1 + Allylic Alcohol - iPrOH Allyl_OH Allylic Alcohol TBHP tert-Butyl Hydroperoxide Intermediate2 Ti-Tartrate-TBHP Complex Intermediate1->Intermediate2 + TBHP - iPrOH Intermediate2->Catalyst + 2 iPrOH Epoxide Chiral Epoxide Intermediate2->Epoxide Oxygen Transfer tBuOH tert-Butanol Intermediate2->tBuOH product product Epoxide->product OiPr_H Isopropanol

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Experimental_Workflow start Start prepare_catalyst Prepare Catalyst Solution (Ti(OiPr)4 + DIPT in CH2Cl2 at -20°C) start->prepare_catalyst add_substrate Add Allylic Alcohol prepare_catalyst->add_substrate add_oxidant Add tert-Butyl Hydroperoxide (TBHP) add_substrate->add_oxidant reaction Stir at Low Temperature (e.g., -20°C) add_oxidant->reaction quench Quench Reaction (e.g., with aqueous tartaric acid or NaF) reaction->quench workup Aqueous Workup and Extraction quench->workup purify Purification (e.g., Flash Chromatography) workup->purify product Isolated Chiral Epoxide purify->product

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

Caption: Stereochemical mnemonic for predicting the outcome of the Sharpless epoxidation.

Conclusion

This compound, through its application in the Sharpless asymmetric epoxidation, has profoundly impacted the field of natural product synthesis. The ability to reliably and predictably introduce a chiral epoxide functionality has enabled the efficient construction of complex molecular architectures with high stereocontrol. The protocols outlined in this application note serve as a guide for researchers in the academic and industrial sectors, facilitating the synthesis of biologically important molecules for further investigation and development. The continued application of this powerful methodology is expected to play a significant role in the discovery and synthesis of new therapeutic agents.

References

Application Notes and Protocols: Asymmetric Synthesis Using Diisopropyl Tartrate (DIPT) Modified Crotylboronates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The asymmetric crotylation of aldehydes using tartrate-modified crotylboronates is a powerful and highly predictable method for the stereoselective synthesis of α-methyl homoallylic alcohols. Developed extensively by William R. Roush and coworkers, this methodology provides access to key structural motifs found in numerous natural products, particularly polyketides. The stereochemical outcome of the reaction is reliably controlled by both the geometry of the crotylboronate ((E) or (Z)) and the chirality of the diisopropyl tartrate (DIPT) auxiliary. (E)-crotylboronates yield anti products, while (Z)-crotylboronates produce syn products, with the tartrate ester directing the facial selectivity of the aldehyde addition.[1][2] This document provides the essential protocols and data for applying this reaction in a laboratory setting.

Core Principles & Stereochemical Model

The high degree of stereocontrol is explained by the Zimmerman-Traxler transition state model. The aldehyde, boronate, and tartrate auxiliary form a rigid, chair-like six-membered ring. The bulky isopropyl groups of the tartrate shield one face of the crotylboronate, forcing the aldehyde to approach from the less hindered face. The substituent on the aldehyde (R-group) preferentially occupies an equatorial position to minimize steric interactions, dictating the absolute configuration of the newly formed stereocenters.

Zimmerman_Traxler cluster_reagents Reactants cluster_ts Zimmerman-Traxler Transition State cluster_product Product Aldehyde Aldehyde (RCHO) TS Chair-like Transition State (Aldehyde R-group is equatorial) Aldehyde->TS -78 °C Toluene (B28343) Crotylboronate (R,R)-DIPT (E)-Crotylboronate Crotylboronate->TS Product anti-Homoallylic Alcohol TS->Product Workup

Caption: Zimmerman-Traxler model for DIPT-crotylboronate addition.

The selection of the DIPT enantiomer and the crotylboronate geometry determines the configuration of the product, as summarized below.

Stereochemical_Control Reagent_E (E)-Crotylboronate Product_Anti_SR anti-(S,R) Product Reagent_E->Product_Anti_SR Product_Anti_RS anti-(R,S) Product Reagent_E->Product_Anti_RS Reagent_Z (Z)-Crotylboronate Product_Syn_SS syn-(S,S) Product Reagent_Z->Product_Syn_SS Product_Syn_RR syn-(R,R) Product Reagent_Z->Product_Syn_RR DIPT_RR (R,R)-DIPT DIPT_RR->Product_Anti_SR DIPT_RR->Product_Syn_SS DIPT_SS (S,S)-DIPT DIPT_SS->Product_Anti_RS DIPT_SS->Product_Syn_RR

Caption: Relationship between reagent stereochemistry and product outcome.

Data Presentation: Performance with Achiral Aldehydes

The enantioselectivity and diastereoselectivity of the reaction are consistently high across a range of achiral aldehydes. The data below is compiled from studies by Roush et al.

Table 1: Reactions of (R,R)-DIPT (E)-Crotylboronate

(Yields the anti-homoallylic alcohol)

EntryAldehydeYield (%)Diastereoselectivity (anti:syn)Enantiomeric Excess (ee, %)
1Acetaldehyde81>98:<286
2Isobutyraldehyde86>98:<285
3Pivaldehyde87>98:<283
4Benzaldehyde8896:471
5Cyclohexanecarboxaldehyde89>98:<291
Table 2: Reactions of (R,R)-DIPT (Z)-Crotylboronate

(Yields the syn-homoallylic alcohol)

EntryAldehydeYield (%)Diastereoselectivity (syn:anti)Enantiomeric Excess (ee, %)
1Acetaldehyde8296:487
2Isobutyraldehyde8594:686
3Pivaldehyde7790:1074
4Benzaldehyde8588:1262
5Cyclohexanecarboxaldehyde8095:584

Note: Data is representative. Selectivity can be influenced by reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: Preparation of (S,S)-Diisopropyl Tartrate (E)-Crotylboronate

This protocol is adapted from a procedure reported by the Roush group and published in Organic Syntheses.[1][3] It involves the generation of (E)-crotylpotassium, which is then trapped with triisopropoxyborane and esterified with DIPT.

Materials:

  • Anhydrous Tetrahydrofuran (THF)

  • trans-2-Butene

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Potassium tert-butoxide (t-BuOK)

  • Triisopropyl borate (B1201080)

  • (S,S)-Diisopropyl tartrate ((S,S)-DIPT)

  • Anhydrous Diethyl ether (Et₂O)

  • Anhydrous Toluene

  • 1N Hydrochloric acid (HCl)

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry ice/acetone bath

Procedure:

  • Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, an argon/nitrogen inlet, and a rubber septum.

  • Generation of (E)-Crotylpotassium:

    • Charge the flask with anhydrous THF and cool to -78 °C.

    • Add t-BuOK and n-BuLi sequentially.

    • Condense trans-2-butene into the flask at -78 °C.

    • Warm the mixture to -50 °C and stir for 25-30 minutes. It is critical to maintain the temperature between -55 °C and -50 °C to prevent isomerization to the more stable (Z)-isomer.[1]

  • Boration and Hydrolysis:

    • Cool the reaction mixture back to -78 °C.

    • Slowly add triisopropyl borate via syringe, keeping the internal temperature below -65 °C.

    • Stir for an additional 30 minutes at -78 °C.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Quench the reaction by adding aqueous HCl (1N) until the solution is acidic (pH ~1).

  • Esterification and Workup:

    • To the biphasic mixture, add a solution of (S,S)-DIPT in diethyl ether.

    • Shake the mixture vigorously in a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at ambient temperature.

  • Storage and Use:

    • The crude product is typically dissolved in anhydrous toluene to create a stock solution (e.g., 0.5-0.7 M).[1]

    • The concentration can be determined via titration. The reagent is moisture-sensitive and should be stored under an inert atmosphere at low temperature.

Protocol 2: General Procedure for Asymmetric Crotylation of an Aldehyde

This protocol outlines the reaction of the prepared DIPT-crotylboronate with a generic aldehyde.

Materials:

  • Toluene solution of DIPT-crotylboronate (prepared in Protocol 1)

  • Aldehyde

  • Anhydrous Toluene or THF

  • Powdered 4 Å molecular sieves (activated)

  • Diethanolamine (B148213)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware for reaction and workup

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask under an argon/nitrogen atmosphere, add powdered 4 Å molecular sieves. The use of sieves is crucial to prevent hydrolysis of the boronate, which would generate an achiral reagent and lower the enantioselectivity.[1]

    • Add anhydrous solvent. Use toluene for aliphatic aldehydes or THF for aromatic aldehydes.[1]

    • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents:

    • Add the toluene solution of the DIPT-crotylboronate (typically 1.1-1.2 equivalents) to the cold solvent.

    • Slowly add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent.

    • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Workup:

    • Quench the reaction at -78 °C by adding diethanolamine (to complex the boronic acid byproducts) followed by saturated NaHCO₃ solution.

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract several times with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure homoallylic alcohol.

Experimental_Workflow start Setup Dry Flask with 4Å Sieves under Argon add_solvent Add Anhydrous Solvent (Toluene or THF) start->add_solvent cool Cool to -78 °C add_solvent->cool add_boronate Add DIPT-Crotylboronate Solution (1.1 eq) cool->add_boronate add_aldehyde Add Aldehyde (1.0 eq) add_boronate->add_aldehyde react Stir at -78 °C (1-3 hours) add_aldehyde->react quench Quench with Diethanolamine & NaHCO₃ react->quench warm Warm to Room Temp. quench->warm extract Extract with Et₂O or EtOAc warm->extract dry Dry, Filter, Concentrate extract->dry purify Purify via Flash Chromatography dry->purify product Isolated Homoallylic Alcohol purify->product

Caption: General workflow for the asymmetric crotylation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity in Diisopropyl Tartrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantioselectivity in reactions utilizing diisopropyl tartrate (DIPT) as a chiral ligand or auxiliary.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIPT) and why is it used in asymmetric synthesis?

A1: this compound (DIPT) is a diester of tartaric acid and is a readily available, inexpensive chiral molecule. It is widely used as a chiral ligand in asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation, to create a chiral environment around a metal center. This chiral environment directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other, resulting in a high enantiomeric excess (ee). DIPT is also used as a chiral auxiliary in other asymmetric reactions such as aldol (B89426) additions and allylations.

Q2: I am getting a low enantiomeric excess (ee) in my Sharpless asymmetric epoxidation. What are the common causes?

A2: Low enantiomeric excess in a Sharpless epoxidation can stem from several factors:

  • Water Content: The titanium-DIPT complex is extremely sensitive to water, which can lead to the formation of an achiral catalyst and a subsequent loss of enantioselectivity.

  • Purity of Reagents: Impurities in the allylic alcohol, titanium(IV) isopropoxide, or tert-butyl hydroperoxide (TBHP) can interfere with the catalytic cycle.

  • Catalyst Loading: An insufficient amount of the chiral catalyst can lead to a competing non-enantioselective background reaction.

  • Reaction Temperature: While Sharpless epoxidations are typically run at low temperatures (e.g., -20 °C), deviations from the optimal temperature can negatively impact enantioselectivity.

  • Stoichiometry of Ligand to Metal: An incorrect ratio of DIPT to titanium(IV) isopropoxide can lead to the formation of catalytically inactive or non-stereoselective species.

Q3: Can I use Diethyl Tartrate (DET) and this compound (DIPT) interchangeably?

A3: While both DET and DIPT are used in Sharpless epoxidations, they are not always interchangeable. In some cases, DIPT can lead to higher enantioselectivity compared to DET.[1] The choice between DET and DIPT can depend on the specific substrate, and it is often recommended to screen both to determine the optimal ligand for a particular reaction.

Q4: How critical is the quality of tert-butyl hydroperoxide (TBHP) for the Sharpless epoxidation?

A4: The quality of TBHP is critical. It should be anhydrous for optimal results. Commercial solutions of TBHP in non-polar solvents are often used. It is important to handle TBHP with care as it is a potentially explosive peroxide.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee%)
Possible Cause Troubleshooting Steps
Presence of Water Ensure all glassware is rigorously dried. Use anhydrous solvents. The use of molecular sieves (3Å or 4Å) is highly recommended to scavenge any trace amounts of water.[2]
Impure Reagents Use freshly distilled or purified starting materials. Ensure the purity of titanium(IV) isopropoxide and DIPT.
Suboptimal Temperature Optimize the reaction temperature. Generally, lower temperatures (-20 °C to -78 °C) favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[3]
Incorrect Ligand-to-Metal Ratio A slight excess of DIPT relative to titanium(IV) isopropoxide (e.g., 1.2:1) is often beneficial.[1]
Insufficient Catalyst Loading Incrementally increase the catalyst loading to minimize the non-catalyzed background reaction.[3]
Solvent Effects The choice of solvent can influence the reaction. While dichloromethane (B109758) (DCM) is commonly used, a solvent screen may be necessary for challenging substrates.
Issue 2: Low Reaction Yield or Conversion
Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure strict anhydrous and inert atmosphere conditions throughout the reaction. Water and oxygen can deactivate the titanium catalyst.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction is sluggish, a longer reaction time may be necessary.
Low Reaction Temperature While low temperatures are good for enantioselectivity, they can also slow down the reaction rate. A careful balance between temperature and reaction time needs to be found. A modest increase in temperature might be necessary to achieve full conversion, potentially at the cost of some enantioselectivity.
Incorrect Stoichiometry Verify the stoichiometry of all reagents, particularly the oxidant (e.g., TBHP).

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following tables summarize quantitative data illustrating the impact of various reaction parameters on the enantioselectivity of reactions involving this compound.

Table 1: Effect of Tartrate Ligand and Temperature on the Enantioselectivity of Sharpless Asymmetric Epoxidation

Allylic AlcoholTartrate LigandTemperature (°C)Yield (%)ee (%)
(E)-2-Hexen-1-ol(+)-DIPT-208095
(E)-2-Hexen-1-ol(+)-DET-207588
Geraniol(-)-DIPT-2077>95
Geraniol(-)-DIPT08591

Data is representative and compiled from various sources for illustrative purposes.

Table 2: Effect of Solvent on Enantioselectivity in Asymmetric Allylation using a Tartrate-Modified Crotylboronate

AldehydeSolventTemperature (°C)Yield (%)ee (%)
BenzaldehydeToluene (B28343)-789592
BenzaldehydeTHF-789385
CyclohexanecarboxaldehydeToluene-789096
CyclohexanecarboxaldehydeTHF-788891

Data is representative and compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is a general guideline for a catalytic Sharpless asymmetric epoxidation.

Materials:

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Powdered 4Å molecular sieves

  • L-(+)-Diisopropyl tartrate (L-(+)-DIPT)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Allylic alcohol

  • tert-Butyl hydroperoxide (TBHP), anhydrous solution in a hydrocarbon solvent (e.g., 5.5 M in decane)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and an argon inlet, add powdered 4Å molecular sieves (approximately half the weight of the allylic alcohol).

  • Add anhydrous CH₂Cl₂ (to make a final concentration of ~0.1 M with respect to the allylic alcohol).

  • Cool the stirred suspension to -20 °C.

  • To the cooled suspension, add L-(+)-DIPT (6 mol%) followed by Ti(OiPr)₄ (5 mol%) via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Add the allylic alcohol (1.0 eq) to the catalyst mixture.

  • Add the anhydrous TBHP solution (1.5 eq) dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise above -15 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by TLC. Reaction times can vary from a few hours to several days depending on the substrate.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or dimethyl sulfide (B99878) to reduce the excess peroxide.

  • Warm the mixture to room temperature and stir for at least 1 hour.

  • Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with CH₂Cl₂.

  • The filtrate can then be worked up by washing with water and brine, drying over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Allylation of an Aldehyde using a this compound-Modified Crotylboronate

This protocol describes the preparation and use of a DIPT-modified (E)-crotylboronate for the asymmetric allylation of an aldehyde.[4]

Part A: Preparation of (S,S)-Diisopropyl Tartrate (E)-Crotylboronate

  • A solution of (E)-crotylpotassium is prepared by the metallation of trans-2-butene with n-BuLi and t-BuOK in THF at -50 °C.

  • This is then treated with triisopropyl borate (B1201080) ((i-PrO)₃B).

  • After aqueous hydrolysis, the resulting boronic acid is esterified with (S,S)-diisopropyl tartrate (DIPT) to yield the (S,S)-DIPT (E)-crotylboronate reagent.[4]

Part B: Reaction with an Aldehyde

  • In a flame-dried flask under an inert atmosphere, dissolve the aldehyde (1.0 eq) in toluene (for aliphatic aldehydes) or THF (for aromatic aldehydes) and cool to -78 °C.[4]

  • Add the (S,S)-DIPT (E)-crotylboronate solution (1.1 eq) dropwise to the cooled aldehyde solution.

  • Stir the reaction at -78 °C for 1-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude homoallylic alcohol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Troubleshooting_Workflow cluster_start Problem Identification cluster_checks Initial Checks cluster_optimization Parameter Optimization cluster_analysis Analysis & Resolution start Low Enantioselectivity (ee%) reagent_purity Check Reagent Purity (Substrate, DIPT, Metal Source) start->reagent_purity Start Troubleshooting anhydrous_conditions Verify Anhydrous Conditions (Dry Glassware, Solvents, Inert Atmosphere) reagent_purity->anhydrous_conditions analysis Analyze Results (Chiral HPLC/GC) reagent_purity->analysis Impurity found & corrected optimize_temp Optimize Temperature (Typically lower for higher ee) anhydrous_conditions->optimize_temp If purity & conditions are good anhydrous_conditions->analysis Moisture eliminated optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_catalyst Adjust Catalyst/Ligand Loading and Ratio optimize_solvent->optimize_catalyst optimize_catalyst->analysis end Improved Enantioselectivity analysis->end

Caption: Troubleshooting workflow for low enantioselectivity.

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation (-20°C) cluster_reaction Epoxidation cluster_workup Workup & Purification cluster_analysis Analysis A Mix DIPT and Ti(OiPr)4 in CH2Cl2 with 4Å MS B Add Allylic Alcohol A->B C Add TBHP dropwise B->C D Stir at -20°C C->D E Quench Reaction D->E F Filter and Extract E->F G Purify (Chromatography) F->G H Determine ee% G->H

Caption: Experimental workflow for Sharpless Asymmetric Epoxidation.

Signaling_Pathway Ti Ti(OiPr)4 Catalyst Chiral Ti-DIPT Complex Ti->Catalyst DIPT (+)-DIPT DIPT->Catalyst Intermediate [Ti-DIPT-Alcohol-TBHP] Transition State Catalyst->Intermediate Alcohol Allylic Alcohol Alcohol->Intermediate TBHP tert-Butyl Hydroperoxide TBHP->Intermediate Product Epoxy Alcohol (High ee%) Intermediate->Product Byproduct tert-Butanol Intermediate->Byproduct

Caption: Simplified catalytic cycle for Sharpless Epoxidation.

References

Troubleshooting low yields in Sharpless asymmetric epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful synthetic reaction. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure the successful execution of your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the Sharpless asymmetric epoxidation in a question-and-answer format.

Question: Why is my reaction yield consistently low?

Answer: Low yields in the Sharpless epoxidation can stem from several factors. The most common culprit is the deactivation of the titanium catalyst by water.[1] Ensure that all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. The addition of 3Å or 4Å molecular sieves is highly recommended to scavenge any trace amounts of water.[1][2]

Another potential cause is incomplete reaction. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction stalls, it could be due to insufficient oxidant or catalyst. However, excessive catalyst can sometimes lead to side reactions.[3]

Finally, issues during the workup can lead to product loss. The removal of the titanium catalyst can be challenging. A common and effective method is to quench the reaction with a pre-cooled solution of 10% NaOH in brine, which precipitates the titanium salts as a granular solid that can be removed by filtration through Celite®.[2][4][5][6]

Question: My enantiomeric excess (% ee) is lower than expected. What can I do to improve it?

Answer: Low enantioselectivity can be a frustrating issue. Here are several factors to consider:

  • Purity of the Chiral Ligand: The enantiomeric purity of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) is critical.[7] Using a ligand with low enantiomeric purity will directly translate to a lower % ee in your product. Ensure you are using a high-purity, enantiomerically pure tartrate.

  • Choice of Chiral Ligand: For some substrates, particularly in kinetic resolutions of secondary allylic alcohols, this compound (DIPT) can provide higher selectivity than diethyl tartrate (DET).[8] If you are experiencing low % ee with DET, consider switching to DIPT.

  • Reaction Temperature: The Sharpless epoxidation is typically run at low temperatures (e.g., -20 °C) to maximize enantioselectivity.[2] Running the reaction at a higher temperature can lead to a decrease in % ee. Ensure your cooling bath is maintaining a stable, low temperature throughout the reaction.

  • Stoichiometry of Ligand to Titanium: A slight excess of the tartrate ligand relative to the titanium isopropoxide (typically a 1.1:1 to 1.2:1 ratio) is often beneficial for achieving high enantioselectivity.[2][8]

Question: I am observing the formation of byproducts. What are they and how can I avoid them?

Answer: The primary byproduct in a Sharpless epoxidation is often the diol, formed by the ring-opening of the desired epoxide. This can occur if the reaction mixture is exposed to water or if the workup conditions are too harsh. Using anhydrous conditions and a careful workup procedure can minimize diol formation.

Another potential issue is the formation of a thick, difficult-to-filter precipitate during workup, which is often due to the formation of titanium dioxide. The recommended workup with NaOH in brine is designed to produce a more granular precipitate that is easier to handle.[2][4][5] If you are still having issues, ensuring vigorous stirring during the quenching step can help.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for the Sharpless epoxidation?

A1: While the original procedures often used stoichiometric amounts of the titanium catalyst, the use of molecular sieves allows for catalytic amounts to be used, typically in the range of 5-10 mol% of titanium (IV) isopropoxide.[1][8] The optimal loading can be substrate-dependent, and for less reactive substrates, a higher catalyst loading may be necessary.[3]

Q2: How do I choose between (+)-DET and (-)-DET?

A2: The choice of the tartrate enantiomer determines the stereochemistry of the resulting epoxide. A mnemonic can be used to predict the outcome: when the allylic alcohol is drawn with the alcohol at the bottom right, (+)-DET will deliver the oxygen from the top face, and (-)-DET will deliver it from the bottom face.

Q3: Can I use a different oxidant than tert-butyl hydroperoxide (TBHP)?

A3: Tert-butyl hydroperoxide is the most commonly used and well-established oxidant for the Sharpless epoxidation. While other peroxides have been investigated, TBHP generally provides the best results in terms of yield and enantioselectivity.

Q4: My allylic alcohol is not very soluble in dichloromethane (B109758) at -20 °C. What should I do?

A4: Poor solubility can be a challenge. You can try to dissolve the allylic alcohol in a small amount of dichloromethane before adding it to the reaction mixture. In some cases, the addition of the titanium isopropoxide can help to solubilize the alcohol. If solubility remains an issue, you may need to experiment with a co-solvent system, but be aware that this could affect the reaction's performance.

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the Sharpless asymmetric epoxidation of various allylic alcohols.

Table 1: Reaction Parameters for Catalytic Sharpless Asymmetric Epoxidation

SubstrateCatalyst SystemTi(OiPr)₄ (mol%)Tartrate (mol%)Temp (°C)Time (h)
(E)-2-Hexen-1-olTi(OiPr)₄/(+)-DET56-202.5
GeraniolTi(OiPr)₄/(+)-DET56-203.5
Cinnamyl alcoholTi(OiPr)₄/(+)-DIPT57.5-203
(Z)-2-Octen-1-olTi(OiPr)₄/(+)-DIPT57.4-1242

Data compiled from various sources, including a Chem 115 handout.

Table 2: Yield and Enantiomeric Excess for Selected Substrates

SubstrateYield (%)ee (%)
(E)-2-Hexen-1-ol8594
Geraniol7795
Cinnamyl alcohol89>98
(Z)-2-Octen-1-ol63>80

Data compiled from various sources, including a Chem 115 handout and a paper by Sharpless et al.

Experimental Protocols

Detailed Protocol for Catalytic Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates. All operations should be performed under an inert atmosphere.

  • Preparation of the Catalyst Complex:

    • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add powdered, activated 3Å or 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).

    • Add anhydrous dichloromethane (CH₂Cl₂).

    • Cool the flask to -20 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

    • To the cooled and stirred suspension, add titanium (IV) isopropoxide (5-10 mol%) via syringe.

    • Subsequently, add the chiral diethyl tartrate (6-12 mol%; typically a 1.2:1 ratio to the titanium isopropoxide). The solution should turn a pale yellow/orange color.

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[2]

  • Epoxidation Reaction:

    • Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.

    • Add anhydrous tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise to the reaction mixture while maintaining the temperature at -20 °C. The addition should be slow to control any potential exotherm.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 1 to 5 hours.[2]

  • Reaction Work-up and Product Isolation:

    • Upon completion, add a pre-cooled (0 °C) 10% NaOH solution saturated with NaCl to the vigorously stirred reaction mixture.

    • Continue stirring for at least 1 hour at 0 °C, which should result in the formation of a granular precipitate of titanium salts.

    • Filter the mixture through a pad of Celite®, and wash the filter cake with dichloromethane.

    • Separate the organic layer from the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

  • Purification:

    • The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel.

Visualizations

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Epoxidation cluster_workup Workup & Purification start Start add_sieves Add Molecular Sieves to Dry Flask start->add_sieves add_dcm Add Anhydrous CH2Cl2 add_sieves->add_dcm cool_neg20 Cool to -20 °C add_dcm->cool_neg20 add_ti Add Ti(OiPr)4 cool_neg20->add_ti add_tartrate Add Chiral Tartrate add_ti->add_tartrate stir_30min Stir for 30 min add_tartrate->stir_30min add_alcohol Add Allylic Alcohol stir_30min->add_alcohol add_tbhp Add TBHP Dropwise add_alcohol->add_tbhp monitor_reaction Monitor by TLC/GC add_tbhp->monitor_reaction quench Quench with NaOH/Brine monitor_reaction->quench stir_1hr Stir for 1 hr at 0 °C quench->stir_1hr filter Filter through Celite stir_1hr->filter extract Separate & Extract filter->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Epoxy Alcohol purify->end

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed water Presence of Water start->water incomplete_rxn Incomplete Reaction start->incomplete_rxn workup_issue Workup Issues start->workup_issue anhydrous Use Anhydrous Conditions & Molecular Sieves water->anhydrous monitor Monitor Reaction (TLC/GC) incomplete_rxn->monitor optimize_workup Optimize Workup (NaOH/Brine Quench) workup_issue->optimize_workup

Caption: Troubleshooting logic for low yields in Sharpless epoxidation.

References

Technical Support Center: Optimization of Diisopropyl Tartrate Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisopropyl tartrate (DIPT) catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for optimizing reaction conditions and troubleshooting common experimental issues. The primary focus is on the Sharpless Asymmetric Epoxidation, a cornerstone reaction utilizing DIPT as a chiral ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DIPT) and why is it used in catalysis?

A1: this compound (DIPT) is a diester of tartaric acid. It is a chiral molecule available as two enantiomers, (+)-DIPT and (-)-DIPT.[1][2] In asymmetric synthesis, it serves as a chiral ligand that complexes with a metal, typically titanium(IV) isopropoxide, to form a chiral catalyst.[2][3] This catalyst enables the highly enantioselective epoxidation of primary and secondary allylic alcohols, a reaction known as the Sharpless Asymmetric Epoxidation.[3][4][5]

Q2: What is the typical catalyst system in a DIPT-catalyzed epoxidation?

A2: The classic Sharpless epoxidation catalyst system consists of titanium(IV) isopropoxide (Ti(Oi-Pr)₄), a chiral dialkyl tartrate like DIPT, and an oxidant, which is typically tert-butyl hydroperoxide (TBHP).[2][4] The reaction is usually performed in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂) and often requires the presence of powdered 3Å or 4Å molecular sieves.[4][6]

Q3: How should DIPT and other reagents be handled and stored?

A3: DIPT should be stored in a cool, dry place. Titanium(IV) isopropoxide is highly sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous, as water can deactivate the catalyst.[7] tert-Butyl hydroperoxide (TBHP) should be handled with care as it is an oxidant.

Q4: DIPT vs. DET: Which chiral ligand should I choose?

A4: Both this compound (DIPT) and Diethyl tartrate (DET) are effective ligands for the Sharpless epoxidation.[4] The choice can depend on the specific substrate. While DET is more common, DIPT is often favored for the kinetic resolution of secondary allylic alcohols and may lead to higher enantioselectivity in certain cases.[4][6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction shows low conversion to the desired epoxide. What are the potential causes and solutions?

A: Low yield can stem from several factors related to catalyst activity and reaction conditions.

  • Possible Cause 1: Inactive Catalyst. The titanium-DIPT complex is sensitive to moisture. Any water present in the reagents or solvent can hydrolyze the titanium isopropoxide, deactivating the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and handle moisture-sensitive reagents like Ti(Oi-Pr)₄ under an inert atmosphere. The use of powdered molecular sieves (3Å or 4Å) is highly recommended to scavenge trace amounts of water.[8]

  • Possible Cause 2: Catalyst Poisoning. Impurities in the substrate or solvent can act as catalyst poisons, binding to the active sites and inhibiting the reaction.

    • Solution: Purify the allylic alcohol substrate before use (e.g., by distillation or chromatography) to remove potential inhibitors. Ensure high-purity, anhydrous solvents are used.

  • Possible Cause 3: Incorrect Reagent Stoichiometry. For the catalytic version of the reaction, a slight excess of the DIPT ligand relative to the titanium isopropoxide is often required to achieve high selectivity and yield.[6]

    • Solution: Typically, a 10–20 mol% excess of DIPT relative to Ti(Oi-Pr)₄ is recommended.[6] For a typical catalytic reaction, 5-10 mol% of the catalyst is used.[3][6]

  • Possible Cause 4: Low Reaction Temperature. While lower temperatures are crucial for enantioselectivity, excessively low temperatures can significantly slow down the reaction rate, leading to low conversion in a practical timeframe.

    • Solution: The typical temperature for Sharpless epoxidations is -20 °C.[4][6] If the yield is low, ensure your cooling bath is maintaining the correct temperature. A slight increase in temperature may be necessary for less reactive substrates, but this can compromise enantioselectivity.

Issue 2: Poor Enantioselectivity (Low % ee)

Q: The reaction works, but the enantiomeric excess (% ee) of my product is lower than expected. How can I improve it?

A: Low enantioselectivity is a common issue and is often linked to temperature, catalyst integrity, and substrate structure.

  • Possible Cause 1: Reaction Temperature is Too High. Enantioselectivity in the Sharpless epoxidation is highly dependent on temperature. Higher temperatures can lead to a decrease in the energy difference between the two diastereomeric transition states, resulting in lower % ee.

    • Solution: Maintain a stable, low reaction temperature, typically -20 °C.[4] For some substrates, temperatures as low as -35 °C to -40 °C may be required to achieve maximum enantioselectivity.[6][9] Monitor the internal reaction temperature carefully, especially during the addition of reagents.

  • Possible Cause 2: Incorrect Catalyst Assembly. The active catalyst is a dimer of [Ti(tartrate)(OR)₂].[3][10] If the ratio of Ti(Oi-Pr)₄ to DIPT is incorrect, or if the pre-stirring time is insufficient, the catalyst may not form correctly, leading to a less selective reaction.

    • Solution: Add the DIPT to the solvent/molecular sieves mixture first, followed by the Ti(Oi-Pr)₄.[4] Allow this mixture to stir at the reaction temperature (e.g., -20 °C) for at least 30 minutes before adding the oxidant (TBHP) and substrate to ensure proper catalyst formation.[4]

  • Possible Cause 3: Substrate-Related Issues. Certain substitution patterns on the allylic alcohol can result in lower selectivity. For example, Z-disubstituted olefins are known to be less reactive and selective substrates.[6]

    • Solution: While difficult to change, it is a known limitation of the reaction. Sometimes switching the ligand from DIPT to DET (or vice-versa) can offer a marginal improvement.[4]

Data Presentation

The following table summarizes reaction conditions for the catalytic Sharpless Asymmetric Epoxidation of various allylic alcohols, showcasing the impact of the chiral ligand and temperature on yield and enantioselectivity.

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)
GeraniolTi(Oi-Pr)₄/(+)-DET/TBHP-203.59591
(E)-α-Phenylcinnamyl alcoholTi(Oi-Pr)₄/(+)-DIPT/TBHP-20389>98
(E)-2-Hexen-1-olTi(Oi-Pr)₄/(+)-DIPT/TBHP-35279>98
Cinnamyl alcoholTi(Oi-Pr)₄/(+)-DET/TBHP-12118895
(E)-2-Nonen-1-olTi(Oi-Pr)₄/(+)-DET/TBHP-10297486

(Data sourced from J. Am. Chem. Soc. 1987, 109, 5765–5780)[6]

Experimental Protocols

Protocol: Catalytic Sharpless Asymmetric Epoxidation

This protocol provides a representative example for the enantioselective epoxidation of an allylic alcohol using a catalytic amount of the Titanium-DIPT complex.[4]

Materials:

  • Allylic alcohol (1.0 eq.)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (0.05 eq.)

  • (+)-Diisopropyl tartrate ((+)-DIPT) (0.06 eq.)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane) (1.5-2.0 eq.)

  • Powdered 4Å molecular sieves (~0.5 g per 10 mmol of substrate)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Setup: Charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet with powdered 4Å molecular sieves.

  • Solvent Addition: Add anhydrous dichloromethane to the flask under an inert atmosphere.

  • Cooling: Cool the resulting suspension to -20 °C using a suitable cooling bath (e.g., a dry ice/acetone bath).

  • Catalyst Formation:

    • Add (+)-DIPT (0.06 eq.) to the stirred suspension.

    • Slowly add Ti(Oi-Pr)₄ (0.05 eq.) to the mixture.

    • Stir the mixture for at least 30 minutes at -20 °C to allow for the formation of the chiral catalyst.

  • Oxidant Addition: Add a solution of TBHP (1.5-2.0 eq.) dropwise to the reaction mixture, ensuring the internal temperature is maintained at or below -20 °C.

  • Substrate Addition: Add the allylic alcohol (1.0 eq.), either neat or as a solution in anhydrous dichloromethane, to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is typically quenched by the addition of water or an aqueous solution of sodium hydroxide (B78521) to hydrolyze the titanium complexes. The product can then be extracted with an organic solvent, dried, and purified by column chromatography.

Visualizations

Workflow and Troubleshooting Diagrams

G Figure 1: General Experimental Workflow for DIPT Catalysis cluster_prep Preparation cluster_catalyst Catalyst Formation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_glass Flame-dry glassware add_ms Add 4Å molecular sieves prep_glass->add_ms add_solvent Add anhydrous CH₂Cl₂ add_ms->add_solvent cool Cool to -20 °C add_solvent->cool add_dipt Add (+)-DIPT cool->add_dipt add_ti Add Ti(O-i-Pr)₄ add_dipt->add_ti stir Stir for 30 min @ -20 °C add_ti->stir add_tbhp Add TBHP (oxidant) stir->add_tbhp add_sub Add allylic alcohol add_tbhp->add_sub monitor Monitor by TLC/GC add_sub->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify (Chromatography) extract->purify analyze Analyze (Yield, % ee) purify->analyze

Caption: Figure 1: General workflow for DIPT catalysis.

G Figure 2: Troubleshooting Logic for Low Enantioselectivity (% ee) problem Problem: Low Enantiomeric Excess (% ee) cause1 Potential Cause: Incorrect Temperature problem->cause1 cause2 Potential Cause: Improper Catalyst Formation problem->cause2 cause3 Potential Cause: Substrate Limitations problem->cause3 sol1a Check cooling bath stability. Ensure temp is -20 °C or lower. cause1->sol1a sol1b Monitor internal reaction temp, especially during additions. cause1->sol1b sol2a Ensure DIPT:Ti ratio is ~1.2:1. cause2->sol2a sol2b Allow 30 min pre-stirring for catalyst assembly before adding substrate. cause2->sol2b sol3a Z-olefins are known to give lower ee. cause3->sol3a sol3b Consider screening alternative ligand (e.g., DET). cause3->sol3b

Caption: Figure 2: Troubleshooting logic for low enantioselectivity.

G Figure 3: Simplified Catalytic Cycle of Sharpless Epoxidation catalyst [Ti₂(DIPT)₂(OiPr)₄] (Active Catalyst Dimer) exchange1 Ligand Exchange with Allylic Alcohol (ROH) catalyst->exchange1 + ROH - iPrOH exchange2 Ligand Exchange with Oxidant (TBHP) exchange1->exchange2 loaded "Loaded" Catalyst Complex [Ti-DIPT-OR-OOHR'] exchange2->loaded + TBHP - iPrOH epoxidation Oxygen Transfer to Alkene loaded->epoxidation product Chiral Epoxide Product Released epoxidation->product product->catalyst Regenerates Catalyst

Caption: Figure 3: Simplified catalytic cycle.

References

Technical Support Center: Diisopropyl Tartrate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diisopropyl Tartrate (DIPT). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions regarding the use of DIPT, primarily in asymmetric epoxidation reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound, helping you identify potential causes and implement effective solutions.

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Enantioselectivity 1. Impure or Aged this compound (DIPT): Hydrolysis of DIPT to tartaric acid or isopropyl alcohol can negatively impact the formation of the chiral catalyst.- Use freshly opened or properly stored DIPT. - Purity can be checked by ¹H NMR spectroscopy. - Consider purchasing DIPT from a reputable supplier with a recent manufacturing date.
2. Presence of Water: Water reacts with titanium isopropoxide, a key component of the Sharpless epoxidation catalyst, to form titanium dioxide, which deactivates the catalyst.[1]- Ensure all glassware is rigorously dried before use. - Use anhydrous solvents. - Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge any residual moisture.[2]
3. Incorrect DIPT:Titanium Isopropoxide Ratio: The stoichiometry of the chiral ligand to the titanium source is critical for the formation of the active dimeric catalyst.- The typical ratio is DIPT:Ti(OiPr)₄ of 1.2:1. Ensure accurate measurement of both components.
Low Reaction Yield 1. Catalyst Deactivation: As mentioned above, water is a primary cause of catalyst deactivation through the hydrolysis of titanium isopropoxide.[1]- Follow strict anhydrous protocols. - Ensure the quality of the titanium isopropoxide and DIPT.
2. Inefficient Stirring: In heterogeneous mixtures, inefficient stirring can lead to poor mass transfer and incomplete reaction.- Use a stir bar or overhead stirrer that provides adequate agitation for the reaction scale.
3. Sub-optimal Temperature: The Sharpless epoxidation is typically performed at low temperatures (e.g., -20 °C) to enhance enantioselectivity and control the reaction rate.- Carefully monitor and maintain the reaction temperature within the recommended range for your specific substrate.
Formation of Diol Byproduct 1. Epoxide Ring Opening: The desired epoxide product can undergo acid- or base-catalyzed hydrolysis to form the corresponding diol.- Work-up conditions should be carefully controlled to be neutral or slightly acidic/basic as required for product stability. - Minimize the exposure of the epoxide to aqueous conditions during work-up and purification.
Formation of Isomeric Epoxy Alcohol (Payne Rearrangement) 1. Basic Reaction or Work-up Conditions: 2,3-epoxy alcohols can isomerize to 1,2-epoxy alcohols under basic conditions.[3][4]- If the isomeric epoxy alcohol is not the desired product, avoid strongly basic conditions during the reaction and work-up.[3][4] - Use a buffered or mildly acidic work-up to quench the reaction.

Frequently Asked Questions (FAQs)

DIPT Stability and Handling

Q1: How should I store this compound (DIPT)?

A1: DIPT should be stored in a tightly sealed container in a cool, dry place, protected from moisture. Prolonged exposure to atmospheric moisture can lead to hydrolysis, which can compromise its effectiveness as a chiral ligand.

Q2: What are the signs of DIPT degradation?

A2: While visually subtle, degradation can be confirmed by analytical methods. The presence of tartaric acid or an excess of isopropyl alcohol, detectable by techniques like ¹H NMR, indicates hydrolysis. For critical applications, it is recommended to use freshly opened DIPT or to verify the purity of older batches.

Q3: Is DIPT stable under acidic or basic conditions?

A3: DIPT, as an ester, is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is generally slow under neutral conditions but is accelerated by the presence of strong acids or bases. This is an important consideration during the work-up of reactions involving DIPT.

Side Reactions and Byproduct Formation

Q4: What are the main byproducts associated with DIPT in the Sharpless epoxidation?

A4: The primary side reactions in the Sharpless epoxidation are generally not from the DIPT molecule itself but from the sensitivity of the catalyst system to water. The most common byproduct is titanium dioxide, formed from the hydrolysis of titanium isopropoxide.[1] If the epoxy alcohol product is exposed to basic conditions, it can undergo a Payne rearrangement to an isomeric epoxy alcohol.[3][4]

Q5: Can DIPT react with the oxidant, tert-butyl hydroperoxide (TBHP)?

A5: While both are reactive molecules, under the standard conditions of the Sharpless epoxidation, the primary reaction of TBHP is with the titanium-DIPT catalyst to form the active oxidizing species. Direct reaction between DIPT and TBHP is not considered a significant side reaction.

Q6: What is the role of molecular sieves, and can they prevent DIPT-related side reactions?

A6: Molecular sieves are crucial for maintaining anhydrous conditions in the Sharpless epoxidation.[2] They primarily prevent the hydrolysis of the titanium isopropoxide catalyst. By ensuring the integrity of the catalyst, they indirectly prevent side reactions that would occur due to catalyst deactivation, thus promoting the desired enantioselective epoxidation.

Experimental Protocols and Mechanisms

Q7: Can you provide a general experimental protocol for a Sharpless Asymmetric Epoxidation using DIPT?

A7: A general protocol is as follows. Please note that specific conditions may need to be optimized for your substrate.

Materials:

  • Allylic alcohol

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)- or (-)-Diisopropyl tartrate (DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)

  • Activated 3Å or 4Å molecular sieves

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated molecular sieves.

  • Add anhydrous CH₂Cl₂ and cool the flask to -20 °C.

  • To the cooled suspension, add DIPT (1.2 equivalents relative to the titanium source).

  • Add titanium(IV) isopropoxide (1.0 equivalent) dropwise with stirring.

  • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • Add the allylic alcohol (1.0 equivalent) to the reaction mixture.

  • Add a solution of TBHP (1.5-2.0 equivalents) dropwise, maintaining the temperature at -20 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is typically quenched by the addition of water or a saturated aqueous solution of sodium fluoride.

Visualizing Key Processes

To aid in understanding the critical relationships and workflows, the following diagrams have been generated.

SharplessEpoxidationWorkflow cluster_prep Catalyst Formation cluster_reaction Epoxidation cluster_troubleshooting Potential Side Reactions Ti_OiPr4 Titanium(IV) Isopropoxide Catalyst Chiral Titanium-DIPT Complex Ti_OiPr4->Catalyst 1.0 eq TiO2 Titanium Dioxide (Inactive) Ti_OiPr4->TiO2 Hydrolysis DIPT Diisopropyl Tartrate (DIPT) DIPT->Catalyst 1.2 eq Allylic_Alcohol Allylic Alcohol Epoxy_Alcohol Chiral Epoxy Alcohol Allylic_Alcohol->Epoxy_Alcohol Substrate TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->Epoxy_Alcohol Oxidant Payne_Product Isomeric Epoxy Alcohol Epoxy_Alcohol->Payne_Product Payne Rearrangement Water Water Water->TiO2 Base Base Base->Payne_Product

Caption: Workflow for Sharpless Asymmetric Epoxidation and common side reactions.

TroubleshootingLogic Start Low Enantioselectivity or Yield? Check_Water Anhydrous Conditions? Start->Check_Water Check_Reagents Reagent Quality (DIPT, Ti(OiPr)4)? Check_Water->Check_Reagents Yes Use_Sieves Action: Use Molecular Sieves, Dry Glassware/Solvents Check_Water->Use_Sieves No Check_Stoichiometry Correct Stoichiometry? Check_Reagents->Check_Stoichiometry Good Use_New_Reagents Action: Use Fresh/Pure Reagents Check_Reagents->Use_New_Reagents Poor/Unknown Correct_Ratio Action: Verify Reagent Amounts Check_Stoichiometry->Correct_Ratio No Success Problem Resolved Check_Stoichiometry->Success Yes Use_Sieves->Success Use_New_Reagents->Success Correct_Ratio->Success

Caption: Troubleshooting logic for issues in DIPT-mediated reactions.

References

Catalyst deactivation and regeneration in DIPT-mediated reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisopropyl Tartrate (DIPT)-mediated reactions, with a focus on catalyst deactivation and regeneration.

Troubleshooting Guide

This guide addresses common issues encountered during DIPT-mediated reactions, particularly the Sharpless Asymmetric Epoxidation, a key application of the Ti(O-i-Pr)₄/DIPT catalyst system.

Issue 1: Low or No Catalytic Activity

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Hydrolysis: Titanium(IV) isopropoxide is highly sensitive to moisture, which leads to the formation of inactive titanium dioxide (TiO₂) precipitate.[1]Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. The addition of molecular sieves (3Å or 4Å) is crucial to scavenge trace amounts of water.[1][2][3]
Improper Catalyst Formation: The active catalyst is a dimer of the titanium-DIPT complex.[4] Incorrect stoichiometry or addition order can prevent its formation.Follow a validated protocol for catalyst preparation. Typically, Ti(O-i-Pr)₄ is added to a solution of DIPT in an anhydrous solvent at a reduced temperature before the addition of the oxidant and substrate.
Poor Quality Reagents: Degradation of Ti(O-i-Pr)₄, DIPT, or the oxidant (e.g., tert-butyl hydroperoxide) can lead to poor performance.Use freshly opened or properly stored reagents. Ti(O-i-Pr)₄ can be purified by vacuum distillation if it appears cloudy or contains precipitate.
Presence of Catalyst Poisons: Protic impurities or coordinating functional groups in the substrate or solvent can bind to the titanium center and inhibit catalysis.Purify substrates and solvents to remove potential inhibitors. Avoid functional groups that can strongly coordinate to the titanium center.

Issue 2: Low Enantioselectivity

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Tartrate Enantiomer: The choice of (+)-DIPT or (-)-DIPT determines the stereochemical outcome of the reaction.Verify that the correct enantiomer of DIPT is being used for the desired product stereochemistry.
Non-optimal Reaction Temperature: Enantioselectivity is often highly dependent on temperature.Maintain the recommended low temperature (typically -20 °C for Sharpless epoxidation) throughout the reaction.
Catalyst Aggregation/Decomposition: Over time, the active catalyst complex may degrade or form less selective aggregates.Monitor reaction progress and avoid unnecessarily long reaction times.
Stoichiometric Imbalance: An incorrect ratio of Ti(O-i-Pr)₄ to DIPT can lead to the formation of less selective catalytic species.Ensure the correct stoichiometry is used as per the established protocol.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in DIPT-mediated reactions?

A1: The primary deactivation mechanisms for the Ti(O-i-Pr)₄/DIPT catalyst system are:

  • Hydrolysis: Reaction with water to form inactive titanium oxides. This is the most common and critical deactivation pathway.

  • Formation of Inactive Titanium Species: By-products from the reaction or impurities in the starting materials can react with the titanium center to form catalytically inactive complexes.

  • Ligand Degradation: While less common under standard reaction conditions, the DIPT ligand could potentially undergo degradation in the presence of strong oxidants over extended periods.

  • Product Inhibition: The product of the reaction may coordinate to the titanium center, albeit weakly, and slow down the catalytic turnover.

Q2: Can the Ti(O-i-Pr)₄/DIPT catalyst be regenerated and reused?

A2: Currently, there are no established and validated protocols for the regeneration of the homogeneous Ti(O-i-Pr)₄/DIPT catalyst from a reaction mixture. The catalyst is typically used in catalytic amounts and is quenched during workup.

However, for related heterogeneous titanium silicalite catalysts (TS-1), regeneration methods have been developed. These include:

  • Calcination: Heating the catalyst at high temperatures (e.g., 550°C) to burn off organic residues.[5]

  • Solvent Washing: Washing with solvents like isopropyl alcohol.[5]

  • Oxidative Treatment: Washing with a dilute hydrogen peroxide solution.[5]

It is important to note that these methods are for solid-supported catalysts and are likely not directly applicable to the homogeneous Ti(O-i-Pr)₄/DIPT system. Applying high temperatures would decompose the DIPT ligand.

Q3: How can I recover the titanium from the reaction mixture?

A3: Recovering the titanium from the homogeneous reaction mixture is challenging. After quenching the reaction, the titanium typically precipitates as titanium dioxide or other insoluble species. These can be separated by filtration. However, converting these oxides back into a usable form of Ti(O-i-Pr)₄ would require further chemical processing that is often not practical in a standard laboratory setting. Some approaches for recovering titanium from industrial waste streams involve acid leaching followed by precipitation.[6][7]

Q4: What is the role of molecular sieves in DIPT-mediated reactions?

A4: Molecular sieves (typically 3Å or 4Å) are crucial for the success of catalytic DIPT-mediated reactions, such as the Sharpless epoxidation.[2][3] Their primary role is to act as a dehydrating agent, scavenging any trace amounts of water from the solvent and reagents.[1] This prevents the hydrolysis of the water-sensitive Ti(O-i-Pr)₄, thus preserving the active catalyst and allowing the reaction to proceed with high efficiency and enantioselectivity using only a catalytic amount of the titanium complex.[3]

Quantitative Data Summary

The following tables summarize typical reaction parameters for the Sharpless Asymmetric Epoxidation using the Ti(O-i-Pr)₄/DIPT catalyst system.

Table 1: Typical Catalyst Loading and Reaction Conditions

ParameterTypical ValueReference
Catalyst Loading (mol%)5 - 10[2]
Ti(O-i-Pr)₄ : DIPT Ratio1 : 1.1 - 1.2
Temperature (°C)-20[1]
Oxidanttert-Butyl hydroperoxide (TBHP)[2]
SolventDichloromethane (B109758) (anhydrous)[3]
Additive3Å or 4Å Molecular Sieves[2][3]

Table 2: Performance Data for Sharpless Epoxidation of Various Allylic Alcohols

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)Reference
GeraniolTi(Oi-Pr)₄/(+)-DET/TBHP-203.59591
(Z)-α-BisabololTi(Oi-Pr)₄/(+)-DIPT/TBHP-202490>95
(E)-2-Hexen-1-olTi(Oi-Pr)₄/(+)-DIPT/TBHP-2048595

Experimental Protocols

Protocol 1: General Procedure for Sharpless Asymmetric Epoxidation

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • Allylic alcohol

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)

  • Powdered 3Å or 4Å molecular sieves

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet.

  • Add powdered molecular sieves to the flask.

  • Add anhydrous dichloromethane to the flask.

  • Cool the flask to -20 °C using a suitable cooling bath.

  • Add the chiral DIPT ligand to the stirred suspension.

  • Add Ti(O-i-Pr)₄ to the mixture and stir for at least 30 minutes at -20 °C to allow for the formation of the active catalyst.

  • Add the TBHP solution dropwise, ensuring the temperature remains at -20 °C.

  • Add the allylic alcohol to the reaction mixture.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or ferrous sulfate.

  • Allow the mixture to warm to room temperature and stir for at least 1 hour.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalyst_Deactivation_Pathway Active_Catalyst Active Ti(IV)-DIPT Complex Inactive_TiO2 Inactive TiO₂ Precipitate Active_Catalyst->Inactive_TiO2 Hydrolysis Poisoned_Complex Poisoned Ti-Complex Active_Catalyst->Poisoned_Complex Coordination Water Water (H₂O) Water->Inactive_TiO2 Poison Catalyst Poison (e.g., protic impurities) Poison->Poisoned_Complex

Caption: Primary deactivation pathways for the Ti(O-i-Pr)₄/DIPT catalyst.

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification DCM Anhydrous CH₂Cl₂ MS Molecular Sieves DCM->MS Cool Cool to -20 °C MS->Cool DIPT Chiral DIPT Ti Ti(O-i-Pr)₄ DIPT->Ti Stir Stir for 30 min Ti->Stir Cool->DIPT TBHP Add TBHP Stir->TBHP Substrate Add Allylic Alcohol TBHP->Substrate Monitor Monitor Progress (TLC/GC) Substrate->Monitor Quench Quench Reaction Monitor->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Epoxy Alcohol Product Purify->Product

Caption: Experimental workflow for the Sharpless Asymmetric Epoxidation.

Regeneration_Logic Deactivated_Catalyst Deactivated Homogeneous Ti-DIPT Catalyst Recovery Recovery of Titanium Species (e.g., precipitation as TiO₂) Deactivated_Catalyst->Recovery Workup Chemical_Conversion Chemical Conversion to Ti(O-i-Pr)₄ Precursor (Hypothetical) Recovery->Chemical_Conversion Multi-step Synthesis (Not Established) Reformation Re-formation of Active Catalyst with Fresh DIPT Chemical_Conversion->Reformation Regenerated_Catalyst Regenerated Active Catalyst Reformation->Regenerated_Catalyst

Caption: Logical (hypothetical) steps for the regeneration of a homogeneous Ti-DIPT catalyst.

References

Impact of substrate structure on Sharpless epoxidation selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sharpless Asymmetric Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the impact of substrate structure on reaction selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the Sharpless Asymmetric Epoxidation?

The Sharpless Asymmetric Epoxidation is an enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] It is highly valued for its predictability and the high enantiomeric excess (ee) of its products, which are crucial chiral building blocks in the synthesis of natural products and pharmaceuticals.[4][5] The reaction typically employs a catalyst system generated from titanium (IV) isopropoxide [Ti(OiPr)₄], a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT), and uses tert-butyl hydroperoxide (TBHP) as the oxidant.[2][4]

Q2: How does the choice of chiral tartrate affect the stereochemical outcome?

The stereochemistry of the resulting epoxide is determined by the chirality of the dialkyl tartrate used.[5][6] A mnemonic can be used to predict the outcome: when the allylic alcohol is drawn in the plane of the double bond with the hydroxyl group in the bottom right corner, L-(+)-DET directs epoxidation to the bottom face of the alkene, while D-(−)-DET directs it to the top face.[7]

Q3: My reaction is showing low enantioselectivity. What are the common causes related to the substrate structure?

Several substrate-related factors can lead to low enantioselectivity:

  • Z-(cis)-Allylic Alcohols: Z-allylic alcohols are known to be less reactive and generally result in lower enantioselectivity compared to their E-(trans) counterparts.[8]

  • Steric Hindrance: While the Sharpless epoxidation is tolerant of a wide range of substituents, significant steric bulk near the double bond can negatively impact selectivity.[8][9]

  • Chiral Allylic Alcohols (Matched vs. Mismatched Cases): When the allylic alcohol is already chiral, the inherent facial bias of the substrate can either align with (matched case) or oppose (mismatched case) the directing effect of the chiral tartrate, leading to variations in diastereoselectivity.[7]

Q4: Can the Sharpless epoxidation be used for substrates other than allylic alcohols?

The presence of an allylic alcohol is a key requirement for this reaction as it coordinates to the titanium center, directing the epoxidation.[1][10] Simple alkenes are generally not reactive under standard Sharpless epoxidation conditions.[8]

Q5: What is kinetic resolution in the context of the Sharpless epoxidation?

The Sharpless epoxidation can be used for the kinetic resolution of a racemic mixture of secondary allylic alcohols.[1] In this process, one enantiomer of the racemic alcohol reacts significantly faster than the other, allowing for the separation of the unreacted, enantiomerically enriched alcohol from the diastereomerically enriched epoxy alcohol product.[1][10] While the maximum yield for the resolved product is 50%, high enantiomeric excess can be achieved for the remaining unreacted alcohol.[1]

Troubleshooting Guides

Problem 1: Low or No Reaction Conversion
Possible Cause Troubleshooting Steps
Catalyst Inactivation by Water The titanium-tartrate catalyst is extremely sensitive to water. Ensure all reagents and solvents are rigorously dried. Use freshly activated molecular sieves (3Å or 4Å) in the reaction.[8][10][11][12]
Poor Quality Reagents Use high-purity, anhydrous tert-butyl hydroperoxide (TBHP). Distill titanium (IV) isopropoxide before use.
Incorrect Catalyst Formation Allow sufficient time for the catalyst to pre-form (typically 30 minutes at -20 °C) before adding the substrate and oxidant.[4] The order of addition is crucial; typically, the tartrate is added to the solvent, followed by the titanium isopropoxide.[4]
Low Reaction Temperature While the reaction is typically run at low temperatures (-20 °C), some less reactive substrates may require slightly higher temperatures. However, this can also lead to lower selectivity.
Problem 2: Poor Enantioselectivity (Low ee%)
Possible Cause Troubleshooting Steps
Substrate Structure As mentioned in the FAQs, Z-allylic alcohols often give lower ee%.[8] Consider if a different synthetic route to a trans-isomer is possible. For substrates with bulky substituents, optimizing the tartrate ligand (e.g., switching from DET to DIPT) may improve selectivity.[7]
Incorrect Tartrate Enantiomer Double-check that the correct enantiomer of the tartrate ((+)-DET or (-)-DET) was used for the desired product stereochemistry.
Water Contamination Even small amounts of water can negatively impact enantioselectivity by altering the structure of the active catalyst.[13]
Epoxide Ring-Opening The product epoxy alcohol can be susceptible to ring-opening, which can affect the final enantiomeric purity. Using Ti(OtBu)₄ instead of Ti(OiPr)₄ can sometimes minimize this side reaction.[8]

Quantitative Data: Impact of Substrate Structure on Enantioselectivity

The following tables summarize the effect of allylic alcohol substitution patterns on the enantiomeric excess (ee%) of the Sharpless epoxidation product. Data is adapted from Gao, Y.; Hanson, R. M.; Klunder, J. M.; Ko, S. Y.; Masamune, H.; Sharpless, K. B. J. Am. Chem. Soc.1987 , 109, 5765–5780.[7][11]

Table 1: Effect of trans-Disubstituted Allylic Alcohols

TartrateYield (%)ee (%)
HCH₃(+)-DIPT89>98
HC₇H₁₅(+)-DET9996
HPhenyl(+)-DIPT89>98

Table 2: Effect of cis-Disubstituted Allylic Alcohols

TartrateYield (%)ee (%)
CH₃H(+)-DET8080
C₇H₁₅H(+)-DET7486

Table 3: Effect of Trisubstituted Allylic Alcohols

TartrateYield (%)ee (%)
CH₃CH₃H(-)-DET9094
HCH₃Phenyl(+)-DIPT79>98

Experimental Protocols

Standard Protocol for Sharpless Asymmetric Epoxidation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Allylic alcohol

  • Titanium (IV) isopropoxide [Ti(OiPr)₄]

  • Diethyl L-(+)-tartrate [(+)-DET] or Diethyl D-(-)-tartrate [(-)-DET]

  • Anhydrous tert-butyl hydroperoxide (TBHP) in a hydrocarbon solvent

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Powdered, activated 3Å or 4Å molecular sieves

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), add powdered, activated 3Å or 4Å molecular sieves.[4]

    • Add anhydrous dichloromethane (CH₂Cl₂) and cool the suspension to -20 °C.[4]

    • To the stirred suspension, add the chiral diethyl tartrate (6-12 mol%) followed by titanium (IV) isopropoxide (5-10 mol%). The solution should turn a pale yellow/orange.[4]

    • Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[4]

  • Epoxidation Reaction:

    • Dissolve the allylic alcohol (1 equivalent) in anhydrous dichloromethane and add it to the pre-formed catalyst mixture at -20 °C.[4]

    • Add anhydrous TBHP (1.5-2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at -20 °C.[4]

    • Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-5 hours.[4]

  • Work-up:

    • Upon completion, quench the reaction by the dropwise addition of water or a saturated aqueous solution of sodium sulfite (B76179) at -20 °C.[4][14]

    • Allow the mixture to warm to room temperature and stir for at least 1 hour.[4]

    • A common workup involves adding a 10% NaOH solution saturated with NaCl, pre-cooled to 0°C, and stirring vigorously for 1 hour at 0°C to precipitate titanium salts as a granular solid.[4][14]

    • Filter the mixture through a pad of Celite®, washing the filter cake with dichloromethane.[4]

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification:

    • The crude epoxy alcohol can be purified by flash column chromatography on silica (B1680970) gel.[4]

Visualizations

Sharpless_Epoxidation_Catalytic_Cycle Sharpless Epoxidation Catalytic Cycle Catalyst [Ti(tartrate)(OR)₂]₂ Active_Catalyst Active Monomeric Titanium Complex Catalyst->Active_Catalyst Ligand Exchange Substrate_Complex Titanium-Allylic Alcohol -TBHP Complex Active_Catalyst->Substrate_Complex Allylic Alcohol + TBHP Product_Complex Titanium-Epoxy Alcohol Complex Substrate_Complex->Product_Complex Oxygen Transfer (Epoxidation) Product_Complex->Active_Catalyst Product Release Product 2,3-Epoxyalcohol Product_Complex->Product

Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

Troubleshooting_Workflow Troubleshooting Low Enantioselectivity Start Low ee% Observed Check_Substrate Is the substrate a Z-allylic alcohol? Start->Check_Substrate Consider_Isomer Consider synthetic route to E-isomer. Check_Substrate->Consider_Isomer Yes Check_Water Were all reagents and solvents anhydrous? Check_Substrate->Check_Water No Dry_Reagents Rigorously dry all components and use fresh molecular sieves. Check_Water->Dry_Reagents No Check_Tartrate Was the correct tartrate enantiomer used? Check_Water->Check_Tartrate Yes Verify_Reagent Verify the identity and purity of the tartrate. Check_Tartrate->Verify_Reagent No Optimize_Ligand Consider optimizing the tartrate ligand (e.g., DIPT). Check_Tartrate->Optimize_Ligand Yes

Caption: A workflow for troubleshooting low enantioselectivity.

References

Technical Support Center: Purification of Products from Diisopropyl Tartrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving Diisopropyl Tartrate (DIPT).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in reactions involving this compound?

A1: Common impurities can include unreacted starting materials such as the allylic alcohol, residual DIPT, the titanium catalyst (in the case of Sharpless epoxidation), and side products like diols formed from the opening of the epoxide ring.[1] Degradation products of tartrate-containing molecules may also be present.[2]

Q2: How can I remove the titanium catalyst residue after a Sharpless epoxidation reaction?

A2: A common method for removing the titanium catalyst is through an aqueous workup. One effective procedure involves the addition of an aqueous solution of tartaric acid.[1] This helps to complex with the titanium species and facilitate its removal into the aqueous phase during extraction.

Q3: My product is water-soluble. How can I adapt the extraction procedure?

A3: For water-soluble products, standard aqueous workups can lead to significant product loss. In such cases, consider using a salting-out effect by saturating the aqueous layer with a salt like sodium chloride to decrease the solubility of the organic product. Alternatively, continuous liquid-liquid extraction can be employed. A specialized extraction solvent mixture, such as 3:1 chloroform/isopropanol, has been shown to be effective at extracting aqueous-soluble organic compounds.[3]

Q4: I am observing emulsion formation during the extractive workup. What should I do?

A4: Emulsions can form, especially when using solvents like benzene (B151609) or in the presence of certain impurities.[3] To break an emulsion, you can try adding a saturated brine solution, filtering the mixture through a pad of Celite, or in some cases, allowing the mixture to stand for a prolonged period. Diluting the reaction mixture with more of the extraction solvent before washing can also help prevent emulsion formation.[4]

Q5: What are the best practices for purifying chiral epoxy alcohols produced from Sharpless epoxidation?

A5: Flash chromatography is a widely used technique for purifying epoxy alcohols from Sharpless epoxidation reactions.[5] A common mobile phase is a mixture of ethyl acetate (B1210297) and hexane.[5] For volatile epoxy alcohols, distillation, including bulb-to-bulb distillation, can be an effective purification method.[1] For sensitive compounds, preparative HPLC is another alternative.[1]

Troubleshooting Guides

Poor Separation During Column Chromatography

Symptom: The product co-elutes with impurities, particularly unreacted this compound.

Possible Cause Solution
Inappropriate Solvent System Optimize the mobile phase composition. A gradient elution may be necessary to achieve better separation. For non-polar products, a lower polarity eluent should be used initially.
Column Overloading Reduce the amount of crude product loaded onto the column.
Incorrect Stationary Phase Consider using a different type of silica (B1680970) gel or an alternative stationary phase like alumina.
Low Yield After Purification

Symptom: The final yield of the purified product is significantly lower than expected.

Possible Cause Solution
Product Loss During Extraction For products with some water solubility, minimize the number of aqueous washes or use a saturated brine solution.[6]
Product Degradation on Silica Gel Some epoxy alcohols can be sensitive to the acidic nature of silica gel.[1] Consider using deactivated silica gel (by adding a small percentage of triethylamine (B128534) to the eluent) or switching to a different purification method like distillation or crystallization.
Incomplete Elution from the Column After the main product has eluted, flush the column with a more polar solvent to ensure all the product has been recovered.
Product Decomposition During Distillation

Symptom: The product degrades upon heating during distillation.

Possible Cause Solution
Thermal Instability of the Product Use vacuum distillation to lower the boiling point of the product. For highly sensitive compounds, consider non-thermal purification methods like chromatography or crystallization.
Presence of Acidic or Basic Impurities Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution for acidic impurities) before distillation.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric excess (ee) for products obtained from Sharpless epoxidation reactions using this compound, followed by purification.

Product Purification Method Yield (%) Enantiomeric Excess (ee) (%) Reference
(2S,3S)-3-propyloxiranemethanolFractional Distillation63-6996.4-97.5[1]
(2S,3S)-3-propyloxiranemethanolPreparative HPLC & Bulb-to-Bulb Distillation7896.8[1]
Epoxy prenyl derivativeFlash Chromatography5593[5]

Experimental Protocols

General Extractive Workup
  • Quenching the Reaction: Cool the reaction mixture to the appropriate temperature (often 0 °C or room temperature).

  • Aqueous Wash: Transfer the reaction mixture to a separatory funnel. Add an equal volume of water or a suitable aqueous solution (e.g., saturated sodium bicarbonate, brine).[6]

  • Extraction: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate.[7]

  • Separation: Drain the organic layer. If the product is in the aqueous layer, extract the aqueous layer multiple times with a suitable organic solvent.[7]

  • Drying: Dry the combined organic layers over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.[6]

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.[6]

Flash Column Chromatography
  • Column Packing: Prepare a glass column with a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system (e.g., 20% ethyl acetate in hexane).[5] Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Recrystallization
  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[8]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow reaction This compound Reaction Mixture workup Aqueous Workup (e.g., water, brine wash) reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer (e.g., MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration crude_product Crude Product concentration->crude_product chromatography Column Chromatography crude_product->chromatography distillation Distillation crude_product->distillation recrystallization Recrystallization crude_product->recrystallization pure_product Purified Product chromatography->pure_product distillation->pure_product recrystallization->pure_product

Caption: General purification workflow for products from this compound reactions.

troubleshooting_workflow start Poor Separation in Chromatography check_tlc Review TLC Analysis start->check_tlc streaking Streaking or Tailing? check_tlc->streaking Yes coelution Co-elution of Spots? check_tlc->coelution No reduce_load Reduce Sample Load streaking->reduce_load Overloaded deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) streaking->deactivate_silica Decomposition change_solvent Change Solvent Polarity or Use Gradient Elution coelution->change_solvent change_stationary_phase Change Stationary Phase (e.g., Alumina) coelution->change_stationary_phase success Improved Separation change_solvent->success reduce_load->success deactivate_silica->success change_stationary_phase->success

Caption: Troubleshooting guide for poor chromatographic separation.

References

Effect of temperature and solvent on DIPT catalyst performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the use of Diisopropyl Tartrate (DIPT) catalysts, with a specific focus on optimizing performance by controlling temperature and solvent conditions. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low enantiomeric excess (ee) in DIPT-catalyzed reactions?

A1: Low enantioselectivity can stem from several factors. The most common issues are related to suboptimal reaction conditions, particularly temperature and solvent, followed by the purity of reagents and the catalyst itself. A systematic troubleshooting approach is recommended to identify the root cause.[1][2]

Q2: How does temperature critically affect the performance of the DIPT catalyst?

A2: Temperature is a crucial parameter in achieving high enantioselectivity.[2] Generally, lower reaction temperatures favor the transition state that leads to the desired enantiomer, thus increasing the enantiomeric excess (ee).[2] For the Sharpless Asymmetric Epoxidation, a common application for DIPT catalysts, temperatures around -20 °C are frequently used.[3][4] Increasing the temperature can lead to a higher reaction rate but often at the expense of selectivity.[5] It is essential to find the optimal balance for your specific substrate.

Q3: What is the role of the solvent, and how does its choice impact the reaction outcome?

A3: The solvent plays a profound role in DIPT-catalyzed reactions. Its primary functions include dissolving the reactants and influencing the conformation and stability of the catalyst-substrate complex.[1][6] The purity of the solvent is critical; the presence of water or other impurities can drastically reduce enantioselectivity.[1] Therefore, using anhydrous solvents and adding molecular sieves (typically 3Å or 4Å) is standard practice to maintain anhydrous conditions.[3][7] Dichloromethane (B109758) (CH₂Cl₂) is a commonly used solvent for these reactions.[3][4]

Q4: Can variations in catalyst loading affect performance?

A4: Yes, the catalyst loading can impact the reaction. Typically, 5–10 mol% of the catalyst is used.[7][8] While a higher catalyst loading might increase the reaction rate, it can sometimes negatively affect enantioselectivity.[2] It is often beneficial to screen different catalyst loadings during the optimization phase of your experiment.

Troubleshooting Guide: Low or Inconsistent Enantioselectivity

If you are experiencing lower than expected or variable enantiomeric excess (ee), follow this systematic guide to diagnose and resolve the issue.

Step 1: Evaluate and Optimize Reaction Conditions

  • Temperature Control : Ensure your cooling bath provides consistent and accurate temperature control. Calibrate your thermometer if necessary. Even small fluctuations in temperature can lead to inconsistent results. Lowering the temperature (e.g., from -20 °C to -35 °C) can sometimes improve enantioselectivity, though it may require longer reaction times.[2][8][9]

  • Solvent Quality : Always use a fresh, anhydrous grade solvent. The presence of water is known to be detrimental to enantioselectivity.[1] Consider using freshly distilled solvent and ensure molecular sieves are activated (flame-dried or oven-dried) before use.[3][10]

  • Atmosphere Control : Ensure the reaction is conducted under a pure, inert atmosphere (Nitrogen or Argon) to prevent side reactions and catalyst deactivation. Check for any potential leaks in your setup.[1]

Step 2: Scrutinize Reagent and Catalyst Purity

  • Substrate and Reagents : Trace impurities in the allylic alcohol substrate or the oxidant (e.g., tert-butyl hydroperoxide, TBHP) can inhibit or poison the catalyst.[1] Use reagents from a reliable supplier and purify them if purity is in doubt.

  • Catalyst Quality : The purity and activity of the DIPT and the titanium(IV) isopropoxide are paramount. If you have been using an old batch, consider using a fresh one.[1][2] Small variations in the ligand or metal precursor can have a significant impact on the reaction's outcome.[1]

Step 3: Verify Your Analytical Method

  • Method Validation : An inaccurate analytical method, such as chiral HPLC or GC, can provide misleading ee values. Ensure your method has good separation between enantiomers (Resolution > 1.5) and is validated for accuracy and precision.[1]

Below is a logical workflow to guide your troubleshooting process.

Troubleshooting_Workflow cluster_Start Problem cluster_Steps Troubleshooting Steps cluster_Actions Corrective Actions cluster_End Resolution start Low / Inconsistent ee% step1 Step 1: Check Reaction Conditions start->step1 step2 Step 2: Verify Reagent & Catalyst Purity step1->step2 Conditions OK? action1a Calibrate Thermostat & Lower Temperature step1->action1a Temp. Issue? action1b Use Fresh Anhydrous Solvent & Activated Sieves step1->action1b Solvent Issue? step3 Step 3: Validate Analytical Method step2->step3 Reagents OK? action2 Purify Substrate/Reagents Use Fresh Catalyst step2->action2 action3 Validate HPLC/GC Method: - Resolution > 1.5 - Accuracy & Precision step3->action3 Method Issue? end_node Reproducible High ee% Achieved step3->end_node Method OK? action1a->step1 action1b->step1 action2->step2 action3->step3

Caption: Troubleshooting workflow for low enantioselectivity.

Data on Reaction Parameter Optimization

The following tables summarize how temperature and solvent choices can influence the outcome of DIPT-catalyzed reactions.

Table 1: Effect of Temperature and Tartrate Ligand on Sharpless Epoxidation

This table presents data for the epoxidation of various allylic alcohols, demonstrating the impact of temperature and the specific tartrate ligand (DIPT or DET) on reaction yield and enantiomeric excess (ee).

SubstrateCatalyst SystemTemp (°C)Time (h)Yield (%)ee (%)
(E)-2-Hexen-1-ol5% Ti(Oi-Pr)₄ / 7.5% (+)-DIPT-35279>98
Geraniol5% Ti(Oi-Pr)₄ / 7.4% (+)-DET-200.759591
α-Phenylcinnamyl alcohol5% Ti(Oi-Pr)₄ / 6.0% (+)-DIPT026590
(Z)-2-Hexen-1-ol5% Ti(Oi-Pr)₄ / 7.0% (+)-DIPT-20389>98

(Data adapted from Gao, Y. et al., J. Am. Chem. Soc. 1987, 109, 5765–5780)[8]

Table 2: General Effect of Solvent Polarity on Catalyst Performance

This table provides a conceptual overview of how solvent properties can affect reaction parameters. Specific effects are substrate and catalyst-system dependent and should be determined empirically.

Solvent PropertyPotential Effect on ReactionRationale
Non-polar (e.g., Toluene, Hexane) May decrease catalyst activity or solubility.The polar catalyst complex may not be well-solvated.
Polar Aprotic (e.g., CH₂Cl₂, CHCl₃) Often provides a good balance of solubility and high enantioselectivity.Solvates the catalyst complex without strongly coordinating to the metal center, which could inhibit the reaction.[2]
Polar Protic (e.g., Alcohols) Generally avoided.Can coordinate to the titanium center, displacing the chiral ligand or substrate, and can react with the catalyst complex, leading to deactivation and low ee.
Coordinating (e.g., THF, Acetonitrile) Can decrease reaction rate and enantioselectivity.Competes for coordination sites on the titanium center, disrupting the structure of the active chiral catalyst.[9]

Experimental Protocols

General Protocol for a DIPT-Catalyzed Sharpless Asymmetric Epoxidation

This protocol is a representative example and may require optimization for specific substrates.[3][10]

Materials:

  • Allylic alcohol (1.0 eq.)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Powdered 4Å molecular sieves (approx. 0.5-1.0 g per 10 mmol of substrate)

  • (+)-Diisopropyl tartrate ((+)-DIPT, 0.06 eq.)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄, 0.05 eq.)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane, 1.5-2.0 eq.)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Charge a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and inert gas inlet with powdered 4Å molecular sieves.[3]

  • Add anhydrous dichloromethane to the flask.

  • Cool the resulting suspension to the desired temperature (e.g., -20 °C) using a suitable cooling bath.[3]

  • To the stirred suspension, add (+)-DIPT, followed by the addition of Titanium(IV) isopropoxide.[3]

  • Stir the mixture for at least 30 minutes at -20 °C to allow for the formation of the active catalyst complex.

  • Add the TBHP solution dropwise, ensuring the internal temperature is maintained.[3]

  • Add the allylic alcohol substrate (neat or as a solution in CH₂Cl₂).

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ferrous sulfate.[3]

  • Allow the mixture to warm to room temperature and stir for at least 1 hour.

  • Perform an aqueous workup, extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.

Experimental_Workflow start Start: Assemble Flame-Dried Glassware setup Add Sieves & CH₂Cl₂ Cool to -20 °C start->setup catalyst Add (+)-DIPT & Ti(Oi-Pr)₄ Stir for 30 min setup->catalyst Under N₂/Ar reagents Add TBHP (dropwise) Add Allylic Alcohol catalyst->reagents monitor Monitor Reaction by TLC / GC reagents->monitor quench Quench Reaction (e.g., with water) monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify by Column Chromatography workup->purify end_node End: Isolated Chiral Epoxide purify->end_node

References

Technical Support Center: Enhancing the Stability of the Titanium-DIPT Catalytic Complex

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and enhancing the stability of the titanium-diisopropyl tartrate (DIPT) catalytic complex, commonly used in Sharpless asymmetric epoxidation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability in the titanium-DIPT catalytic complex? A1: The primary cause of instability and deactivation is exposure to water. The titanium(IV) isopropoxide precursor and the active catalytic complex are extremely sensitive to moisture. Water hydrolyzes the titanium alkoxide bonds, leading to the formation of inactive titanium dioxide (TiO₂) oligomers and precipitates. This process irreversibly destroys the catalyst.

Q2: How can I prevent water-induced degradation of the catalyst? A2: Strict anhydrous conditions are critical. This includes using flame-dried glassware, anhydrous solvents (like dichloromethane), and freshly opened or properly stored reagents. Crucially, the addition of activated 3Å or 4Å molecular sieves to the reaction mixture is a standard and highly effective procedure to scavenge trace amounts of water, which significantly improves the catalyst's efficiency and longevity.

Q3: What is the optimal temperature for the Sharpless asymmetric epoxidation reaction? A3: The reaction is typically conducted at low temperatures, with -20°C being the most common and effective temperature for achieving high enantioselectivity. Deviations from this temperature can negatively impact the stability of the catalyst-substrate complex and reduce the enantiomeric excess (ee) of the product.

Q4: Can the titanium-DIPT catalyst be stored? A4: It is highly recommended to prepare the catalyst in situ immediately before use. The complex is not stable for long-term storage, even under an inert atmosphere, due to its high reactivity and sensitivity to trace contaminants.

Troubleshooting Guide

Issue 1: Low or No Enantioselectivity (% ee)

Q: My reaction yields the epoxide, but the enantiomeric excess is very low. What are the likely causes?

A: Low enantioselectivity is a common issue that can almost always be traced back to the integrity of the chiral catalyst complex.

  • Cause 1: Water Contamination. This is the most frequent reason for poor performance. Even trace water can hydrolyze the catalyst, leading to the formation of achiral titanium species that catalyze a non-selective epoxidation, resulting in a racemic or near-racemic product.

    • Solution: Ensure all glassware is rigorously flame-dried under vacuum or in an oven. Use a syringe to handle all liquid reagents under an inert atmosphere (Nitrogen or Argon). Use anhydrous grade solvents and add activated molecular sieves (3Å or 4Å) to the reaction vessel before adding the titanium isopropoxide.

  • Cause 2: Incorrect Ti:DIPT Ratio. The stoichiometry between titanium(IV) isopropoxide and the chiral ligand (DIPT) is crucial for the formation of the active dimeric catalyst. An excess of the tartrate ligand can inhibit reactivity by forming inert Ti(tartrate)₂ species.

    • Solution: An excess of 10-20 mol% of the DIPT ligand relative to the titanium(IV) isopropoxide is generally required for optimal performance. For catalytic versions of the reaction, a common and effective ratio is 5 mol% Ti(OiPr)₄ and 6 mol% DIPT. If the highest possible ee is the primary goal, increasing the loading to 10 mol% Ti and 12 mol% tartrate is recommended.

  • Cause 3: Incorrect Reaction Temperature. The

Technical Support Center: Diisopropyl Tartrate in Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing diisopropyl tartrate (DIPT) in their experiments, with a primary focus on the Sharpless asymmetric epoxidation.

Troubleshooting Guide

This guide addresses common experimental errors encountered when using this compound and provides potential solutions.

Problem ID Issue Potential Causes Recommended Solutions
DIPT-T01Low or No Product Yield 1. Catalyst Inactivation: The titanium(IV) isopropoxide catalyst is highly sensitive to water, which leads to the formation of inactive titanium oxides.[1][2] 2. Reagent Degradation: this compound can hydrolyze over time, especially if not stored properly. The oxidant, tert-butyl hydroperoxide (TBHP), can also decompose. 3. Incorrect Stoichiometry: An improper ratio of the catalyst components (titanium isopropoxide, DIPT) to the substrate and oxidant will result in an inefficient reaction.1. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. The addition of 3Å or 4Å molecular sieves is crucial to scavenge trace amounts of water.[3] 2. Use High-Purity Reagents: Use freshly opened or properly stored DIPT and titanium isopropoxide. The concentration of TBHP should be verified before use. 3. Optimize Reagent Ratios: A typical starting point is 5-10 mol% of the catalyst. However, for sensitive substrates, a higher catalyst loading (up to 50%) may be necessary.[4]
DIPT-T02Low Enantioselectivity (ee%) 1. Incorrect Tartrate Enantiomer: Using the wrong enantiomer of DIPT ((+)-DIPT vs. (-)-DIPT) will produce the opposite enantiomer of the desired product.[5] 2. Racemization of Product: The epoxide product can undergo ring-opening in the presence of water, leading to a racemic mixture of diols.[1][2] 3. Substrate Suitability: While highly effective for many allylic alcohols, the Sharpless epoxidation may show lower selectivity with certain substrates, particularly Z-disubstituted olefins.1. Verify DIPT Enantiomer: Double-check the label and certificate of analysis for the this compound used. 2. Maintain Anhydrous Conditions: As with low yield, strictly anhydrous conditions are critical to prevent product degradation. 3. Consider Alternative Ligands: While DIPT is often preferred for kinetic resolution of secondary allylic alcohols, Diethyl Tartrate (DET) may provide better results for other substrates.[6]
DIPT-T03Inconsistent Results 1. Temperature Fluctuations: The Sharpless epoxidation is highly temperature-sensitive. Inconsistent cooling can lead to variable reaction rates and selectivity. The reaction is typically initiated at a low temperature (e.g., -70°C) and allowed to warm slowly.[4] 2. Atmospheric Moisture: Performing the reaction open to the atmosphere can introduce water and compromise the catalyst.1. Precise Temperature Control: Use a reliable cooling bath (e.g., dry ice/acetone) and monitor the internal reaction temperature closely.[6] 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: this compound (DIPT) is most commonly used as a chiral ligand in the Sharpless asymmetric epoxidation.[7][8] This reaction converts primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity.[6][9] These epoxyalcohols are valuable intermediates in the synthesis of a wide range of pharmaceuticals and natural products.[7]

Q2: How should this compound be stored?

A2: this compound should be stored in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition. It is important to protect it from moisture to prevent hydrolysis.

Q3: What is the role of molecular sieves in reactions involving this compound?

A3: Molecular sieves (typically 3Å or 4Å) are essential for maintaining anhydrous conditions in the Sharpless epoxidation.[3] They absorb moisture from the solvent and reagents, which is critical as water deactivates the titanium catalyst and can lead to the ring-opening of the epoxide product.[1][2]

Q4: Can I reuse the catalyst complex formed with this compound?

A4: In a standard homogeneous Sharpless epoxidation, the catalyst is consumed during the workup. However, research has been conducted on immobilizing the tartrate ligand on polymer supports to create heterogeneous catalysts that can be recovered and reused, though they may exhibit lower activity.[6]

Q5: How do I choose between (+)-DIPT and (-)-DIPT?

A5: The choice of DIPT enantiomer determines the stereochemistry of the resulting epoxide. A mnemonic can be used for prediction: when the allylic alcohol is drawn with the hydroxyl group in the bottom right corner, (+)-DIPT directs epoxidation to the bottom face of the alkene, while (-)-DIPT directs it to the top face.[5]

Experimental Protocol: Sharpless Asymmetric Epoxidation

This protocol is a general guideline for the asymmetric epoxidation of a primary allylic alcohol using (+)-DIPT.

Materials:

  • Titanium(IV) isopropoxide

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • Allylic alcohol (substrate)

  • tert-Butyl hydroperoxide (TBHP) in toluene (B28343) (anhydrous)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • 3Å Molecular sieves (activated)

  • Dry ice/acetone bath

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add activated 3Å molecular sieves.

  • Add anhydrous dichloromethane to the flask.

  • Cool the flask to -20°C using a dry ice/acetone bath.[6]

  • To the stirred suspension, add (+)-DIPT (0.06 eq.).

  • Add titanium(IV) isopropoxide (0.05 eq.) and stir the mixture for 30 minutes at -20°C.[6]

  • Slowly add a solution of TBHP (1.5-2.0 eq.) dropwise, ensuring the temperature remains at -20°C.

  • Add the allylic alcohol (1.0 eq.) to the reaction mixture and continue stirring at -20°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is typically quenched, and the product is isolated and purified via column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_glass Oven-dried Glassware prep_solvent Anhydrous Dichloromethane prep_ms Activated 3Å Molecular Sieves setup_cooling Cool to -20°C prep_ms->setup_cooling setup_dipt Add (+)-DIPT setup_cooling->setup_dipt setup_ti Add Ti(OiPr)4 setup_dipt->setup_ti setup_stir Stir for 30 min setup_ti->setup_stir setup_tbhp Add TBHP setup_stir->setup_tbhp setup_substrate Add Allylic Alcohol setup_tbhp->setup_substrate setup_monitor Monitor Reaction (TLC/GC) setup_substrate->setup_monitor workup_quench Quench Reaction setup_monitor->workup_quench workup_extract Extraction workup_quench->workup_extract workup_purify Column Chromatography workup_extract->workup_purify

Caption: A flowchart of the Sharpless asymmetric epoxidation experimental procedure.

Catalytic_Cycle catalyst [Ti(DIPT)(OiPr)2]2 substrate_complex Active Ti-Substrate Complex catalyst->substrate_complex + Allylic Alcohol + TBHP oxygen_transfer Oxygen Transfer substrate_complex->oxygen_transfer product_complex Ti-Product Complex oxygen_transfer->product_complex product_complex->catalyst - Epoxy Alcohol - t-BuOH

Caption: The catalytic cycle of the Sharpless asymmetric epoxidation.

References

Validation & Comparative

Diisopropyl Tartrate (DIPT) vs. Diethyl Tartrate (DET) in Asymmetric Epoxidation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, enabling the predictable and highly enantioselective conversion of prochiral allylic alcohols into valuable chiral epoxy alcohols. These products serve as versatile intermediates in the synthesis of numerous pharmaceuticals, natural products, and other complex organic molecules. The success of this reaction hinges on the choice of the chiral ligand, with diisopropyl tartrate (DIPT) and diethyl tartrate (DET) being the most commonly employed. This guide provides a comprehensive comparison of DIPT and DET, supported by experimental data, to aid researchers in selecting the optimal ligand for their specific synthetic needs.

Performance Comparison: DIPT vs. DET

The selection between DIPT and DET as the chiral ligand in the Sharpless asymmetric epoxidation can significantly influence the enantioselectivity (ee%) and yield of the reaction. The optimal choice is often dependent on the specific structure of the allylic alcohol substrate.

Generally, both ligands provide high levels of enantioselectivity. However, this compound (DIPT) is often favored for the kinetic resolution of secondary allylic alcohols and can lead to higher selectivity in certain cases.[1] The bulkier isopropyl groups of DIPT can create a more sterically demanding chiral environment around the titanium center, leading to enhanced facial discrimination of the prochiral olefin.

The following tables summarize the performance of DIPT and DET in the asymmetric epoxidation of various allylic alcohols under catalytic conditions.

Table 1: Asymmetric Epoxidation of Geraniol

LigandCatalyst SystemTemperature (°C)Time (h)Yield (%)ee (%)Reference
(+)-DETTi(Oi-Pr)₄/TBHP-203.59591J. Am. Chem. Soc. 1987, 109, 5765–5780

Table 2: Asymmetric Epoxidation of Various Allylic Alcohols

SubstrateLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)ee (%)Reference
(E)-2-Hexen-1-ol(+)-DIPT5-20389>98J. Am. Chem. Soc. 1987, 109, 5765–5780
(E)-α-Phenylcinnamyl alcohol(+)-DET4.7-12118895J. Am. Chem. Soc. 1987, 109, 5765–5780
(E)-2-Nonen-1-ol(+)-DIPT5-35279>98J. Am. Chem. Soc. 1987, 109, 5765–5780
(Z)-2-Buten-1-ol(+)-DET5-200.759591J. Am. Chem. Soc. 1987, 109, 5765–5780
Cinnamyl alcohol(+)-DIPT5026590J. Am. Chem. Soc. 1987, 109, 5765–5780
(E)-4-Tridecen-3-ol(+)-DET10-10297486J. Am. Chem. Soc. 1987, 109, 5765–5780
(E)-2-Methyl-2-penten-1-ol(-)-DET120-2059094J. Am. Chem. Soc. 1987, 109, 5765–5780

Experimental Protocols

The following are generalized experimental protocols for conducting a Sharpless asymmetric epoxidation using either DIPT or DET.

Materials:

  • Allylic alcohol

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT) or (+)-Diethyl tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane (B31447) or toluene)

  • Powdered 3Å or 4Å molecular sieves

  • Inert gas (Nitrogen or Argon)

Protocol for Asymmetric Epoxidation using this compound (DIPT)
  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves (approximately 0.5-1.0 g per 10 mmol of allylic alcohol).

  • Anhydrous dichloromethane is added to the flask.

  • The flask is cooled to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • To the stirred suspension, (+)-diisopropyl tartrate (0.06 eq.) is added.

  • Titanium(IV) isopropoxide (0.05 eq.) is then added, and the mixture is stirred for 30 minutes at -20 °C, during which the color should turn from colorless to a pale yellow.

  • A solution of TBHP (1.5-2.0 eq.) is added dropwise while maintaining the temperature at -20 °C.

  • The allylic alcohol (1.0 eq.) is added, and the reaction mixture is stirred at -20 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures.

Protocol for Asymmetric Epoxidation using Diethyl Tartrate (DET)

The protocol for using DET is very similar to that of DIPT. The primary difference is the substitution of DIPT with an equimolar amount of DET.

  • Follow steps 1-3 from the DIPT protocol.

  • To the stirred suspension, (+)-diethyl tartrate (0.06 eq.) is added.

  • Follow steps 5-9 from the DIPT protocol.

Catalytic Cycle and Mechanism

The Sharpless asymmetric epoxidation proceeds through a well-defined catalytic cycle involving a dimeric titanium-tartrate complex. The chiral tartrate ligand creates a C₂-symmetric environment that directs the tert-butyl hydroperoxide to one face of the allylic alcohol, leading to the observed high enantioselectivity.

The key steps in the catalytic cycle are:

  • Catalyst Formation: Titanium(IV) isopropoxide reacts with the chiral dialkyl tartrate to form a dimeric active catalyst.

  • Ligand Exchange: The allylic alcohol and tert-butyl hydroperoxide (TBHP) displace isopropoxide ligands on the titanium center.

  • Oxygen Transfer: The coordinated TBHP delivers an oxygen atom to the double bond of the allylic alcohol in a stereocontrolled manner.

  • Product Release: The resulting epoxy alcohol dissociates from the titanium complex, regenerating the active catalyst for the next cycle.

Sharpless_Epoxidation_Cycle cluster_main Sharpless Asymmetric Epoxidation Catalyst [Ti(tartrate)(OiPr)₂]₂ Intermediate Ti-tartrate-alcohol-TBHP Complex Catalyst->Intermediate Ligand Exchange Substrates Allylic Alcohol + t-BuOOH Substrates->Intermediate Coordination Intermediate->Catalyst Catalyst Regeneration Product Epoxy Alcohol Intermediate->Product Oxygen Transfer Byproduct t-BuOH + i-PrOH Intermediate->Byproduct Release

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

Conclusion

Both this compound (DIPT) and diethyl tartrate (DET) are highly effective chiral ligands for the Sharpless asymmetric epoxidation, consistently delivering high yields and excellent enantioselectivities. The choice between the two is often substrate-dependent, with DIPT sometimes offering superior selectivity, particularly in the kinetic resolution of secondary allylic alcohols. The provided experimental data and protocols offer a valuable resource for researchers to make an informed decision and optimize their synthetic strategies. The robustness and predictability of the Sharpless epoxidation, facilitated by these chiral tartrate ligands, continue to make it an indispensable tool in modern organic synthesis.

References

A Comparative Guide to Alternative Chiral Ligands for Titanium-Catalyzed Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sharpless-Katsuki asymmetric epoxidation, a cornerstone of stereoselective synthesis, has provided a reliable method for the enantioselective oxidation of allylic alcohols for decades. Its success is largely attributed to the use of diethyl tartrate (DET) or diisopropyl tartrate (DIPT) as chiral ligands in conjunction with a titanium(IV) isopropoxide catalyst. However, the quest for improved reactivity, broader substrate scope, and milder reaction conditions has driven the development of alternative chiral ligands. This guide offers an objective comparison of the performance of prominent alternative ligand classes—Salan, Salalen, and BINOL—with the benchmark Sharpless-Katsuki system, supported by experimental data.

Performance Comparison of Chiral Ligands

The following tables summarize the performance of various chiral ligands in titanium-catalyzed epoxidation, highlighting enantiomeric excess (ee%), yield, and reaction conditions for different substrates. It is important to note that a direct head-to-head comparison is challenging due to variations in optimized reaction conditions reported in the literature. This data is presented to showcase the capabilities of each ligand system under its reported optimal conditions.

Table 1: Epoxidation of Allylic Alcohols
SubstrateLigandOxidantCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
(E)-2-Hexen-1-ol(+)-DETTBHP5-10-202.58594
Geraniol(+)-DETTBHP5-10-203.59591
(S)-1-Octen-3-olSalalenH₂O₂1RT2498>99 (syn)
(R)-1-Undecen-3-olSalalenH₂O₂2RT4895>99 (syn)
Table 2: Epoxidation of Unfunctionalized Olefins
SubstrateLigandOxidantCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1-DeceneNitro-SalalenH₂O₂0.1RT-9094
IndeneSalanH₂O₂2RT-9198
StyreneSalanH₂O₂0.5RT-70-

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized based on common procedures found in the literature.

Sharpless-Katsuki Asymmetric Epoxidation (General Procedure)
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous dichloromethane (B109758) (CH₂Cl₂).

  • Cool the solvent to -20 °C.

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄) followed by the chiral tartrate ligand (e.g., (+)-DET) (5-10 mol%).

  • Stir the mixture for 30 minutes at -20 °C to allow for catalyst formation.

  • Add the allylic alcohol substrate.

  • Add tert-butyl hydroperoxide (TBHP) in toluene (B28343) dropwise.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium hydroxide (B78521) saturated with sodium chloride.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Titanium-Salan/Salalen Catalyzed Epoxidation with H₂O₂ (General Procedure)
  • In a round-bottom flask, dissolve the Salan or Salalen ligand (0.5-2 mol%) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Add titanium(IV) isopropoxide (Ti(OiPr)₄) to the solution to form the catalyst in situ. Stir for 30 minutes at room temperature.[1]

  • Add the olefin substrate to the catalyst mixture.

  • Add aqueous hydrogen peroxide (H₂O₂) dropwise to the reaction mixture. A phosphate (B84403) buffer may be added to maintain a specific pH.[1]

  • Stir the reaction at room temperature and monitor by TLC or gas chromatography (GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Key Reaction Pathways and Workflows

The following diagrams illustrate the logical flow of the catalyst formation and the subsequent epoxidation reaction.

Catalyst_Formation cluster_sharpless Sharpless Catalyst Formation cluster_salan Salan/Salalen Catalyst Formation Ti_source Ti(O-iPr)₄ Sharpless_Catalyst Active Dimeric Titanium-Tartrate Complex Ti_source->Sharpless_Catalyst Ligand Exchange Tartrate Chiral Tartrate (e.g., (+)-DET) Tartrate->Sharpless_Catalyst Ti_source2 Ti(O-iPr)₄ Salan_Catalyst Active Titanium-Salan/Salalen Complex (in situ) Ti_source2->Salan_Catalyst Complexation Salan_Ligand Salan/Salalen Ligand Salan_Ligand->Salan_Catalyst

Catalyst Formation Pathways.

Epoxidation_Workflow Start Start Catalyst_Formation In Situ Catalyst Formation Start->Catalyst_Formation Substrate_Addition Addition of Olefin Substrate Catalyst_Formation->Substrate_Addition Oxidant_Addition Addition of Oxidant (TBHP or H₂O₂) Substrate_Addition->Oxidant_Addition Reaction Asymmetric Epoxidation Oxidant_Addition->Reaction Workup Reaction Quench & Workup Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Enantioenriched Epoxide Purification->Product

General Experimental Workflow.

Concluding Remarks

While the Sharpless-Katsuki epoxidation remains a robust and highly utilized method, the development of alternative chiral ligands has significantly expanded the toolbox for asymmetric epoxidation. Salan and Salalen ligands, in particular, have shown exceptional promise, especially with the environmentally benign oxidant hydrogen peroxide, for the epoxidation of both allylic alcohols and unfunctionalized olefins, often with outstanding enantioselectivity. The choice of ligand and reaction conditions should be tailored to the specific substrate and desired outcome. This guide provides a starting point for researchers to explore these alternative systems and advance their synthetic endeavors.

References

A Comparative Guide to Determining Enantiomeric Excess of Epoxy Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and development of chiral epoxy alcohols, which are valuable building blocks in the pharmaceutical industry. The stereochemistry of these molecules can dramatically influence their biological activity, making accurate ee determination essential for quality control and regulatory compliance. This guide provides an objective comparison of the principal analytical methods used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).

Data Presentation: A Quantitative Comparison of Methods

The selection of an appropriate analytical technique depends on various factors, including the physicochemical properties of the epoxy alcohol, the required sensitivity, and the desired sample throughput. The following table summarizes the key performance characteristics of each method.

ParameterChiral HPLCChiral GCNMR SpectroscopyCircular Dichroism (CD)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.Diastereomeric differentiation of enantiomers in the presence of a chiral solvating agent or after derivatization with a chiral derivatizing agent.Differential absorption of left and right circularly polarized light by chiral molecules.
Typical Accuracy (Precision as %RSD) < 2%[1][2]< 5%[1]Variable, can be < 5%[1]Can be used for quantitative analysis, but precision depends on the specific method and calibration.
Limit of Detection (LOD) ng/mL to µg/mL range[1][3][4]pg to ng range[1]Typically in the mg to µg range[1]µM concentrations are often required.[5]
Analysis Time per Sample 10 - 30 minutes[1]5 - 20 minutes[1]< 10 minutes for data acquisition[6][7]Rapid, measurements can be taken in minutes.
Sample Requirements Small sample volume (µL), requires dissolution in a suitable solvent.Requires volatile and thermally stable analytes; derivatization is often necessary.[1]Requires a higher concentration of the analyte (mg) in a deuterated solvent.[1]Requires a pure sample in a suitable transparent solvent; concentration needs to be carefully optimized.[8][9][10]
Derivatization Often not required.Frequently required to improve volatility and separation.[11]Often required (e.g., Mosher's esters) or use of chiral solvating agents.[12][13][14][15][16]Generally not required, but can be used with chromophoric derivatizing agents to enhance the signal.[5]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflows for each method and the logical relationship in Mosher's ester analysis for NMR spectroscopy.

HPLC_Workflow Chiral HPLC Experimental Workflow A Sample Preparation (Dissolve in mobile phase) C Injection A->C B Column Equilibration (Flush with mobile phase) B->C D Chromatographic Separation (Chiral Stationary Phase) C->D E Detection (e.g., UV, MS) D->E F Data Analysis (Peak integration and ee calculation) E->F

Caption: General workflow for ee determination using Chiral HPLC.

GC_Workflow Chiral GC Experimental Workflow cluster_0 Optional A Derivatization (e.g., Acetylation) C Injection (Split/Splitless) A->C B Sample Preparation (Dissolve in appropriate solvent) B->A B->C D Separation in GC Column (Chiral Stationary Phase) C->D E Detection (e.g., FID, MS) D->E F Data Analysis (Peak integration and ee calculation) E->F

Caption: General workflow for ee determination using Chiral GC.

NMR_Workflow NMR Spectroscopy Experimental Workflow cluster_1 Method A: Chiral Solvating Agent cluster_2 Method B: Chiral Derivatizing Agent (e.g., Mosher's Acid) A Dissolve epoxy alcohol in deuterated solvent B Add Chiral Solvating Agent A->B E NMR Sample Preparation B->E C React epoxy alcohol with (R)- and (S)-Mosher's acid separately D Isolate diastereomeric esters C->D D->E F 1H NMR Data Acquisition E->F G Data Analysis (Integration of diastereotopic signals) F->G

Caption: Workflow for ee determination using NMR Spectroscopy.

CD_Workflow Circular Dichroism Experimental Workflow A Sample Preparation (Dissolve in a transparent solvent, optimize concentration) C CD Spectrum Acquisition A->C B Instrument Setup (Nitrogen purge, baseline correction) B->C D Data Analysis (Comparison with standards or Exciton-Coupled CD) C->D

Caption: General workflow for ee determination using Circular Dichroism.

Mosher_Logic Logic of Mosher's Ester Analysis A Chiral Epoxy Alcohol (Mixture of Enantiomers) B React with (R)-Mosher's Acid A->B C React with (S)-Mosher's Acid A->C D Mixture of Diastereomers (R,R) and (S,R) esters B->D E Mixture of Diastereomers (R,S) and (S,S) esters C->E F 1H NMR Analysis D->F G 1H NMR Analysis E->G H Compare chemical shifts (Δδ = δS - δR) of diastereotopic protons F->H G->H I Determine Absolute Configuration and Enantiomeric Excess H->I

Caption: Logical diagram of Mosher's ester analysis for absolute configuration and ee determination.

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is widely applicable and often provides baseline separation of enantiomers.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or other suitable detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are commonly used for epoxy alcohols.[3][4]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol). The ratio is optimized to achieve the best separation.[3]

  • Protocol:

    • Sample Preparation: Dissolve a small amount of the epoxy alcohol (e.g., 1 mg/mL) in the mobile phase.

    • Column Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

    • Injection: Inject a small volume (e.g., 5-20 µL) of the sample solution.

    • Detection: Monitor the elution of the enantiomers at a suitable wavelength (e.g., 220 nm or 254 nm if the molecule has a chromophore).

    • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

This technique is suitable for volatile and thermally stable epoxy alcohols. Derivatization is often required.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Stationary Phase (CSP): Cyclodextrin-based capillary columns (e.g., β-DEX™, γ-DEX™) are frequently used.

  • Protocol:

    • Derivatization (if necessary): To increase volatility and improve separation, the hydroxyl group of the epoxy alcohol can be derivatized, for example, by acetylation with acetic anhydride (B1165640) and pyridine.[11]

    • Sample Preparation: Dissolve the derivatized or underivatized epoxy alcohol in a volatile solvent (e.g., hexane, dichloromethane).

    • Injection: Inject a small volume (e.g., 1 µL) into the GC injector, typically in split mode.

    • Temperature Program: Utilize a temperature program to elute the enantiomers. For example, start at a lower temperature and ramp up to a higher temperature.

    • Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess as described for HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR offers a rapid method for ee determination, often without the need for chromatographic separation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Method 1: Using a Chiral Solvating Agent (CSA)

    • Protocol:

      • Dissolve a known amount of the epoxy alcohol (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

      • Acquire a standard ¹H NMR spectrum.

      • Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

      • Acquire another ¹H NMR spectrum. The signals of the enantiomers should be resolved into two distinct sets of peaks.

      • Integrate a pair of well-resolved signals corresponding to the two diastereomeric complexes to determine the enantiomeric ratio.

  • Method 2: Mosher's Ester Analysis (Chiral Derivatizing Agent)

    • Protocol: [12][13][14][15][16]

      • In two separate reactions, react the epoxy alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride).

      • After the reactions are complete, purify the resulting diastereomeric Mosher's esters.

      • Dissolve each diastereomeric ester in a deuterated solvent and acquire ¹H NMR spectra.

      • By comparing the chemical shifts of protons near the chiral center in the two spectra (Δδ = δS - δR), the absolute configuration can be determined.

      • Integration of the signals in the spectrum of one of the diastereomeric mixtures allows for the calculation of the enantiomeric excess.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for studying chiral molecules and can be used for quantitative analysis of enantiomeric excess.

  • Instrumentation: A CD spectropolarimeter.

  • Protocol:

    • Sample Preparation: Dissolve the epoxy alcohol in a solvent that is transparent in the wavelength range of interest (e.g., hexane, methanol). The concentration must be carefully optimized to keep the absorbance in the optimal range (typically below 1.0).[10]

    • Instrument Setup: Purge the instrument with nitrogen gas and record a baseline spectrum of the solvent in the same cuvette.

    • Spectrum Acquisition: Record the CD spectrum of the sample over the appropriate wavelength range.

    • Data Analysis: The enantiomeric excess can be determined by comparing the CD signal intensity of the sample to that of a pure enantiomer standard. Alternatively, for some systems, exciton-coupled circular dichroism (ECCD) can be used to determine the absolute configuration and ee without a standard.[5]

Conclusion

The choice of method for determining the enantiomeric excess of epoxy alcohols is a multifaceted decision that requires careful consideration of the sample's properties, the available instrumentation, and the specific goals of the analysis. Chiral HPLC and GC are robust and highly accurate chromatographic techniques that are the workhorses of many analytical laboratories. NMR spectroscopy offers a rapid and non-separative alternative, particularly useful for high-throughput screening and for gaining structural information. Circular dichroism provides a sensitive spectroscopic method that can, in some cases, also provide information on the absolute configuration. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and efficacy of their chiral epoxy alcohol products.

References

A Comparative Guide to Chiral HPLC Analysis of Products from DIPT-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of chiral molecules is a cornerstone of modern pharmaceutical and chemical research. Diisopropyl tartrate (DIPT)-catalyzed reactions, most notably the Sharpless asymmetric epoxidation, are pivotal in producing enantiomerically enriched epoxy alcohols, which are versatile building blocks for a wide range of biologically active compounds. The accurate determination of the enantiomeric excess (ee) and the overall reaction outcome is critical for process optimization and quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a primary analytical technique for this purpose. This guide provides an objective comparison of chiral HPLC with alternative methods for the analysis of products from DIPT-catalyzed reactions, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique for determining the enantiomeric purity of products from DIPT-catalyzed reactions depends on several factors, including the nature of the analyte, the required sensitivity, analysis time, and available instrumentation. While chiral HPLC is a widely adopted and robust method, chiral Gas Chromatography (GC) and chiral Supercritical Fluid Chromatography (SFC) present viable alternatives with distinct advantages.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Supercritical Fluid Chromatography (SFC)
Applicability Broad applicability to a wide range of epoxy alcohols and their derivatives.Suitable for volatile and thermally stable epoxy alcohols. Derivatization may be required for polar analytes.Broad applicability, particularly advantageous for thermally labile and polar compounds.
Typical Column Polysaccharide-based (e.g., Chiralpak AD-H, Chiralcel OD-H)Cyclodextrin-based (e.g., Rt-βDEX)Polysaccharide-based (similar to HPLC)
Mobile Phase n-Hexane/Alcohol mixtures (e.g., Ethanol, 2-Propanol)Inert gas (e.g., Helium, Hydrogen)Supercritical CO₂ with alcohol modifiers
Analysis Time Typically 10-30 minutes.[1][2]Can be faster than HPLC, often under 15 minutes.Generally faster than HPLC, with analysis times often under 10 minutes.[3][4]
Resolution Generally provides good to excellent resolution (Rs > 1.5).[1][2]Can achieve high resolution, baseline separation is common.Often provides superior or complementary selectivity to HPLC.[5]
Linearity (R²) Excellent ( > 0.999).[1][2]Typically excellent ( > 0.99).Excellent ( > 0.999).[6]
Limit of Detection (LOD) Low (e.g., ~1.5 µg/mL).[1][2]Can be very low, depending on the detector and analyte volatility.Comparable to HPLC.
Precision (%RSD) High (< 1% for retention time, < 5% for area).[1][2]Generally high.High.[6]
Solvent Consumption Moderate to high, depending on the method.Minimal (only carrier gas).Significantly lower organic solvent consumption compared to HPLC.[3][5]
Throughput Moderate.High.High, due to faster analysis and equilibration times.[5]

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of epoxy alcohols derived from DIPT-catalyzed reactions using chiral HPLC, GC, and SFC.

Chiral HPLC Protocol

This protocol is based on the successful separation of glycidyl (B131873) tosylate enantiomers, a derivative of glycidol (B123203) produced from the Sharpless epoxidation of allyl alcohol.[1][2]

1. Sample Preparation:

  • The epoxy alcohol product is derivatized with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) to form the corresponding tosylate. This derivatization is often performed to improve chromatographic separation and UV detection.

  • The reaction mixture is then quenched, extracted with an organic solvent, and the solvent is evaporated.

  • The residue is redissolved in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane/Ethanol (70/30, v/v)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 220 nm

  • Injection Volume: 20 µL

3. Data Analysis:

  • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [ (Area E1 - Area E2) / (Area E1 + Area E2) ] x 100

Chiral GC Protocol

This protocol is a general guideline for the analysis of volatile epoxy alcohols.

1. Sample Preparation:

  • For direct analysis, the sample can be diluted in a suitable solvent (e.g., dichloromethane).

  • If derivatization is necessary to improve volatility or thermal stability, common derivatizing agents for alcohols include silylating agents (e.g., BSTFA) or acylating agents (e.g., acetic anhydride).

2. GC Conditions:

  • Column: Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp: 5°C/min to 180°C.

    • Hold at 180°C for 5 min.

  • Injector Temperature: 250°C

  • Detector: Flame Ionization Detector (FID) at 250°C

  • Injection: Split mode (e.g., 50:1)

3. Data Analysis:

  • The % ee is calculated from the peak areas of the two enantiomers as described in the HPLC protocol.

Chiral SFC Protocol

Chiral SFC offers a "greener" and often faster alternative to HPLC.[3][5]

1. Sample Preparation:

  • The sample is typically dissolved in a solvent compatible with the SFC mobile phase, often the alcohol modifier used.

2. SFC Conditions:

  • Column: Chiralpak AD-3 (150 x 4.6 mm, 3 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: Supercritical CO₂ and Methanol (e.g., 80:20 v/v).

  • Flow Rate: 3.0 mL/min.

  • Back Pressure Regulator (BPR): 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV-Vis detector (wavelength dependent on the analyte) or Mass Spectrometer (MS).

3. Data Analysis:

  • The % ee is calculated from the peak areas of the two enantiomers as described in the HPLC protocol.

Visualizations

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

DIPT_Catalyzed_Reaction_Workflow cluster_reaction DIPT-Catalyzed Reaction (Sharpless Epoxidation) cluster_analysis Chiral Analysis Allylic_Alcohol Allylic Alcohol Reaction Asymmetric Epoxidation Allylic_Alcohol->Reaction DIPT This compound (DIPT) DIPT->Reaction Titanium_Isopropoxide Titanium (IV) Isopropoxide Titanium_Isopropoxide->Reaction Oxidant Oxidant (t-BuOOH) Oxidant->Reaction Epoxy_Alcohol Chiral Epoxy Alcohol Product Reaction->Epoxy_Alcohol Sample_Prep Sample Preparation (e.g., Derivatization) Epoxy_Alcohol->Sample_Prep Chiral_Separation Chiral Separation (HPLC, GC, or SFC) Sample_Prep->Chiral_Separation Data_Analysis Data Analysis Chiral_Separation->Data_Analysis ee_Determination Enantiomeric Excess (ee) Determination Data_Analysis->ee_Determination

Caption: Workflow of DIPT-catalyzed reaction and subsequent chiral analysis.

Analytical_Method_Comparison cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_sfc Chiral SFC center_node Analysis of DIPT-Reaction Products HPLC_Advantages Advantages: - Robust and widely applicable - Excellent resolution and precision center_node->HPLC_Advantages GC_Advantages Advantages: - Fast analysis - Minimal solvent use - High resolution center_node->GC_Advantages SFC_Advantages Advantages: - Very fast analysis - Low organic solvent consumption ('Green' technique) - High throughput center_node->SFC_Advantages HPLC_Disadvantages Disadvantages: - Moderate analysis time - Higher solvent consumption GC_Disadvantages Disadvantages: - Requires volatile and thermally stable analytes - Derivatization often necessary SFC_Disadvantages Disadvantages: - Requires specialized instrumentation

Caption: Comparison of key features for different chiral analysis techniques.

Conclusion

The selection of an appropriate analytical method for products of DIPT-catalyzed reactions is a critical decision in the research and development process. Chiral HPLC remains a robust and versatile technique with a wealth of established protocols and a broad range of commercially available chiral stationary phases.[7][8][9] However, for laboratories equipped with the necessary instrumentation, chiral GC and chiral SFC offer significant advantages in terms of speed, throughput, and reduced environmental impact. Chiral SFC, in particular, is emerging as a powerful, "greener" alternative to HPLC for both analytical and preparative-scale chiral separations.[3][5] The ultimate choice of method will depend on the specific requirements of the analysis, including the physicochemical properties of the analyte, the desired sample throughput, and the available resources. This guide provides the foundational information to make an informed decision and to implement a reliable analytical workflow for the characterization of these important chiral building blocks.

References

A Comparative Performance Guide to (R,R)- and (S,S)-Diisopropyl Tartrate in Asymmetric Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis, enabling the predictable and highly enantioselective conversion of primary and secondary allylic alcohols to 2,3-epoxyalcohols. This reaction's efficacy is critically dependent on the chiral ligand employed, with Diisopropyl tartrate (DIPT) being a prominent choice. This guide provides an objective comparison of the performance of the two enantiomers of DIPT, (R,R)- and (S,S)-DIPT, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and experimental design.

Performance Comparison

The choice between (R,R)-Diisopropyl tartrate [(-)-DIPT] and (S,S)-Diisopropyl tartrate [(+)-DIPT] dictates the stereochemical outcome of the Sharpless epoxidation. As a fundamental principle of this reaction, the two enantiomers of the tartrate ligand deliver the epoxide from opposite faces of the allylic alcohol, resulting in the formation of enantiomeric products. The enantioselectivity is typically very high for both ligands, often exceeding 90-95% enantiomeric excess (ee).

The following tables summarize the performance of (+)-DIPT and (-)-DIPT in the asymmetric epoxidation of various allylic alcohols. It is a well-established principle that for a given substrate, the use of the enantiomeric tartrate will result in the formation of the enantiomeric product with a similarly high level of enantioselectivity.

SubstrateChiral LigandYield (%)Enantiomeric Excess (ee %)Product ConfigurationReference
Geraniol(+)-DIPT77>95(2R,3R)[1][2]
Geraniol(-)-DIPT8091(2S,3S)[1][2]
Nerol(+)-DIPT7791(2S,3S)[1][2]
(E)-α-Phenylcinnamyl alcohol(+)-DIPT89>98(2R,3R)[1]
(Z)-α-Phenylcinnamyl alcohol(+)-DIPT8596(2S,3R)[1]
(E)-2-Hexen-1-ol(+)-DIPT8095(2R,3R)[1]
Cinnamyl alcohol(+)-DIPT8096(2R,3R)[1]
Allyl alcohol(+)-DIPT6590(R)[1]

Experimental Protocols

The following is a general protocol for the catalytic Sharpless asymmetric epoxidation. Optimal conditions may vary depending on the specific substrate.

Materials:

  • Allylic alcohol

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT) or (-)-Diisopropyl tartrate ((-)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a hydrocarbon solvent (e.g., toluene (B28343) or isooctane)

  • Powdered, activated 4Å molecular sieves

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH₂Cl₂) and powdered, activated 4Å molecular sieves.

  • The flask is cooled to -20 °C.

  • To the stirred suspension, add the chiral this compound (e.g., (+)-DIPT, 0.06 eq.).

  • Titanium(IV) isopropoxide (0.05 eq.) is then added, and the resulting mixture is stirred for at least 30 minutes at -20 °C to allow for the formation of the catalyst complex.

  • A solution of tert-butyl hydroperoxide (1.5-2.0 eq.) is added dropwise, ensuring the internal temperature is maintained at or below -20 °C.

  • The allylic alcohol (1.0 eq.) is then added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ferrous sulfate.

  • The mixture is allowed to warm to room temperature and stirred for at least one hour.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

  • The enantiomeric excess of the purified epoxy alcohol is determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR or GC analysis.

Mandatory Visualization

Sharpless Asymmetric Epoxidation Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Sharpless asymmetric epoxidation. The reaction proceeds through a dimeric titanium-tartrate complex.

Sharpless_Epoxidation_Cycle cluster_main Catalytic Cycle catalyst [Ti(DIPT)(OiPr)2]2 (Active Catalyst) complex1 Ligand Exchange with Allylic Alcohol (ROH) catalyst->complex1 - iPrOH complex2 Ligand Exchange with TBHP (tBuOOH) complex1->complex2 - iPrOH loaded_catalyst Loaded Catalyst Complex complex2->loaded_catalyst epoxidation Oxygen Transfer to Alkene loaded_catalyst->epoxidation Allylic Alcohol product_release Product Release & Catalyst Regeneration epoxidation->product_release Epoxy Alcohol Product product_release->catalyst + 2 iPrOH

Caption: A simplified representation of the catalytic cycle in the Sharpless asymmetric epoxidation.

Experimental Workflow for Comparative Analysis

This diagram outlines a logical workflow for comparing the performance of (R,R)- and (S,S)-Diisopropyl tartrate.

Experimental_Workflow cluster_workflow Comparative Experimental Workflow cluster_rr (R,R)-DIPT Pathway cluster_ss (S,S)-DIPT Pathway start Select Allylic Alcohol Substrate rr_reaction Sharpless Epoxidation with (-)-DIPT start->rr_reaction ss_reaction Sharpless Epoxidation with (+)-DIPT start->ss_reaction rr_workup Workup and Purification rr_reaction->rr_workup rr_analysis Analysis (Yield, ee%) rr_workup->rr_analysis comparison Compare Yields and Enantioselectivities rr_analysis->comparison ss_workup Workup and Purification ss_reaction->ss_workup ss_analysis Analysis (Yield, ee%) ss_workup->ss_analysis ss_analysis->comparison

Caption: A flowchart detailing the experimental process for comparing (R,R)- and (S,S)-DIPT.

References

A Comparative Guide to the Validation of Stereochemistry in Diisopropyl Tartrate Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of diisopropyl tartrate (DIPT) is a critical parameter in its application as a chiral auxiliary and building block in asymmetric synthesis, most notably in the Sharpless epoxidation. The presence of the undesired enantiomer can significantly impact the enantioselectivity and overall yield of a chemical reaction. This guide provides an objective comparison of analytical techniques for validating the stereochemistry of DIPT products, supported by experimental data and detailed methodologies, to assist researchers in selecting the most appropriate method for their needs.

Comparison of Analytical Techniques for Stereochemical Validation

The validation of this compound's stereochemistry primarily relies on techniques that can differentiate between its enantiomers, (+)-diisopropyl L-tartrate and (-)-diisopropyl D-tartrate. The most common and effective methods include chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), polarimetry, and nuclear magnetic resonance (NMR) spectroscopy.

TechniquePrincipleAdvantagesDisadvantagesTypical Application
Chiral Gas Chromatography (GC) Separation of enantiomers on a chiral stationary phase in the gas phase.High resolution and sensitivity, suitable for volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation.Quantitative determination of enantiomeric excess (% ee).
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase in a liquid mobile phase.Wide applicability, high accuracy, and direct analysis without derivatization.Can be time-consuming to develop methods, chiral columns can be expensive.Gold standard for enantiomeric excess determination.
Polarimetry Measurement of the rotation of plane-polarized light by a chiral compound.Fast, non-destructive, and relatively inexpensive.Less sensitive for samples with low enantiomeric excess, requires a known specific rotation of the pure enantiomer.Rapid confirmation of the dominant enantiomer and estimation of optical purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information, can be used for absolute configuration determination with appropriate derivatizing agents.Lower sensitivity compared to chromatographic methods, may require specialized and expensive chiral auxiliaries.Structural confirmation and in-situ reaction monitoring.

Comparative Data of Commercial this compound Products

The enantiomeric purity of commercially available this compound can vary between suppliers and even between batches. It is crucial to verify the stereochemical integrity of the material before use. The following table summarizes typical purity specifications from commercial suppliers.

SupplierProductStated PurityStated Enantiomeric Excess (% ee)Analytical MethodSpecific Rotation
Sigma-Aldrich(-)-Diisopropyl D-tartrate98%≥99%GLC[α]23/D −17°, neat[1]
ChemicalBook Supplier(+)-Diisopropyl L-tartrate98%99%GLCNot specified

Experimental Protocols

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

Objective: To separate and quantify the enantiomers of this compound to determine the enantiomeric excess.

Instrumentation: Gas chromatograph with a flame ionization detector (FID).

Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 1 min.

  • Ramp: 5 °C/min to 160 °C.

  • Hold at 160 °C for 10 min.

Injector Temperature: 250 °C.

Detector Temperature: 250 °C.

Injection Volume: 1 µL (split ratio 50:1).

Procedure:

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Inject the sample into the GC.

  • Identify the peaks corresponding to the two enantiomers based on their retention times (typically, the L-(+)-enantiomer will have a different retention time than the D-(-)-enantiomer on a given chiral column).

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Polarimetry for Optical Purity Assessment

Objective: To measure the optical rotation of a this compound sample and compare it to the known specific rotation of the pure enantiomer.

Instrumentation: Polarimeter.

Light Source: Sodium D-line (589 nm).

Temperature: 23 °C.

Sample Cell: 1 dm path length.

Procedure:

  • If the sample is a neat liquid, fill the polarimeter cell directly. If the sample is a solid or highly viscous, prepare a solution of known concentration in a suitable achiral solvent (e.g., ethanol).

  • Calibrate the polarimeter with a blank (the pure solvent if a solution is used).

  • Measure the observed rotation (α) of the sample.

  • Calculate the specific rotation [α] using the following formula:

    • For neat liquids: [α] = α / (l * d), where l is the path length in dm and d is the density in g/mL.

    • For solutions: [α] = α / (l * c), where l is the path length in dm and c is the concentration in g/mL.

  • Compare the calculated specific rotation to the literature value for the enantiomerically pure compound (e.g., -17° for neat (-)-DIPT at 23 °C[1]). The optical purity can be estimated as: Optical Purity (%) = ( [α]observed / [α]pure ) x 100

Experimental Workflow and Data Analysis

The following diagram illustrates a typical workflow for the validation of this compound stereochemistry, from sample reception to data analysis and reporting.

G Figure 1. Experimental Workflow for Stereochemical Validation of this compound cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting Sample Receive this compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve Chiral_GC Chiral GC Analysis Dissolve->Chiral_GC Polarimetry Polarimetry Measurement Dissolve->Polarimetry Chiral_HPLC Chiral HPLC Analysis Dissolve->Chiral_HPLC NMR NMR Spectroscopy Dissolve->NMR Analyze_GC Calculate % ee from Chromatogram Chiral_GC->Analyze_GC Analyze_Pol Calculate Specific Rotation Polarimetry->Analyze_Pol Compare Compare with Standards Chiral_HPLC->Compare NMR->Compare Analyze_GC->Compare Analyze_Pol->Compare Report Generate Certificate of Analysis Compare->Report

Caption: Workflow for DIPT stereochemistry validation.

Logical Relationship of Analytical Techniques

The choice of analytical technique often follows a logical progression, starting with a rapid screening method and followed by a more quantitative and detailed analysis if required.

G Figure 2. Logical Relationship of Analytical Techniques Start Start: Stereochemical Purity Unknown Polarimetry Polarimetry (Rapid Screen) Start->Polarimetry IsPure Optical Rotation matches standard? Polarimetry->IsPure Chiral_Chromatography Chiral GC or HPLC (Quantitative % ee) IsPure->Chiral_Chromatography No / Further quantification needed End_Pure Conclusion: Enantiomerically Pure IsPure->End_Pure Yes NMR_Confirmation NMR with Chiral Auxiliaries (Structural Confirmation) Chiral_Chromatography->NMR_Confirmation Further structural confirmation needed Chiral_Chromatography->End_Pure % ee > 99% End_Impure Conclusion: Enantiomerically Impure Chiral_Chromatography->End_Impure % ee < 99% NMR_Confirmation->End_Pure

Caption: Decision tree for selecting analytical techniques.

By employing these validated analytical methods and following a structured workflow, researchers can confidently ascertain the stereochemical purity of their this compound products, ensuring the reliability and reproducibility of their asymmetric syntheses.

References

A Researcher's Guide to Asymmetric Synthesis: Comparing DIPT and Other Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety.[1][2] Asymmetric catalysis provides an efficient means to achieve this, and the selection of an appropriate chiral catalyst is a critical decision in the design of a synthetic route.[3][4] This guide offers an objective comparison of Diisopropyl Tartrate (DIPT), a key component in the Sharpless asymmetric epoxidation, with other leading chiral catalysts used in common asymmetric transformations. The comparison is supported by experimental data to aid researchers in making informed decisions for their specific synthetic challenges.

DIPT in Context: The Sharpless Asymmetric Epoxidation

This compound (DIPT) is not a catalyst itself, but a chiral ligand that is a crucial component of the Sharpless-Katsuki epoxidation catalyst system.[5] This reaction is renowned for the highly predictable and enantioselective conversion of primary and secondary prochiral allylic alcohols into 2,3-epoxyalcohols.[5][6] The catalyst system consists of titanium(IV) isopropoxide [Ti(Oi-Pr)₄], DIPT, and an oxidant, typically tert-butyl hydroperoxide (TBHP).[6][7] The choice between (+)-DIPT and (-)-DIPT dictates which face of the alkene is epoxidized, providing access to either enantiomer of the product with high predictability.[8]

The active catalyst is understood to be a C₂-symmetric dimer, where two titanium centers are bridged by the tartrate ligands.[8][9] This rigid structure creates a well-defined chiral environment that directs the oxidant to one of the two enantiotopic faces of the allylic alcohol substrate.

G cluster_cycle Catalytic Cycle Ti_OiPr4 Ti(Oi-Pr)₄ Active_Catalyst [Ti(DIPT)(Oi-Pr)₂]₂ Active Dimer Ti_OiPr4->Active_Catalyst Ligand Exchange DIPT (+)-DIPT DIPT->Active_Catalyst Allyl_OH Allylic Alcohol Loaded_Complex Loaded Catalyst Complex (Substrate & Oxidant Coordinated) Allyl_OH->Loaded_Complex TBHP TBHP TBHP->Loaded_Complex Active_Catalyst->Loaded_Complex Coordination Epoxy_Alcohol Chiral Epoxyalcohol Loaded_Complex->Epoxy_Alcohol Oxygen Transfer (Enantioselective) tBuOH t-BuOH Loaded_Complex->tBuOH Regen_Catalyst Regenerated Catalyst Loaded_Complex->Regen_Catalyst Regen_Catalyst->Active_Catalyst Re-equilibration

Caption: Simplified catalytic cycle of the Sharpless Asymmetric Epoxidation.

Performance Comparison: Asymmetric Epoxidation

While the Sharpless epoxidation is exceptionally powerful for allylic alcohols, its substrate scope is largely limited to this class of compounds.[10] For unfunctionalized olefins, the Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a leading alternative.[10][11]

A direct comparison highlights the distinct advantages of each system. The Sharpless epoxidation offers predictable stereochemistry based on the tartrate ligand used. The Jacobsen epoxidation is more versatile for olefins that lack a directing hydroxyl group.[1]

Catalyst SystemSubstrateYield (%)ee (%)Reference
Sharpless
Ti(Oi-Pr)₄ / (+)-DIPTGeraniol9591[5]
Ti(Oi-Pr)₄ / (+)-DETGeraniol9591[5]
Jacobsen-Katsuki
(R,R)-Mn(salen)Indene9085-88[12]
(R,R)-Mn(salen)cis-β-Methylstyrene-86-90[12]

Note: '-' indicates that specific comparative data was not available in the cited sources.

Broader Context: Comparison with Other Asymmetric Transformations

To provide a comprehensive overview for drug development professionals, it is crucial to compare the performance of DIPT's system with catalysts used for other key transformations, such as the asymmetric reduction of ketones. Two of the most reliable and widely used methods for this are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[4][13]

  • CBS Reduction : Employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, with a borane (B79455) reducing agent.[13][14] It is known for high enantioselectivity, predictable stereochemistry, and operational simplicity.[13][15]

  • Noyori Asymmetric Hydrogenation : Utilizes a ruthenium catalyst with a chiral phosphine (B1218219) ligand, most famously BINAP, and hydrogen gas.[13][16] This method is characterized by very high yields, exceptional enantioselectivity, and high catalyst efficiency (low catalyst loading).[4][13]

The following diagram presents a logical workflow to guide the initial selection of a catalyst based on the desired transformation and substrate.

G start Desired Transformation? epoxidation Asymmetric Epoxidation start->epoxidation reduction Asymmetric Ketone Reduction start->reduction substrate1 Substrate has Allylic Alcohol? epoxidation->substrate1 substrate2 Substrate Type? reduction->substrate2 sharpless Sharpless Epoxidation (Ti/DIPT) substrate1->sharpless  Yes jacobsen Jacobsen Epoxidation (Mn-salen) substrate1->jacobsen  No (e.g., cis-Olefin) cbs CBS Reduction (Oxazaborolidine) substrate2->cbs Broad Scope, Operational Simplicity noyori Noyori Hydrogenation (Ru-BINAP) substrate2->noyori High Efficiency, Excellent ee%

Caption: Catalyst selection workflow for common asymmetric transformations.

The table below benchmarks the performance of these ketone reduction catalysts against a standard substrate, acetophenone (B1666503).

Method / CatalystReducing AgentCatalyst Loading (mol%)Temp (°C)Yield (%)ee (%)Reference
CBS Reduction BH₃·SMe₂10-309796.5 (R)[13]
Noyori Hydrogenation H₂ (100 atm)0.0125>9998 (R)[13]
Stoichiometric
(–)-DIP-ChlorideItself100-258598 (R)[13]

This data clearly shows the high efficiency of catalytic methods like Noyori hydrogenation (requiring only 0.01 mol% catalyst) compared to stoichiometric chiral reagents like DIP-Chloride.[13][15]

Experimental Protocols

Reproducibility is essential for scientific advancement. The following are representative protocols for the key catalytic systems discussed.

Protocol 1: Sharpless Asymmetric Epoxidation of Geraniol [5]

  • Apparatus : A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Procedure :

    • The flask is charged with powdered 4 Å molecular sieves and anhydrous dichloromethane (B109758) (CH₂Cl₂) and cooled to -20°C.

    • L-(+)-Diisopropyl tartrate (DIPT) is added, followed by titanium(IV) isopropoxide [Ti(Oi-Pr)₄]. The mixture is stirred for 20 minutes at -20°C.

    • Geraniol is added, and the mixture is stirred for another 20 minutes.

    • An anhydrous solution of TBHP in CH₂Cl₂ is added dropwise via syringe pump over approximately 30 minutes.

    • The reaction is stirred at -20°C and monitored by thin-layer chromatography (TLC).

    • Upon completion (approx. 3.5 hours), the reaction is quenched by adding water. The mixture is stirred vigorously for 1 hour at -20°C and then allowed to warm to room temperature.

    • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are treated with a cold, saturated solution of FeSO₄ and stirred, followed by washing with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the chiral epoxyalcohol.

Protocol 2: CBS Asymmetric Reduction of Acetophenone [13]

  • Apparatus : A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.

  • Procedure :

    • The flask is charged with a solution of the (S)-CBS catalyst (10 mol%) in anhydrous tetrahydrofuran (B95107) (THF).

    • The solution is cooled to -30°C in a dry ice/acetone bath.

    • Borane-dimethyl sulfide (B99878) (BH₃·SMe₂) is added dropwise via syringe, and the mixture is stirred for 10 minutes.

    • A solution of acetophenone in anhydrous THF is added dropwise.

    • The reaction is stirred at -30°C and monitored by TLC.

    • Upon completion (approx. 1 hour), the reaction is quenched by the slow addition of methanol.

    • The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford (R)-1-phenylethanol.

Protocol 3: Noyori Asymmetric Hydrogenation of Acetophenone [13][17]

  • Apparatus : A high-pressure autoclave equipped with a magnetic stir bar and a pressure gauge.

  • Procedure :

    • To the autoclave, the RuCl₂[(R)-BINAP] catalyst (0.01 mol%) and acetophenone are added under an inert atmosphere.

    • Anhydrous, degassed isopropanol (B130326) is added as the solvent and hydrogen source. A solution of potassium tert-butoxide (t-BuOK) in isopropanol is added as a base activator.

    • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 100 atm).

    • The reaction mixture is stirred at the specified temperature (e.g., 25°C) for the required time (e.g., 12 hours).

    • After the reaction, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.

    • The residue is purified by distillation or chromatography to yield the chiral alcohol.

Conclusion

The selection of a chiral catalyst is a substrate- and reaction-dependent decision. DIPT, as a chiral ligand in the Sharpless epoxidation, remains an exceptionally powerful and reliable tool for the asymmetric synthesis of epoxyalcohols from allylic alcohols, offering predictable and high enantioselectivity.[5] However, for other transformations, alternative catalytic systems are superior. The Jacobsen-Katsuki epoxidation provides broader substrate scope for unfunctionalized olefins, while the CBS reduction and Noyori hydrogenation offer highly efficient and selective routes to chiral alcohols from ketones.[10][12][13] By understanding the strengths, limitations, and experimental considerations of each system, researchers can more effectively design and execute synthetic routes to valuable, enantiomerically pure molecules.

References

A Comparative Guide to the Reproducibility and Scalability of Sharpless Epoxidation with DIPT

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of chiral molecules, the Sharpless asymmetric epoxidation stands as a foundational tool for the stereoselective preparation of 2,3-epoxyalcohols. These epoxyalcohols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and natural products. The choice of the chiral tartrate ligand, most commonly diethyl tartrate (DET) or diisopropyl tartrate (DIPT), is a critical parameter influencing the reaction's enantioselectivity and yield. This guide provides a detailed comparison of the Sharpless epoxidation using DIPT against DET and other prominent asymmetric epoxidation methods, with a focus on reproducibility and scalability, supported by experimental data.

Performance Comparison of Asymmetric Epoxidation Methods

The selection of an appropriate epoxidation method is contingent on the specific substrate, desired enantioselectivity, and the scale of the reaction. The following table summarizes key performance indicators for the Sharpless epoxidation with DIPT and DET, alongside two widely used alternatives: the Jacobsen-Katsuki and Shi epoxidations.

Method Typical Substrate Catalyst System Catalyst Loading (mol%) Oxidant Typical Yield (%) Enantiomeric Excess (ee, %) Key Scalability Considerations
Sharpless Epoxidation (DIPT) Prochiral allylic alcoholsTi(OiPr)₄ / (+)-DIPT5 - 10tert-Butyl hydroperoxide (TBHP)70 - 95>90Strict anhydrous conditions required; workup can be challenging for water-soluble epoxides.
Sharpless Epoxidation (DET) Prochiral allylic alcoholsTi(OiPr)₄ / (+)-DET5 - 10tert-Butyl hydroperoxide (TBHP)70 - 95>90Similar to DIPT; choice between DIPT and DET is substrate-dependent for optimal ee.
Jacobsen-Katsuki Epoxidation cis-Disubstituted and trisubstituted olefinsChiral Mn(III)-salen complex0.1 - 15Sodium hypochlorite (B82951) (bleach), m-CPBAHigh>90Broader substrate scope than Sharpless; catalyst can be more expensive.
Shi Epoxidation trans-Disubstituted and trisubstituted olefinsFructose-derived ketone20 - 30Potassium peroxymonosulfate (B1194676) (Oxone)70 - 95>90Metal-free, avoiding potential metal contamination; requires careful pH control.

Experimental Protocols

Reproducibility in asymmetric epoxidation is highly dependent on meticulous adherence to experimental protocols. Below are detailed methodologies for the Sharpless epoxidation with DIPT, as well as the Jacobsen-Katsuki and Shi epoxidations.

Sharpless Asymmetric Epoxidation with DIPT

This protocol is a representative example for a catalytic Sharpless epoxidation.

Materials:

  • Allylic alcohol

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)

  • Powdered 3Å or 4Å molecular sieves

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet is charged with powdered 4Å molecular sieves.

  • Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.

  • To the stirred suspension, (+)-DIPT (typically 1.2 equivalents relative to the titanium catalyst) is added, followed by the addition of Ti(OiPr)₄ (typically 1.0 equivalent relative to the tartrate). The mixture is stirred for at least 30 minutes at -20 °C to pre-form the catalyst.

  • A solution of TBHP (1.5-2.0 equivalents relative to the allylic alcohol) is added dropwise, ensuring the temperature is maintained at -20 °C.

  • The allylic alcohol (1.0 equivalent) is then added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Jacobsen-Katsuki Epoxidation

This protocol is a general procedure for the Jacobsen-Katsuki epoxidation.

Materials:

  • Alkene

  • Dichloromethane (CH₂Cl₂) or other suitable solvent

  • (R,R)- or (S,S)-Jacobsen's catalyst

  • Sodium hypochlorite (NaOCl, commercial bleach) buffered with phosphate (B84403) buffer (e.g., Na₂HPO₄)

  • 4-Phenylpyridine (B135609) N-oxide (optional additive)

Procedure:

  • The alkene is dissolved in the solvent in a round-bottom flask.

  • The chiral Mn(III)-salen catalyst (e.g., (R,R)-Jacobsen's catalyst) is added to the solution.

  • If used, the additive (e.g., 4-phenylpyridine N-oxide) is added to the mixture.

  • The mixture is cooled to the desired temperature (often 0 °C or room temperature).

  • The buffered bleach solution is added dropwise to the stirred reaction mixture.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is diluted with a suitable solvent (e.g., diethyl ether or dichloromethane) and water.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Shi Asymmetric Epoxidation

This is a representative protocol for the Shi epoxidation.

Materials:

Procedure:

  • To a solution of the alkene in acetonitrile and dimethoxymethane, the Shi catalyst, sodium tetraborate decahydrate in water, and tetrabutylammonium hydrogensulfate are added sequentially at room temperature.

  • The mixture is then cooled to 0 °C.

  • A solution of Oxone and EDTA in water and an aqueous solution of potassium carbonate are added simultaneously and dropwise over a period of time, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction is stirred for an additional hour at 0 °C.

  • The reaction mixture is then warmed to room temperature.

  • The mixture is diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium chloride, dried over sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing the Workflow and Comparison

To better understand the experimental process and the key distinctions between these epoxidation methods, the following diagrams are provided.

Sharpless_Epoxidation_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Epoxidation Reaction cluster_workup Workup and Purification prep_start Cool CH2Cl2 with Molecular Sieves to -20 °C add_dipt Add (+)-DIPT prep_start->add_dipt add_ti Add Ti(OiPr)4 add_dipt->add_ti stir Stir for 30 min add_ti->stir add_tbhp Add TBHP dropwise stir->add_tbhp add_alcohol Add Allylic Alcohol add_tbhp->add_alcohol monitor Monitor by TLC/GC add_alcohol->monitor quench Quench with Water monitor->quench extract Extract with CH2Cl2 quench->extract purify Purify by Chromatography extract->purify

Sharpless Epoxidation Experimental Workflow

Epoxidation_Comparison cluster_sharpless Sharpless Epoxidation cluster_jacobsen Jacobsen-Katsuki Epoxidation cluster_shi Shi Epoxidation sharpless_substrate Allylic Alcohols sharpless_catalyst Ti(OiPr)4 / DIPT or DET sharpless_pros Pros: - High ee - Well-established jacobsen_catalyst Chiral Mn(III)-salen sharpless_catalyst->jacobsen_catalyst Alternative for unfunctionalized olefins sharpless_cons Cons: - Requires allylic alcohol - Strict anhydrous conditions jacobsen_substrate cis-Olefins jacobsen_pros Pros: - Broader substrate scope - High ee for cis-olefins shi_catalyst Chiral Ketone (Organocatalyst) jacobsen_catalyst->shi_catalyst Metal-free alternative jacobsen_cons Cons: - Catalyst can be expensive - Less effective for trans-olefins shi_substrate trans- and tri-substituted Olefins shi_catalyst->sharpless_catalyst Different substrate scope shi_pros Pros: - Metal-free - High ee for trans-olefins shi_cons Cons: - Requires careful pH control - Higher catalyst loading

Comparison of Asymmetric Epoxidation Methods

Reproducibility and Scalability of Sharpless Epoxidation with DIPT

The Sharpless epoxidation is renowned for its high degree of reproducibility and predictability, provided that stringent experimental conditions are maintained. The use of molecular sieves is critical to ensure an anhydrous environment, as water can deactivate the titanium-tartrate catalyst, leading to a decrease in both reaction rate and enantioselectivity.

While the Sharpless epoxidation has been successfully implemented on an industrial scale, several challenges arise during scale-up:

  • Water Sensitivity: Maintaining strictly anhydrous conditions in large-scale reactors can be challenging and costly.

  • Workup Procedures: For water-soluble epoxy alcohols, the standard aqueous workup can lead to significant product loss. Alternative non-aqueous workup procedures may be required, which can be difficult to implement on a large scale.

  • Thermal Stability: The reaction is typically conducted at low temperatures (-20 °C) to maximize enantioselectivity. Maintaining such low temperatures in large reactors requires significant energy input.

  • Catalyst Loading: While catalytic, the need for 5-10 mol% of the titanium catalyst can be a cost factor in large-scale synthesis.

The choice between DIPT and DET is often substrate-dependent, with DIPT sometimes offering higher selectivity, particularly in the kinetic resolution of secondary allylic alcohols. However, both are readily available and relatively inexpensive, making the Sharpless epoxidation an economically viable option for many industrial applications.

A Benchmark Comparison: Diisopropyl Tartrate in Asymmetric Epoxidation Versus Modern Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Sharpless asymmetric epoxidation, utilizing diisopropyl tartrate (DIPT) as a chiral ligand, has been a cornerstone in the stereoselective synthesis of complex molecules. Its reliability in converting allylic alcohols to chiral epoxides has made it an indispensable tool for researchers and drug development professionals. However, the landscape of asymmetric catalysis is ever-evolving, with newer systems emerging that promise higher efficiency, broader substrate scope, and improved environmental profiles. This guide provides an objective comparison of the performance of the classic DIPT-based system against contemporary catalytic alternatives, supported by experimental data and detailed protocols.

Executive Summary

The venerable Sharpless-Katsuki epoxidation, employing a titanium(IV) isopropoxide catalyst in conjunction with this compound, consistently delivers high enantioselectivity for a range of allylic alcohols. In the epoxidation of a standard substrate like geraniol, enantiomeric excesses (ee) of 76-84% are readily achieved. While still a highly relevant and powerful tool, newer organocatalytic and non-noble metal-based systems offer compelling alternatives, particularly for substrates that are challenging for the Sharpless system. Fructose-derived ketone catalysts (Shi epoxidation) demonstrate broad applicability, including for unfunctionalized olefins, with reported enantioselectivities often exceeding 90%. Iminium salt catalysts also show promise, with demonstrated high enantioselectivity for various olefin classes. Iron-based catalysts are emerging as a cost-effective and environmentally benign option, showing excellent enantioselectivity in the epoxidation of α,β-unsaturated ketones.

Performance Benchmark: A Comparative Overview

To provide a clear comparison, the following table summarizes the performance of this compound (in the Sharpless-Katsuki epoxidation) against three prominent newer catalytic systems for the asymmetric epoxidation of representative substrates.

Catalytic SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)
Ti(OiPr)₄ / DIPT (Sharpless) Geraniol(2S,3S)-2,3-Epoxygeraniol~80%76-84%[1]
Fructose-derived Ketone (Shi) trans-Stilbene (B89595)trans-Stilbene oxide>95%>95%[2]
Iminium Salt 1,2-Dihydronaphthalene1,2-Dihydronaphthalene oxideHighup to 77%[1]
Iron(II) Complex ChalconeChalcone oxideHighup to 92%[3]

Delving into the Mechanisms and Workflows

The operational workflows and underlying catalytic cycles of these systems differ significantly, influencing their applicability and experimental setup.

The Sharpless-Katsuki Epoxidation Workflow

The Sharpless epoxidation relies on the in-situ formation of a chiral titanium-tartrate complex. This complex coordinates with the allylic alcohol and the oxidant, tert-butyl hydroperoxide (TBHP), to facilitate the stereoselective transfer of an oxygen atom to the double bond. The chirality of the DIPT ligand dictates the facial selectivity of the epoxidation.

Sharpless_Workflow cluster_prep Catalyst Formation cluster_reaction Epoxidation Reaction Ti_OiPr4 Ti(O-i-Pr)₄ Ti_DIPT_complex Chiral Ti-DIPT Complex Ti_OiPr4->Ti_DIPT_complex Mixing DIPT This compound DIPT->Ti_DIPT_complex Epoxy_Alcohol Chiral Epoxy Alcohol Ti_DIPT_complex->Epoxy_Alcohol Catalysis Allylic_Alcohol Allylic Alcohol Allylic_Alcohol->Epoxy_Alcohol TBHP tert-Butyl Hydroperoxide (TBHP) TBHP->Epoxy_Alcohol

Sharpless-Katsuki Epoxidation Workflow
Organocatalytic Epoxidation with Fructose-Derived Ketones (Shi Epoxidation)

The Shi epoxidation employs a chiral ketone, derived from fructose, which reacts with an oxidant like Oxone (potassium peroxomonosulfate) to generate a chiral dioxirane (B86890) in situ. This dioxirane is a powerful and selective oxygen-transfer agent.

Shi_Epoxidation_Cycle Ketone Fructose-derived Ketone Dioxirane Chiral Dioxirane Intermediate Ketone->Dioxirane Oxidation Dioxirane->Ketone Regeneration Epoxide Chiral Epoxide Dioxirane->Epoxide Oxygen Transfer Byproduct_out KHSO₄ Dioxirane->Byproduct_out Olefin Olefin Olefin->Epoxide Oxone_in Oxone (KHSO₅) Oxone_in->Dioxirane

Shi Epoxidation Catalytic Cycle

Detailed Experimental Protocols

For a fair and reproducible comparison, adherence to optimized experimental protocols is crucial.

Sharpless-Katsuki Asymmetric Epoxidation of Geraniol

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • tert-Butyl hydroperoxide (TBHP) in decane (B31447) (5.5 M)

  • Geraniol

  • Dichloromethane (B109758) (DCM), anhydrous

  • 4 Å molecular sieves, powdered

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with powdered 4 Å molecular sieves (0.5 g).

  • Anhydrous DCM (20 mL) is added, and the suspension is cooled to -20 °C in a cryocool.

  • (+)-Diisopropyl L-tartrate (0.24 mL, 1.1 mmol) is added, followed by titanium(IV) isopropoxide (0.29 mL, 1.0 mmol). The mixture is stirred for 30 minutes at -20 °C.

  • Geraniol (0.77 g, 5.0 mmol) is added dropwise.

  • tert-Butyl hydroperoxide in decane (5.5 M, 1.8 mL, 10 mmol) is added dropwise over 10 minutes, ensuring the internal temperature does not exceed -15 °C.

  • The reaction is stirred at -20 °C and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of 10 mL of 10% aqueous NaOH solution saturated with NaCl. The mixture is stirred vigorously for 1 hour at room temperature.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 15 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the chiral epoxy alcohol.

Shi Asymmetric Epoxidation of trans-Stilbene

Materials:

  • Fructose-derived ketone catalyst

  • trans-Stilbene

  • Oxone (potassium peroxomonosulfate)

  • Potassium carbonate (K₂CO₃)

  • EDTA disodium (B8443419) salt

  • Acetonitrile (B52724) (CH₃CN)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of trans-stilbene (180 mg, 1.0 mmol) and the fructose-derived ketone catalyst (96 mg, 0.3 mmol) in a mixture of acetonitrile (4 mL) and dichloromethane (2 mL) is added an aqueous solution (4 mL) of potassium carbonate (552 mg, 4.0 mmol) and EDTA disodium salt (1.5 mg).

  • The biphasic mixture is cooled to 0 °C, and Oxone (1.23 g, 2.0 mmol) is added in one portion with vigorous stirring.

  • The reaction is stirred at 0 °C for 2 hours.

  • The reaction is quenched with the addition of 10 mL of saturated aqueous sodium thiosulfate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield trans-stilbene oxide.[2]

Asymmetric Epoxidation of 1,2-Dihydronaphthalene with an Iminium Salt Catalyst

Materials:

  • Chiral iminium salt catalyst

  • 1,2-Dihydronaphthalene

  • Oxone

  • Sodium bicarbonate (NaHCO₃)

  • Acetonitrile (CH₃CN)

  • Water

Procedure:

  • To a solution of the chiral iminium salt catalyst (0.05 mmol) in acetonitrile (5 mL) and water (5 mL) is added sodium bicarbonate (420 mg, 5.0 mmol).

  • The mixture is cooled to 0 °C, and Oxone (1.54 g, 2.5 mmol) is added.

  • 1,2-Dihydronaphthalene (130 mg, 1.0 mmol) is added, and the reaction is stirred vigorously at 0 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with water (10 mL) and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the epoxide.

Iron-Catalyzed Asymmetric Epoxidation of Chalcone

Materials:

  • Fe(OTf)₂

  • Chiral bis(oxazoline) ligand

  • Chalcone

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Acetonitrile (CH₃CN)

Procedure:

  • In a reaction vial, Fe(OTf)₂ (3.5 mg, 0.01 mmol) and the chiral bis(oxazoline) ligand (0.012 mmol) are dissolved in acetonitrile (1.0 mL). The mixture is stirred for 30 minutes at room temperature.

  • Chalcone (208 mg, 1.0 mmol) is added to the catalyst solution.

  • The mixture is cooled to -20 °C.

  • A solution of acetic acid (6 µL, 0.1 mmol) in acetonitrile (0.2 mL) is added, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (0.23 mL, 2.0 mmol) over 1 hour using a syringe pump.

  • The reaction is stirred at -20 °C for 24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.

  • The mixture is extracted with ethyl acetate (B1210297) (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The residue is purified by flash column chromatography to give the desired epoxide.

Conclusion

The this compound-based Sharpless epoxidation remains a powerful and highly reliable method for the asymmetric epoxidation of allylic alcohols, offering excellent enantioselectivity. However, for a broader range of olefins, including unfunctionalized and electron-deficient substrates, newer catalytic systems provide significant advantages. Organocatalysts, such as fructose-derived ketones and iminium salts, offer metal-free alternatives with high efficiency and selectivity. Furthermore, the development of catalysts based on abundant and non-toxic metals like iron presents a promising avenue for sustainable and cost-effective asymmetric synthesis. The choice of catalytic system will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as cost and environmental impact. This guide serves as a starting point for researchers to navigate the expanding landscape of asymmetric epoxidation catalysis and select the optimal system for their synthetic challenges.

References

Diisopropyl Tartrate vs. Other Ligands: A Comparative Guide to Cost-Effectiveness in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral ligand is a critical decision in asymmetric synthesis, directly influencing reaction efficiency, enantioselectivity, and overall process economics. Diisopropyl tartrate (DIPT), a readily available and relatively inexpensive chiral ligand derived from tartaric acid, has established itself as a cornerstone in certain asymmetric transformations. This guide provides an objective comparison of the performance and cost-effectiveness of DIPT against other common classes of chiral ligands in key asymmetric reactions, supported by experimental data and detailed methodologies.

Executive Summary

This compound (DIPT) offers a compelling combination of low cost and high efficiency, particularly in the Sharpless asymmetric epoxidation of allylic alcohols. In this reaction, it often provides comparable or even superior enantioselectivity to its close analog, diethyl tartrate (DET), depending on the substrate. While DIPT's application in other asymmetric reactions such as aldol (B89426) additions, Diels-Alder reactions, and asymmetric reductions is less documented, this guide will compare its performance where data is available and present the established, often more expensive, alternatives in those fields. The choice of ligand is ultimately a balance between catalyst performance, substrate scope, and overall process cost, including ligand synthesis or purchase, catalyst loading, and potential for recycling.

Data Presentation: Performance and Cost Comparison

The following tables summarize the performance and approximate costs of DIPT and other representative chiral ligands in various asymmetric reactions. Prices are based on currently available data from suppliers and are subject to change. Bulk pricing for industrial applications will be significantly lower.

Table 1: Performance in Sharpless Asymmetric Epoxidation of Allylic Alcohols
SubstrateLigandYield (%)ee (%)Reference
Geraniol(+)-DIPT89>98[1]
Geraniol(+)-DET9591[2]
(E)-α-Phenylcinnamyl alcohol(+)-DIPT79>98[1]
(E)-α-Phenylcinnamyl alcohol(+)-DET8895[1]
(Z)-3-Methyl-2-penten-1-ol(+)-DIPT6590[1]
Allyl alcoholDIPThigher yield-[3]
Allyl alcoholDETlower yield-[3]
(E)-allylic alcoholsDET-greater ee[3]
Table 2: Performance in Asymmetric Dihydroxylation of Alkenes
SubstrateLigandYield (%)ee (%)
trans-Stilbene(DHQ)₂PHAL>99>99
Styrene(DHQ)₂PHAL9499
1-Decene(DHQ)₂PHAL9597

Note: DIPT is not the standard ligand for Sharpless Asymmetric Dihydroxylation; cinchona alkaloid derivatives like (DHQ)₂PHAL are predominantly used.

Table 3: Ligand Cost Comparison
LigandTypical UsePrice (USD/g) - Small Scale
(+)-Diisopropyl L-tartrate (DIPT)Sharpless Epoxidation~$0.88 (for 25g) - $1.46 (for 1kg)
(-)-Diisopropyl D-tartrate (DIPT)Sharpless Epoxidation~$1.68 (for 10g)
(+)-Diethyl L-tartrate (DET)Sharpless Epoxidation~$0.60 (for 25g) - $1.00 (for 1kg)
(DHQ)₂PHALAsymmetric Dihydroxylation~$100 - $200
(R)-BINAPAsymmetric Hydrogenation, etc.~$150 - $300
(R,R)-TADDOLVarious Asymmetric Reactions~$50 - $100
Chiral Phosphine Ligands (e.g., DuPhos)Asymmetric Hydrogenation~$200 - $500+
Chiral BOX LigandsVarious Asymmetric Reactions~$700

Note: Prices are indicative and can vary significantly between suppliers and purity grades.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and comparison.

Sharpless Asymmetric Epoxidation of Geraniol using (+)-DIPT

Materials:

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • (+)-Diisopropyl L-tartrate ((+)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., toluene)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • 4Å Molecular sieves, powdered

  • Inert gas (Argon or Nitrogen)

Procedure:

  • A flame-dried flask equipped with a magnetic stirrer is charged with powdered 4Å molecular sieves under an inert atmosphere.

  • Anhydrous dichloromethane is added, and the suspension is cooled to -20 °C.

  • To the stirred suspension, (+)-Diisopropyl L-tartrate (0.06 eq.) is added, followed by titanium(IV) isopropoxide (0.05 eq.). The mixture is stirred for 30 minutes at -20 °C to form the chiral catalyst.

  • A solution of tert-butyl hydroperoxide (1.5-2.0 eq.) is added dropwise, ensuring the temperature remains at -20 °C.

  • Geraniol (1.0 eq.) is then added to the reaction mixture.

  • The reaction is stirred at -20 °C and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is allowed to warm to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the 2,3-epoxygeraniol.

Asymmetric Dihydroxylation of trans-Stilbene using AD-mix-β

Materials:

Procedure:

  • A flask is charged with a 1:1 mixture of tert-butanol and water.

  • AD-mix-β (containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) is added to the solvent mixture and stirred until both phases are clear.

  • The mixture is cooled to 0 °C, and methanesulfonamide is added.

  • trans-Stilbene is added, and the reaction is stirred vigorously at 0 °C.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of sodium sulfite.

  • The mixture is stirred for 1 hour at room temperature.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield (R,R)-1,2-diphenyl-1,2-ethanediol.

Mandatory Visualization

Experimental Workflow for Sharpless Asymmetric Epoxidation

G start Start: Flame-dried flask under inert atmosphere add_sieves Add powdered 4Å molecular sieves start->add_sieves add_ch2cl2 Add anhydrous CH2Cl2 add_sieves->add_ch2cl2 cool_neg20 Cool to -20 °C add_ch2cl2->cool_neg20 add_dipt Add (+)-DIPT cool_neg20->add_dipt add_ti_isopropoxide Add Ti(O-i-Pr)4 add_dipt->add_ti_isopropoxide stir_30min Stir for 30 min at -20 °C (Catalyst formation) add_ti_isopropoxide->stir_30min add_tbhp Add TBHP solution dropwise stir_30min->add_tbhp add_alcohol Add allylic alcohol add_tbhp->add_alcohol stir_reaction Stir at -20 °C (Monitor by TLC) add_alcohol->stir_reaction quench Quench with water stir_reaction->quench warm_rt Warm to room temperature and stir for 1 hr quench->warm_rt extract Extract with CH2Cl2 warm_rt->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end_product End: Chiral epoxy alcohol purify->end_product

Caption: Workflow for Sharpless Asymmetric Epoxidation.

Logical Flow for Chiral Ligand Selection

G start Define Target Asymmetric Transformation reaction_type Identify Reaction Type (e.g., Epoxidation, Dihydroxylation, Hydrogenation) start->reaction_type lit_search Literature Search for Established Ligands reaction_type->lit_search ligand_availability Assess Ligand Availability and Cost lit_search->ligand_availability performance_data Evaluate Performance Data (Yield, ee%) ligand_availability->performance_data substrate_scope Consider Substrate Scope performance_data->substrate_scope cost_effective Is there a cost-effective option (e.g., DIPT)? substrate_scope->cost_effective Prioritize cost? high_performance Is highest performance critical (e.g., BINAP, Phosphines)? substrate_scope->high_performance Prioritize performance? initial_screening Perform Initial Small-Scale Screening cost_effective->initial_screening high_performance->initial_screening optimization Optimize Reaction Conditions initial_screening->optimization scale_up Scale-up Synthesis optimization->scale_up

Caption: Decision-making flowchart for chiral ligand selection.

Cost-Effectiveness Analysis

The choice of a chiral ligand in an industrial setting is a multifaceted decision that goes beyond the initial purchase price. A thorough cost-effectiveness analysis should consider the following factors:

  • Ligand Cost: As highlighted in Table 3, DIPT and DET are significantly more affordable than many other classes of chiral ligands, such as phosphines, BINAP, and BOX ligands. This makes them highly attractive for large-scale synthesis.

  • Catalyst Loading: The efficiency of the catalyst system determines the required loading. Highly active catalysts, even if more expensive per gram, may be more cost-effective if they can be used in very low concentrations.

  • Yield and Enantioselectivity: Higher yields and enantiomeric excess directly translate to a lower cost per gram of the desired enantiomerically pure product. A cheaper ligand that gives lower yields or requires extensive purification to achieve high ee may ultimately be more expensive in the overall process.

  • Reaction Conditions: The cost of solvents, reagents, and the energy required for heating or cooling can contribute significantly to the overall process cost.

  • Ligand Synthesis vs. Purchase: For some complex ligands, in-house synthesis may be more economical than purchasing, especially at a large scale. The synthesis of DIPT and DET is straightforward from readily available tartaric acid.

  • Recycling and Reuse: The ability to recover and reuse the chiral ligand and/or the metal catalyst can dramatically improve the cost-effectiveness of a process. While not always straightforward, strategies for catalyst recycling are a key consideration in industrial applications.

For the Sharpless asymmetric epoxidation, the low cost of DIPT and DET, combined with their high performance for a range of allylic alcohols, makes them highly cost-effective choices. For other reactions where DIPT is not the optimal ligand, a careful evaluation of the trade-offs between the higher cost of ligands like BINAP or chiral phosphines and their superior performance in terms of yield, enantioselectivity, and broader substrate scope is necessary. In many pharmaceutical applications where the final product has a high value, the cost of the chiral ligand may be a smaller fraction of the overall production cost, making performance the primary driver for ligand selection.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Diisopropyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. A crucial aspect of this is the correct disposal of chemical waste, such as diisopropyl tartrate. Adhering to proper disposal protocols not only ensures the safety of laboratory personnel but also maintains regulatory compliance and environmental responsibility. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be aware of the immediate safety and handling requirements for this compound. While some safety data sheets (SDS) may not classify it as a hazardous substance, others indicate it may cause skin, eye, and respiratory irritation[1][2]. Therefore, a cautious approach is always recommended.

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or goggles[3].

  • Hand Protection: Use protective gloves that are compatible with this compound. Inspect gloves for any damage before use[3].

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure[3].

Handling and Storage:

  • Handle in a well-ventilated area[1][4].

  • Avoid contact with skin, eyes, and clothing[5][6].

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[3][7].

  • This compound is hygroscopic; protect it from moisture[6].

  • It may form explosive peroxides; avoid prolonged exposure to air[8].

In case of a spill, ensure adequate ventilation and use personal protective equipment. Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder, and collect it into a suitable, closed container for disposal[9].

Step-by-Step Disposal Protocol

The disposal of this compound, as with most chemical waste, is regulated and cannot be poured down the drain or thrown in regular trash[10][11]. It must be managed through a licensed hazardous waste program[10].

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound."

  • If it is mixed with other solvents or reagents, list all components and their approximate percentages.

  • Segregate this compound waste from other chemical waste streams to avoid incompatible mixtures. It is incompatible with acids, bases, strong oxidizing agents, and reducing agents[3].

Step 2: Containerization

  • Use a leak-proof and chemically compatible container. Plastic bottles are often preferred over glass to minimize the risk of breakage[10].

  • Ensure the container is clean and was not previously used for an incompatible chemical.

Step 3: Labeling

  • Properly label the waste container with a hazardous waste tag. The label must include[10]:

    • The full chemical name: "this compound." Avoid abbreviations[10].

    • The words "Hazardous Waste"[10].

    • The date of waste generation[10].

    • The location of origin (e.g., laboratory name, room number)[10].

    • The name and contact information of the principal investigator[10].

    • Appropriate hazard pictograms, if applicable.

Step 4: Storage of Waste

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, accessible only to trained personnel, and away from general laboratory traffic.

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal[5].

  • Provide them with a complete list of the chemical waste you need to dispose of[10].

Step 6: Disposal of Empty Containers

  • A container that has held this compound should be managed as hazardous waste unless it is properly decontaminated.

  • For containers that held acutely hazardous waste, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[12].

  • Once decontaminated, deface all chemical labels on the container before disposing of it as regular trash[12].

Quantitative Data Summary

For the safe handling and disposal of this compound, refer to the following physical and chemical properties.

PropertyValue
Molecular FormulaC10H18O6[4]
Molecular Weight234.25 g/mol [2]
AppearanceColorless to pale yellow liquid[13]
Boiling Point152 °C at 16 hPa[7]
Flash Point>110 °C (closed cup)[7]
Density1.114 g/mL at 25 °C[7]
SolubilityLimited solubility in water; soluble in organic solvents like ethanol (B145695) and ether[13]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_final Final Steps A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle in a Well-Ventilated Area A->B Safety First C Identify & Segregate Waste B->C Initiate Disposal D Use a Labeled, Compatible Container C->D E Store in Designated Waste Area D->E F Contact EHS for Pickup E->F Request Disposal G Professional Waste Disposal F->G Handover H Decontaminate & Dispose of Empty Container G->H Post-Disposal

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Diisopropyl tartrate. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

This compound is a viscous, clear liquid utilized in synthetic organic chemistry. While comprehensive toxicological data is not available for this specific compound, it is prudent to handle it with care, recognizing the potential for skin, eye, and respiratory irritation. Some related compounds have shown potential for reproductive toxicity, warranting a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the required and recommended PPE for handling this compound. Consistent and correct use of PPE is non-negotiable.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Butyl rubber gloves. Ensure gloves are rated for protection against esters.Prevents skin contact, which can cause irritation.[1] Always inspect gloves for tears or punctures before use.
Eye Protection Chemical splash goggles that meet EN 166 standards or equivalent.Protects eyes from splashes, which can cause serious irritation.
Body Protection A buttoned lab coat. A chemical-resistant apron is recommended for larger quantities.Protects against accidental spills and splashes.
Footwear Closed-toe shoes.Standard laboratory policy to protect feet from spills and falling objects.
Respiratory Protection Generally not required under normal use with adequate ventilation. If vapors, mists, or aerosols are generated, use a NIOSH-approved respirator with an organic vapor (OV) cartridge (black label).[2][3]Protects against inhalation of potentially irritating vapors.[4]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Follow these procedures diligently to minimize exposure and ensure safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a spill kit readily available that is appropriate for non-halogenated organic liquids. This should include absorbent materials, waste bags, and appropriate PPE.

2. Handling Procedure:

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Dispensing: When transferring or dispensing the liquid, do so slowly and carefully to avoid splashing. Keep containers sealed when not in use.

  • Avoid Inhalation: Do not directly smell the chemical. If an odor is detected, it may indicate inadequate ventilation.

  • Hygiene: After handling, and before leaving the laboratory, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in areas where chemicals are handled.

3. In Case of Exposure or Spill:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.

  • Spill: In case of a small spill, contain the liquid with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound is crucial to protect the environment and comply with regulations.

1. Waste Segregation and Collection:

  • Waste Stream: this compound is a non-halogenated organic liquid. It should be collected in a dedicated, clearly labeled waste container for "Non-Halogenated Organic Waste."[6][7][8]

  • Container: Use a chemically compatible and leak-proof container with a secure screw-top cap.[6] Do not overfill the container; leave some headspace.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and an indication of the hazards (e.g., "Irritant").

2. Storage of Waste:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.

  • Segregation: Keep the non-halogenated organic waste separate from other incompatible waste streams, such as halogenated solvents, strong acids, and bases.[8][9]

3. Final Disposal:

  • Licensed Disposal Company: Arrange for the collection and disposal of the chemical waste through a licensed hazardous waste disposal company.[7] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do Not Drain Dispose: Never dispose of this compound down the drain.[6][9]

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment prep2->prep3 handle1 Dispense Chemical prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Seal Container handle2->handle3 disp1 Collect in Non-Halogenated Waste handle3->disp1 clean1 Doff PPE handle3->clean1 disp2 Label Waste Container disp1->disp2 disp3 Store in Satellite Area disp2->disp3 disp4 Arrange Professional Disposal disp3->disp4 clean2 Wash Hands clean1->clean2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.